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  • Product: Methyl 4-methyl-6-oxoheptanoate
  • CAS: 41841-53-6

Core Science & Biosynthesis

Foundational

A Spectroscopic Guide to Methyl 4-methyl-6-oxoheptanoate: In-Depth Analysis and Data Interpretation

Introduction Methyl 4-methyl-6-oxoheptanoate is a bifunctional organic molecule containing both a ketone and a methyl ester. This structural arrangement makes it a valuable synthon in organic chemistry, potentially servi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-methyl-6-oxoheptanoate is a bifunctional organic molecule containing both a ketone and a methyl ester. This structural arrangement makes it a valuable synthon in organic chemistry, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.

This technical guide provides a detailed analysis of the expected spectroscopic data for methyl 4-methyl-6-oxoheptanoate. In the absence of publicly available experimental spectra for this specific compound, this guide will present a comprehensive, predicted dataset. This predictive approach is grounded in the fundamental principles of each spectroscopic technique and is supported by comparative data from structurally similar compounds. The causality behind the predicted spectral features will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms in methyl 4-methyl-6-oxoheptanoate are numbered as follows:

Caption: Structure of Methyl 4-methyl-6-oxoheptanoate with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of methyl 4-methyl-6-oxoheptanoate.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation:

    • Ensure the sample of methyl 4-methyl-6-oxoheptanoate is of high purity to avoid extraneous signals.

    • Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and appropriate choice for this compound.

    • Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference signal at 0 ppm.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

    • Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity for sharp, well-resolved signals.

    • Set appropriate acquisition parameters, including pulse angle, spectral width, acquisition time, relaxation delay, and number of scans, to achieve an adequate signal-to-noise ratio.[1][2]

Caption: General workflow for NMR spectroscopic analysis.

A. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of methyl 4-methyl-6-oxoheptanoate in CDCl₃ will show seven distinct signals, each corresponding to a unique proton environment.

Table 1: Predicted ¹H NMR Data for Methyl 4-methyl-6-oxoheptanoate

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.67Singlet (s)3H-OCH₃
b~2.45Triplet (t)2HH-5
c~2.32Triplet (t)2HH-2
d~2.15Singlet (s)3HH-7
e~1.90Multiplet (m)1HH-4
f~1.65Multiplet (m)2HH-3
g~0.95Doublet (d)3HH-4-Me

Expertise & Experience in ¹H NMR Interpretation:

  • -OCH₃ (Signal a): The three protons of the methyl ester group are in a shielded environment, appearing as a sharp singlet around 3.67 ppm. This is a characteristic chemical shift for methyl esters.[3]

  • H-7 (Signal d): The methyl group adjacent to the ketone (a methyl ketone) is also highly characteristic, appearing as a singlet around 2.15 ppm.[3][4]

  • H-2 and H-5 (Signals c and b): The methylene protons alpha to the ester carbonyl (H-2) and the ketone carbonyl (H-5) are deshielded and appear as triplets around 2.32 ppm and 2.45 ppm, respectively. The protons at H-5 are slightly more deshielded due to the stronger electron-withdrawing effect of the ketone. Their triplet multiplicity arises from coupling with the adjacent methylene (H-3) and methine (H-4) protons, respectively.

  • H-4, H-3, and H-4-Me (Signals e, f, and g): The remaining aliphatic protons appear in the more shielded region of the spectrum. The methine proton (H-4) will be a complex multiplet due to coupling with protons at C-3, C-5, and the C-4 methyl group. The methylene protons at C-3 will also be a multiplet. The methyl group at C-4 will appear as a doublet around 0.95 ppm due to coupling with the single methine proton at H-4.

B. ¹³C NMR Spectroscopy

The broadband proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 4-methyl-6-oxoheptanoate

SignalChemical Shift (δ, ppm)Assignment
1~209.0C6 (Ketone C=O)
2~174.0C1 (Ester C=O)
3~51.5-OCH₃
4~43.0C5
5~38.0C3
6~33.0C4
7~30.0C7
8~29.0C2
9~19.5C4-Me

Expertise & Experience in ¹³C NMR Interpretation:

  • Carbonyl Carbons (Signals 1 and 2): The two carbonyl carbons are the most deshielded, appearing at the lowest field. The ketone carbonyl (C6) is typically found further downfield (around 209.0 ppm) than the ester carbonyl (C1, around 174.0 ppm).[5][6]

  • -OCH₃ Carbon (Signal 3): The carbon of the methyl ester group appears around 51.5 ppm.

  • Aliphatic Carbons (Signals 4-9): The remaining aliphatic carbons appear in the upfield region of the spectrum. The carbons alpha to the carbonyl groups (C5 and C2) are more deshielded than the others. The methyl carbons (C7 and C4-Me) will be the most shielded, appearing at the highest field.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample like methyl 4-methyl-6-oxoheptanoate, the spectrum can be obtained from a neat thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands for Methyl 4-methyl-6-oxoheptanoate

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2950-2850MediumC-H stretchAliphatic
~1735StrongC=O stretchEster
~1715StrongC=O stretchKetone
~1250-1000StrongC-O stretchEster

Expertise & Experience in IR Interpretation:

The IR spectrum of methyl 4-methyl-6-oxoheptanoate will be dominated by the characteristic absorptions of its two carbonyl groups.

  • C=O Stretching: The presence of two strong absorption bands in the carbonyl region is the most telling feature. The ester carbonyl stretch is expected at a higher frequency (~1735 cm⁻¹) compared to the ketone carbonyl stretch (~1715 cm⁻¹).[7][8] This difference is due to the electron-donating resonance effect of the ester oxygen, which strengthens the C=O bond.

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2950-2850 cm⁻¹ region.

  • C-O Stretching: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region, between 1250 and 1000 cm⁻¹.[9]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 158, corresponding to the molecular weight of C₈H₁₄O₃.

  • Key Fragmentation Pathways: The fragmentation of keto-esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[10][11]

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.

      • Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 127.

      • Cleavage between C5 and C6 would lead to an acylium ion at m/z = 43 (CH₃CO⁺), which is often a base peak for methyl ketones.

    • McLafferty Rearrangement: A McLafferty rearrangement involving the ketone carbonyl and a gamma-hydrogen (at C-4) is possible, leading to a characteristic neutral loss and a charged fragment.

Fragmentation Molecule Methyl 4-methyl-6-oxoheptanoate (m/z = 158) Fragment1 [M - OCH3]+ (m/z = 127) Molecule->Fragment1 α-cleavage (ester) Fragment2 [CH3CO]+ (m/z = 43) Molecule->Fragment2 α-cleavage (ketone) Fragment3 McLafferty Rearrangement Product Molecule->Fragment3 McLafferty

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for methyl 4-methyl-6-oxoheptanoate. By leveraging fundamental principles and comparative data, we have constructed a reliable spectral forecast that can guide researchers in the synthesis, purification, and application of this compound. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for the structural confirmation of methyl 4-methyl-6-oxoheptanoate. This guide serves as an authoritative resource for scientists and professionals in the field, enabling them to confidently work with this and structurally related molecules.

References

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters.
  • ECHEMI. (n.d.). Ester vs Ketone IR stretch.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds.
  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • ChemicalBook. (2025, July 24). methyl 6-oxoheptanoate | 2046-21-1.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Pearson. (n.d.). The ¹H NMR of a methyl ketone produced by acetoacetic ester synth....
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Examples of 13C NMR.
  • Benchchem. (n.d.). ¹H NMR Spectral Analysis: A Comparative Guide to Methyl 5-oxohept-6-enoate.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate.

Sources

Exploratory

Mechanistic and Analytical Perspectives on Keto-Enol Tautomerism: A Case Study of Methyl 4-methyl-6-oxoheptanoate

Executive Summary In the realm of advanced organic synthesis and drug development, mastering the regiocontrol of enolization in unsymmetrical ketones is a critical prerequisite for stereoselective carbon-carbon bond form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, mastering the regiocontrol of enolization in unsymmetrical ketones is a critical prerequisite for stereoselective carbon-carbon bond formation. This technical guide explores the keto-enol tautomerism of Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6), a δ -keto ester that serves as an excellent model for understanding steric and thermodynamic influences on enolate geometry. By dissecting the causality behind its tautomeric equilibria and providing self-validating experimental protocols, this whitepaper equips researchers with the methodologies required to harness regioselective enolates for complex molecular assembly.

Structural Dynamics & Regioselective Thermodynamics

Methyl 4-methyl-6-oxoheptanoate features a methyl ketone moiety at the C6 position, flanked by a terminal methyl group (C7) and an internal methylene group (C5). Crucially, the C5 position is adjacent to a chiral center at C4 bearing a methyl group. This structural topology dictates the regiochemical outcome of its keto-enol tautomerism.

In isolated aliphatic ketones, the equilibrium heavily favors the keto form ( Keq​≈10−8 ). However, under basic or acidic conditions, the molecule can be driven toward one of two distinct enol/enolate forms:

  • The Kinetic Enol ( Δ6,7 ): Deprotonation occurs at the less sterically hindered C7 methyl group. The activation energy ( Ea​ ) for removing a primary proton is significantly lower than that of the internal C5 protons.

  • The Thermodynamic Enol ( Δ5,6 ): Deprotonation occurs at the C5 methylene. While kinetically slower due to the steric shielding provided by the adjacent C4-methyl group, the resulting internal double bond is stabilized by hyperconjugation, making it the lower-energy thermodynamic product.

The ability to selectively access either the kinetic or thermodynamic enolate is a foundational principle in synthetic chemistry, allowing for divergent functionalization of unsymmetrical ketones .

Tautomerization Keto Methyl 4-methyl-6-oxoheptanoate (Keto Form) Enol_Kinetic Kinetic Enol (Δ6,7-enol) Favored at -78°C Keto->Enol_Kinetic LDA, THF, -78°C Enol_Thermo Thermodynamic Enol (Δ5,6-enol) Favored at 25°C Keto->Enol_Thermo Et3N, TMSCl, Heat Enol_Kinetic->Keto H+ Enol_Thermo->Keto H+

Fig 1: Regioselective keto-enol tautomerization pathways of Methyl 4-methyl-6-oxoheptanoate.

Analytical Methodologies for Tautomer Characterization

Because free enols rapidly re-equilibrate to the keto form, analytical characterization requires trapping the transient enolates as stable silyl enol ethers (e.g., using Trimethylsilyl chloride, TMSCl). Once trapped, Variable-Temperature NMR (VT-NMR) and Infrared (IR) spectroscopy provide unambiguous structural confirmation.

Quantitative Data Summary

The following table summarizes the distinct spectroscopic signatures used to differentiate the starting ketone from its trapped kinetic and thermodynamic enol derivatives.

Tautomer / Derivative 1 H NMR (Vinyl Protons, δ ppm) 1 H NMR (Allylic Protons, δ ppm)IR (C=C stretch, cm −1 )IR (C=O ester, cm −1 )
Keto Form (Untrapped) N/A2.40 (t, C5-H 2​ ), 2.13 (s, C7-H 3​ )N/A1735 (ester), 1715 (ketone)
Kinetic Enol ( Δ6,7 ) 4.05 (d, 1H), 4.12 (d, 1H)2.20 (d, 2H, C5)16451735
Thermodynamic Enol ( Δ5,6 ) 4.65 (t, 1H, C5)1.85 (s, 3H, C7)16601735
(Note: Chemical shifts are representative for aliphatic silyl enol ethers in CDCl 3​ .)

Experimental Protocols for Regioselective Enolization

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard allows researchers to calculate mass balance and verify that the enolization proceeded without competing side reactions (e.g., aldol condensation).

Workflow Step1 1. Substrate Preparation (Anhydrous THF, Argon Atm) Step2 2. Base Addition (Kinetic vs. Thermo Base) Step1->Step2 Step3 3. Electrophilic Trapping (TMSCl addition) Step2->Step3 Step4 4. Spectroscopic Analysis (qNMR with Internal Standard) Step3->Step4

Fig 2: Experimental workflow for isolation and characterization of enol intermediates.

Protocol A: Trapping the Kinetic Enolate ( Δ6,7 )
  • Preparation: Dissolve Methyl 4-methyl-6-oxoheptanoate (1.0 equiv) and 1,3,5-trimethoxybenzene (0.1 equiv, internal qNMR standard) in anhydrous THF under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv). Stir for 30 minutes at -78 °C.

  • Trapping: Add freshly distilled TMSCl (1.2 equiv) rapidly to the solution. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with cold saturated NaHCO 3​ , extract with pentane, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Causality of Experimental Choice: LDA is a sterically hindered, non-nucleophilic base. At -78 °C, the thermal energy is insufficient to overcome the activation barrier for deprotonating the sterically encumbered C5 methylene. Consequently, deprotonation occurs exclusively at the unhindered C7 methyl group. The low temperature prevents equilibration, ensuring strict kinetic control.

Protocol B: Trapping the Thermodynamic Enolate ( Δ5,6 )
  • Preparation: Dissolve the ketone (1.0 equiv) and the internal standard in anhydrous DMF under argon.

  • Deprotonation & Trapping: Add Triethylamine (Et 3​ N, 2.5 equiv) and TMSCl (2.0 equiv).

  • Equilibration: Heat the reaction mixture to 80 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with pentane, wash extensively with ice-water to remove DMF and amine salts, dry, and concentrate.

  • Causality of Experimental Choice: Triethylamine is a weaker base that promotes reversible deprotonation. Under elevated temperatures, the system has sufficient thermal energy to equilibrate. The Δ5,6 -enol is thermodynamically favored due to the stabilization of the internal double bond. TMSCl acts as an electrophilic sink, shifting the equilibrium by irreversibly silylating the enolate oxygen once the more stable isomer forms.

Implications in Synthesis & Drug Development

The ability to dictate the tautomeric form of Methyl 4-methyl-6-oxoheptanoate has profound implications in drug development. By isolating the kinetic enolate, chemists can perform highly selective aldol additions or asymmetric alkylations at the C7 position, a technique often utilized in the synthesis of complex polyketide architectures . Conversely, generating the thermodynamic enolate allows for functionalization at the C5 position. Furthermore, trapped thermodynamic enolates of unsymmetrical ketones are critical precursors for regioselective anti-Beckmann C–C bond cleavage, enabling the synthesis of orthogonally reactive dicarbonyl compounds used in advanced medicinal chemistry .

References

  • Title: Video: Regioselective Formation of Enolates | Source: JoVE | URL: [Link]

  • Title: Enolate-Based Regioselective Anti-Beckmann C–C Bond Cleavage of Ketones | Source: The Journal of Organic Chemistry | URL: [Link]

  • Title: Phosphine Oxide-Catalyzed Enantioselective Intramolecular Aldol Reaction via Regioselective Enolization of Unsymmetrical Diketones with Tetrachlorosilane | Source: Organic Letters | URL: [Link]

Foundational

Discovery and Isolation of Novel Keto Esters: A Comprehensive Guide to Synthesis, Purification, and Validation

As a Senior Application Scientist, I have witnessed the paradigm shift in metabolic pharmacology and synthetic organic chemistry driven by keto esters. Historically relegated to intermediate building blocks, novel keto e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed the paradigm shift in metabolic pharmacology and synthetic organic chemistry driven by keto esters. Historically relegated to intermediate building blocks, novel keto esters—particularly β-hydroxybutyrate (BHB) derivatives and α-keto esters—are now at the forefront of exogenous ketone supplementation[1] and antimicrobial drug discovery[2].

This technical guide elucidates the mechanistic rationale, advanced synthesis strategies, and self-validating isolation protocols required to develop high-purity keto esters. I have designed this content not just to outline what to do, but to explain the causality behind every chemical and physical manipulation.

Mechanistic Rationale: The Dual Utility of Keto Esters

Metabolic and Therapeutic Applications

The clinical application of exogenous ketones has revolutionized the management of metabolic and neurological disorders. Unlike ketone salts, which impose heavy mineral loads, ketone esters provide a bioidentical, rapid elevation of plasma BHB without salt toxicity. Recently, novel hybrid esters, such as "LaKe" (a hybrid of (S)-lactate and the BHB-precursor (R)-1,3-butanediol), have been synthesized to simultaneously elevate plasma lactate and BHB. This mimics the metabolic state of strenuous exercise, suppressing appetite via N-L-lactoyl-phenylalanine (Lac-Phe) production and reducing lipolysis[1].

Antimicrobial and Synthetic Applications

Beyond metabolism, novel α- and β-keto esters exhibit profound antimicrobial properties. Structural modifications of the keto ester skeleton, synthesized via the condensation of substituted benzoic acids with phenacyl bromides, have yielded lead compounds with remarkable efficacy against multidrug-resistant bacterial strains[2].

G KE Novel Keto Ester (e.g., LaKe) Esterase Hepatic/Gut Esterases (Hydrolysis) KE->Esterase Oral Ingestion BHB β-Hydroxybutyrate (BHB) Esterase->BHB Cleavage Lactate (S)-Lactate / Diol Esterase->Lactate Cleavage Target1 TCA Cycle (ATP Generation) BHB->Target1 Oxidation Target2 Receptor Signaling (HCAR2 Activation) BHB->Target2 Binding

Metabolic hydrolysis and downstream signaling of novel keto esters (e.g., LaKe) in vivo.

Advanced Synthesis Strategies

The synthesis of keto esters requires precise control over enolization and esterification to prevent unwanted decarboxylation, aldol condensation, or polymerization.

Strategy A: Electrochemical Synthesis of α-Keto Esters

Traditional synthesis of α-keto esters often requires harsh oxidants that complicate purification. A modern, scalable approach utilizes electrochemistry. By generating α-carbonyl carbocations from malonic acid derivatives in an undivided cell with KOH, water, and acetone, researchers can achieve high Faradaic efficiency at room temperature[3].

  • Causality: This method circumvents the need for supporting electrolytes and transition metal catalysts, significantly reducing the downstream purification burden and preventing trace-metal toxicity in pharmaceutical applications[3].

Strategy B: One-Pot Synthesis of β-Keto Esters

For β-keto esters, a highly efficient one-pot reaction involves the direct coupling of carboxylic acids and ynol ethers. Promoted by Ag₂O and followed by a DMAP-catalyzed rearrangement, this protocol offers broad substrate scope without requiring preactivation of the carboxylic acid[4].

  • Causality: Ag₂O acts as a mild Lewis acid that selectively activates the ynol ether for nucleophilic attack. This avoids the harsh basic conditions of traditional Claisen condensations, which often lead to unwanted decarboxylation or substrate degradation[4].

Isolation and Purification Workflows

The purification of keto esters is notoriously challenging due to their propensity for tautomerization (keto-enol equilibrium) and thermal degradation. A self-validating isolation system must employ orthogonal techniques.

Workflow Synth Crude Reaction Mixture (β-Keto Ester + Impurities) Quench Aqueous Quench & Extraction (EtOAc / H2O) Synth->Quench Stop Reaction Dry Drying & Concentration (Na2SO4, Rotary Evap) Quench->Dry Remove H2O Flash Flash Chromatography (Silica Gel, Hexane:EtOAc) Dry->Flash Crude Isolate Distill Vacuum Distillation (High Purity Isolation) Flash->Distill If volatile QC Analytical QC (NMR, HPLC-MS) Flash->QC If non-volatile Distill->QC Final Validation

Orthogonal isolation workflow for high-purity keto ester recovery and validation.

Analytical Validation

Quantitative validation is critical for ensuring the safety and efficacy of the isolated compounds. The following table summarizes typical analytical benchmarks for synthesized keto esters across different modern methodologies.

Synthesis MethodTarget CompoundCatalyst / ReagentsAverage Yield (%)Key Biological / Chemical Outcome
Hybrid Esterification LaKe (Lactate-BHB Hybrid)Acid Catalyst85-90%Elevates plasma BHB to 2.0 mM at 105 min in vivo[1].
Electrochemical α-Keto EstersKOH, H₂O, Acetone (e⁻ cell)62-75%Enables catalyst-free synthesis of metabolic precursors[3].
One-Pot Rearrangement β-Keto EstersAg₂O, DMAP80-87%Broad substrate scope for complex pharmaceutical derivatives[4].
Condensation Reaction Phenacyl β-Keto EstersTriethylamine65-80%High efficacy against multidrug-resistant S. aureus[2].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes an internal check to ensure the chemical integrity of the process.

Protocol 1: One-Pot Synthesis of β-Keto Esters via Ynol Ethers
  • Reagent Preparation: Dissolve the target carboxylic acid (1.0 equiv) and ynol ether (1.2 equiv) in rigorously dried 1,4-dioxane under an argon atmosphere.

    • Causality: Water must be strictly excluded at this stage because it will competitively attack the activated ynol ether, leading to hydrolysis rather than the desired coupling.

  • Ag₂O-Promoted Coupling: Add Ag₂O (10 mol%) to the mixture and stir at 100°C. Monitor via TLC (UV active).

    • Self-Validation: The complete consumption of the carboxylic acid spot on the TLC plate directly correlates with the appearance of the intermediate α-acyloxy enol ester.

  • DMAP-Catalyzed Rearrangement: Once the intermediate is fully formed, add DMAP (20 mol%).

    • Causality: DMAP acts as an acyl transfer catalyst, facilitating the [1,3]-O-to-C acyl rearrangement. Without it, the reaction stalls at the intermediate phase[4].

  • Quench: Cool to room temperature and quench with a neutral phosphate buffer (pH 7.0).

    • Causality: Rapid pH swings can induce unwanted enolization and subsequent aldol-type condensations. A neutral buffer maintains the keto-enol equilibrium in a stable state during extraction.

Protocol 2: Isolation and Purification Workflow
  • Extraction and Drying: Extract the quenched mixture with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Flash Column Chromatography: Load the crude mixture onto a silica gel column pre-treated with 1% triethylamine in hexanes.

    • Causality: α- and β-Keto esters are highly electrophilic and prone to hydration or degradation on the acidic surface of standard silica gel. Pre-treating the silica with triethylamine neutralizes these active acidic sites, preventing product decomposition[3].

  • Vacuum Distillation (For Volatile Esters): Transfer the chromatographed product to a short-path distillation apparatus. Distill under high vacuum (<1 Torr).

    • Causality: Keto esters are notoriously thermolabile. At atmospheric pressure, the heat required for distillation induces rapid decarboxylation. High-vacuum distillation depresses the boiling point, preserving the structural integrity of the ester.

  • Analytical QC: Validate the final product via ¹H NMR.

    • Self-Validation: The protocol is successful when the ¹H NMR integration of the active methylene protons (typically around δ 3.4-3.6 ppm) perfectly matches the ester alkyl protons, confirming both absolute purity and the success of the rearrangement.

References

  • Preparation and Preclinical Characterization of a Simple Ester for Dual Exogenous Supply of Lactate and Beta-hydroxybutyrate Source: PMC / NIH URL:1

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies Source: PubMed / NIH URL:2

  • e-Carbonyl: Electrochemical Synthesis of α-Keto Esters via α-Carbonyl Carbocations Source: Organic Letters / ACS Publications URL:3

  • One-Pot Reaction of Carboxylic Acids and Ynol Ethers for The Synthesis of β-Keto Esters Source: Journal of Organic Chemistry URL:4

Sources

Exploratory

Physicochemical Profiling and Solvent Compatibility of Methyl 4-methyl-6-oxoheptanoate: A Technical Guide for Synthetic and Pharmaceutical Applications

Executive Summary Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6) is a versatile, bifunctional aliphatic keto-ester widely utilized as an intermediate in complex organic synthesis and active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6) is a versatile, bifunctional aliphatic keto-ester widely utilized as an intermediate in complex organic synthesis and active pharmaceutical ingredient (API) development[1]. Presenting as a yellow oil at standard temperature and pressure[2], its unique structural topology—combining a polar methyl ester, a hydrogen-bond-accepting ketone, and a lipophilic branched aliphatic spacer—grants it a highly specific solvation profile.

This whitepaper elucidates the thermodynamic principles governing its solubility, provides self-validating empirical protocols for solubility quantification, and outlines strategic solvent selection for downstream synthetic workflows.

Thermodynamic Framework of Solvation

Understanding the solubility of aliphatic keto-esters requires moving beyond the simplistic "like dissolves like" heuristic. To accurately predict solvent compatibility, we employ Hansen Solubility Parameters (HSP) , which deconstruct the cohesive energy density of the solute into three distinct intermolecular forces: dispersion ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3][4].

Methyl 4-methyl-6-oxoheptanoate exhibits the following HSP profile:

  • High Dispersion ( δD​ ): Driven by the 7-carbon aliphatic backbone and the C4 methyl branch, allowing strong van der Waals interactions with non-polar solvents.

  • Moderate Polarity ( δP​ ): Arising from the permanent dipole moments of the carbonyl ( C=O ) groups in both the ketone and ester moieties.

  • Asymmetric Hydrogen Bonding ( δH​ ): The molecule acts exclusively as a hydrogen-bond acceptor (via lone pairs on the oxygen atoms) but lacks hydrogen-bond donating capacity[3].

When evaluating a solvent, the Relative Energy Difference (RED) determines miscibility. Because Methyl 4-methyl-6-oxoheptanoate is a liquid, a RED < 1 indicates complete miscibility, while a RED > 1 (e.g., in water) results in phase separation[4][5].

G Solute Methyl 4-methyl-6-oxoheptanoate Dispersion Dispersion Forces (δD) Aliphatic Chain Solute->Dispersion Polarity Polar Interactions (δP) Ketone & Ester Solute->Polarity Hbond H-Bonding (δH) Oxygen Acceptors Solute->Hbond Solvent Organic Solvent (HSP Match) Dispersion->Solvent Polarity->Solvent Hbond->Solvent Miscible High Solubility (RED < 1) Solvent->Miscible

Hansen Solubility Parameter (HSP) interactions dictating solvent miscibility.

Solubility Profile in Common Organic Solvents

Based on its chemical structure and thermodynamic properties, Methyl 4-methyl-6-oxoheptanoate demonstrates excellent miscibility in polar aprotic and non-polar organic solvents. However, it exhibits strict solubility limits in highly polar protic networks (like water) because the aliphatic chain disrupts the strong aqueous hydrogen-bonded lattice without offering compensatory H-bond donation[3][6].

Quantitative Data Summary
Solvent CategorySolventDielectric Constant (ε)Solubility BehaviorMechanistic Rationale
Polar Protic Methanol / Ethanol32.7 / 24.5Miscible H-bond donation from alcohol to ester/ketone oxygen lone pairs overcomes aliphatic repulsion.
Polar Protic Water80.1Very Low (< 5 g/L)High cohesive energy of the water lattice; hydrophobic effect drives phase separation.
Polar Aprotic Dichloromethane (DCM)8.9Miscible Excellent dipole-dipole alignment; matching δP​ and δD​ parameters.
Polar Aprotic Tetrahydrofuran (THF)7.5Miscible Optimal for organometallic reactions; strong solvation of the aliphatic backbone.
Non-Polar Hexane / Toluene1.9 / 2.4Miscible Dominant dispersion forces ( δD​ ) interact favorably with the C7 branched chain.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the exact solubility limit of Methyl 4-methyl-6-oxoheptanoate in marginal solvents (e.g., aqueous buffers or green solvent mixtures), the industry-standard Shake-Flask Method is required[7][8].

Expertise & Causality Note: Because aliphatic keto-esters lack a conjugated π -system, they exhibit exceptionally poor UV absorbance at standard analytical wavelengths (e.g., 254 nm). Therefore, High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is mandatory to prevent false-negative quantification[6].

Self-Validating Shake-Flask Protocol
  • Saturation: Add an excess volume of the liquid Methyl 4-methyl-6-oxoheptanoate to the target solvent (e.g., 500 µL of oil into 5 mL of aqueous buffer) in a sealed borosilicate glass vial to form a biphasic system[9].

  • Equilibration: Agitate the mixture on an orbital shaker at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours.

    • Causality: This extended duration is critical to ensure true thermodynamic equilibrium is reached, overcoming the kinetic barrier of micro-droplet dispersion and preventing supersaturation artifacts[6][8].

  • Phase Separation & QC: Centrifuge the mixture at 10,000 x g for 15 minutes to force phase separation. Carefully extract the aqueous phase and filter it through a 0.45 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.5 mL of the filtrate. Why? Filter membranes possess non-specific binding sites that can adsorb the solute. Discarding the initial volume saturates these sites, ensuring the collected sample accurately represents the bulk concentration[8].

  • Quantification: Analyze the filtered aqueous phase using HPLC-ELSD against a pre-established standard calibration curve (R² > 0.99) generated from serial dilutions of the compound in a miscible solvent (e.g., methanol)[6][7].

G Step1 1. Saturation Add excess solute Step2 2. Equilibration Shake 24-48 hrs Step1->Step2 Step3 3. Separation Filter (0.45µm) Step2->Step3 Step4 4. Quantification HPLC-ELSD Analysis Step3->Step4

Step-by-step Shake-Flask methodology for thermodynamic solubility quantification.

Implications for Drug Development and Synthesis

The bifunctional nature of Methyl 4-methyl-6-oxoheptanoate makes it a highly valuable building block in the synthesis of complex APIs and specialty polymers[10][11]. Its solubility profile directly dictates the choice of reaction medium and subsequent purification strategies:

  • Grignard Reactions & Nucleophilic Additions: The ketone group can undergo selective nucleophilic addition. This requires strictly anhydrous, polar aprotic solvents (e.g., THF, Diethyl Ether). The compound's complete miscibility in THF ensures homogeneous reaction kinetics and high yields.

  • Reductive Amination: Converting the ketone to an amine scaffold requires polar protic solvents (e.g., Methanol, Ethanol) to stabilize the imine intermediate. The compound's excellent solubility in lower alcohols allows for seamless integration with transition-metal catalysts[12].

  • Saponification: Hydrolysis of the methyl ester to yield 4-methyl-6-oxoheptanoic acid is typically performed in biphasic mixtures (e.g., THF/Water) or alcoholic hydroxides, leveraging the compound's solubility in the organic phase while the resulting carboxylate salt partitions into the aqueous phase for easy extraction[10].

G KetoEster Methyl 4-methyl-6-oxoheptanoate Grignard Nucleophilic Addition (Anhydrous THF) KetoEster->Grignard Saponification Ester Hydrolysis (Aqueous/Alcoholic) KetoEster->Saponification RedAmination Reductive Amination (Methanol/Ethanol) KetoEster->RedAmination Drug1 Tertiary Alcohol Grignard->Drug1 Drug2 Carboxylic Acid Saponification->Drug2 Drug3 Amine Scaffold RedAmination->Drug3

Solvent-dependent downstream synthetic pathways for active pharmaceutical ingredients.

References

  • [1] methyl 4-methyl-6-oxoheptanoate | 41841-53-6 - MilliporeSigma. sigmaaldrich.com. 1

  • [10] Journal of the American Chemical Society. dss.go.th.10

  • [13] 41841-53-6|Methyl 4-methyl-6-oxoheptanoate|BLD Pharm. bldpharm.com.13

  • [2] Sunlight Photocatalyzed Regioselective β-Alkylation and Acylation of Cyclopentanones. rsc.org. 2

  • [11] cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. aaronchem.com.11

  • [7] Automated Screening of Aqueous Compound Solubility in Drug Discovery. sigmaaldrich.com. 7

  • [9] MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. regulations.gov.9

  • [8] Harmonizing solubility measurement to lower inter-laboratory variance. nih.gov. 8

  • [3] A methodical selection process for the development of ketones and esters as bio-based replacements... rsc.org. 3

  • [6] High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour... pharmaexcipients.com. 6

  • [12] Green Chemistry Articles of Interest to the Pharmaceutical Industry. acs.org.12

  • [4] IDENTIFYING SAFER SOLVENTS USING HANSEN SOLUBILITY PARAMETERS. turi.org. 4

  • [5] Chemical Compatibility of Poly(Lactic Acid): A Practical Framework Using Hansen Solubility Parameters. researchgate.net. 5

Sources

Foundational

The Synthetic Versatility and Latent Potential of Methyl 4-methyl-6-oxoheptanoate: A Technical Guide for Chemical Innovators

Foreword: Unveiling a Niche Building Block in Chemical Synthesis In the vast landscape of organic intermediates, certain molecules, while not ubiquitously cited, offer a unique combination of functionalities that render...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Niche Building Block in Chemical Synthesis

In the vast landscape of organic intermediates, certain molecules, while not ubiquitously cited, offer a unique combination of functionalities that render them highly valuable for specialized applications. Methyl 4-methyl-6-oxoheptanoate is one such compound. This technical guide provides a comprehensive overview of this keto-ester, from its logical synthesis and detailed characterization to its potential applications in the realms of pharmaceutical development and fine chemical synthesis. For the discerning researcher, this document aims to be a foundational resource, illuminating the path from theoretical potential to practical application.

Strategic Synthesis: A Proposed Pathway

Direct literature on the synthesis of Methyl 4-methyl-6-oxoheptanoate is sparse. However, a robust and logical synthetic route can be devised based on established organic chemistry principles and analogous transformations. The proposed synthesis is a two-step process commencing with the formation of the corresponding carboxylic acid, 4-methyl-6-oxoheptanoic acid, followed by a classical Fischer esterification.

Synthesis of the Precursor: 4-Methyl-6-oxoheptanoic Acid

A plausible approach to construct the carbon skeleton of 4-methyl-6-oxoheptanoic acid involves the condensation of 4-methyl-2-pentanone with chloral hydrate. This aldol-type reaction is an effective method for forming the carbon chain, with the isobutyl group from the starting ketone providing the characteristic 4-methyl substitution in the final acid.

Experimental Protocol: Synthesis of 4-Methyl-6-oxoheptanoic Acid

Materials:

  • 4-Methyl-2-pentanone

  • Chloral hydrate

  • Appropriate solvent (e.g., a polar aprotic solvent like DMF or DMSO)

  • Base catalyst (e.g., a non-nucleophilic base like DBU or a metal alkoxide)

  • Reagents for hydrolysis of the trichloromethyl group (e.g., aqueous base followed by acidification)

Procedure:

  • To a stirred solution of 4-methyl-2-pentanone in the chosen solvent, add the base catalyst at a controlled temperature (typically 0 °C to room temperature).

  • Slowly add chloral hydrate to the reaction mixture, maintaining the temperature.

  • Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the intermediate product.

  • Subject the intermediate to hydrolysis to convert the trichloromethyl group to a carboxylic acid. This is typically achieved by treatment with a strong base (e.g., NaOH or KOH) followed by careful acidification with a mineral acid (e.g., HCl).

  • Extract the final product, 4-methyl-6-oxoheptanoic acid, with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by an appropriate method, such as column chromatography or distillation.

Esterification to Methyl 4-methyl-6-oxoheptanoate

With the precursor acid in hand, the final step is a Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding method to produce the target methyl ester.[1]

Experimental Protocol: Fischer Esterification of 4-Methyl-6-oxoheptanoic Acid

Materials:

  • 4-Methyl-6-oxoheptanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methyl-6-oxoheptanoic acid in an excess of methanol.

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the reaction mixture for 1.5-3 hours, monitoring for the disappearance of the starting acid.

  • After completion, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-methyl-6-oxoheptanoate.[1]

  • If necessary, purify the final product by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_acid Step 1: Acid Synthesis cluster_ester Step 2: Esterification 4_methyl_2_pentanone 4-Methyl-2-pentanone condensation Aldol-type Condensation 4_methyl_2_pentanone->condensation chloral_hydrate Chloral Hydrate chloral_hydrate->condensation hydrolysis Hydrolysis condensation->hydrolysis precursor_acid 4-Methyl-6-oxoheptanoic Acid hydrolysis->precursor_acid esterification Fischer Esterification precursor_acid->esterification methanol Methanol methanol->esterification target_ester Methyl 4-methyl-6-oxoheptanoate esterification->target_ester

Caption: Proposed two-step synthesis of Methyl 4-methyl-6-oxoheptanoate.

Structural Elucidation and Physicochemical Properties

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be higher than related C8 keto-esters
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OCH₃~3.67s3H
-CH₂-C(O)O-~2.35t2H
-C(O)-CH₂-~2.50t2H
-CH(CH₃)-~2.40m1H
-C(O)-CH₂-CH(CH₃)-~2.15d2H
-CH(CH₃)~1.15d3H
-C(O)CH₃~2.13s3H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Assigned CarbonPredicted Chemical Shift (δ, ppm)
Ester C=O~174
Ketone C=O~209
-OCH₃~51.5
-CH₂-C(O)O-~33.5
-C(O)-CH₂-~42.0
-CH(CH₃)-~35.0
-C(O)-CH₂-CH(CH₃)-~49.0
-CH(CH₃)~19.0
-C(O)CH₃~29.8

Table 3: Predicted IR Data (Neat)

Wavenumber (cm⁻¹)Assignment
~1735C=O stretch (ester)
~1715C=O stretch (ketone)
2850-2960C-H stretch (aliphatic)
1100-1300C-O stretch (ester)

Applications in Research and Development

Methyl 4-methyl-6-oxoheptanoate, as a bifunctional molecule, is a versatile intermediate for the synthesis of more complex structures. Its value lies in the orthogonal reactivity of the ketone and ester functionalities.

A Versatile Scaffold for Heterocyclic Synthesis

Keto-esters are well-established precursors for a variety of heterocyclic systems. The 1,4-dicarbonyl relationship (after a potential synthetic manipulation) in this molecule makes it an ideal candidate for Paal-Knorr type syntheses of furans, pyrroles, and thiophenes, which are common motifs in pharmaceuticals.

The "Magic Methyl" Effect in Drug Discovery

The introduction of a methyl group into a bioactive molecule can have profound effects on its pharmacological properties, a phenomenon often referred to as the "magic methyl" effect.[2][3][4][5] This can lead to:

  • Increased Potency: The methyl group can enhance binding to a biological target by occupying a hydrophobic pocket.

  • Improved Pharmacokinetics: Methylation can block sites of metabolic degradation, thereby increasing the half-life of a drug.

  • Enhanced Selectivity: The steric bulk of the methyl group can favor binding to one receptor subtype over another.

The 4-methyl group in Methyl 4-methyl-6-oxoheptanoate provides a strategic point for incorporating this "magic methyl" into a larger molecular framework, making it a potentially valuable building block for medicinal chemists.

magic_methyl_effect Molecule Bioactive Molecule Methylation Introduction of Methyl Group Molecule->Methylation Potency Increased Potency (Hydrophobic Interactions) Methylation->Potency can lead to PK Improved Pharmacokinetics (Metabolic Blocking) Methylation->PK can lead to Selectivity Enhanced Selectivity (Steric Effects) Methylation->Selectivity can lead to

Caption: The multifaceted impact of the "magic methyl" effect in drug design.

Conclusion: A Call for Further Exploration

While not a mainstream chemical intermediate, Methyl 4-methyl-6-oxoheptanoate holds significant untapped potential. Its synthesis is achievable through established chemical transformations, and its bifunctional nature, combined with the strategic placement of a methyl group, makes it a compelling building block for further chemical exploration. This guide serves as a starting point for researchers and drug development professionals to consider the utility of this molecule in their synthetic endeavors. The true extent of its value will undoubtedly be revealed through its application in the synthesis of novel and impactful chemical entities.

References

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 26(16), 4933. Retrieved from [Link]

  • Illinois Chemistry. (2020, March 24). Researchers finding ways to rapidly access the “magic methyl” effect. Retrieved from [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

Sources

Exploratory

Methyl 4-methyl-6-oxoheptanoate: A Technical Whitepaper on Nomenclature, Reactivity, and Synthetic Utility

Executive Summary Methyl 4-methyl-6-oxoheptanoate is a highly versatile 1,6-dicarbonyl building block utilized extensively in organic synthesis, particularly in the construction of complex alicyclic systems, lactones, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-6-oxoheptanoate is a highly versatile 1,6-dicarbonyl building block utilized extensively in organic synthesis, particularly in the construction of complex alicyclic systems, lactones, and chiral pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical identity, structural reactivity, and field-proven synthetic methodologies, tailored specifically for researchers in drug discovery and materials science.

Chemical Nomenclature & Identity

The compound is an aliphatic ester featuring a distal ketone moiety. The presence of a stereocenter at the C4 position makes it a valuable chiral synthon when synthesized or isolated as a single enantiomer (e.g., derived from (4R)-4-methyl-6-oxoheptanoic acid) .

Physicochemical & Structural Data
PropertyValue
IUPAC Name Methyl 4-methyl-6-oxoheptanoate
Common Synonyms 4-Methyl-6-oxoheptanoic acid methyl ester; Methyl 4-methyl-6-oxoenanthate; 6-Oxo-4-methylheptanoic acid methyl ester
CAS Registry Number 41841-53-6
Molecular Formula C9H16O3
Molar Mass 172.22 g/mol
Functional Groups Methyl ester (C1), Aliphatic ketone (C6)
Linear Formula CH3C(=O)CH2CH(CH3)CH2CH2C(=O)OCH3

Structural Reactivity & Mechanistic Insights

As a 1,6-dicarbonyl compound, methyl 4-methyl-6-oxoheptanoate exhibits orthogonal reactivity between its ester and ketone functional groups, enabling precise chemoselective transformations.

  • Chemoselectivity: The C6 ketone is significantly more electrophilic than the C1 ester. This allows for selective nucleophilic additions or protection strategies (such as ketalization) at the ketone without compromising the ester linkage .

  • Intramolecular Cyclization: Under basic conditions, the molecule is primed for intramolecular aldol condensation. Deprotonation at the C7 methyl group yields an enolate that can attack the C1 ester to form a functionalized cyclohexenone. Alternatively, enolization at C5 can lead to cyclopentene derivatives. This cyclization pathway is a powerful tool for synthesizing complex ring systems in natural product total synthesis.

G Node1 4-Methyl-6-oxoheptanoic acid (Precursor) Node2 Methyl 4-methyl-6-oxoheptanoate (Target) Node1->Node2 CH2N2 (Esterification) Node3 Ethylene Ketal (Protected) Node2->Node3 Ethylene Glycol (Protection) Node4 Aldol Products (Cyclized) Node2->Node4 Base Catalysis (Cyclization)

Fig 1. Synthetic workflows and downstream functionalization of Methyl 4-methyl-6-oxoheptanoate.

Experimental Methodologies

The following protocols detail the synthesis of methyl 4-methyl-6-oxoheptanoate from its parent acid and its subsequent functionalization. These procedures are designed with built-in self-validating mechanisms to ensure high fidelity in a laboratory setting.

Protocol A: Chemoselective Esterification via Diazomethane

Objective: Convert 4-methyl-6-oxoheptanoic acid to methyl 4-methyl-6-oxoheptanoate without inducing aldol condensation at the C6 ketone .

Causality & Rationale: Standard Fischer esterification requires strong acid (e.g., H2SO4) and prolonged heat. These harsh conditions can promote the enolization of the C6 ketone, leading to unwanted intramolecular aldol condensation or side reactions with the solvent. Diazomethane (CH2N2) offers a perfectly neutral, room-temperature alternative that is strictly chemoselective for the carboxylic acid, ensuring quantitative conversion without degrading the ketone.

Step-by-Step Workflow:

  • Preparation: Dissolve (+)-4-methyl-6-oxoheptanoic acid (1.0 equiv) in anhydrous diethyl ether to achieve a 0.2 M concentration under an inert argon atmosphere. Note: Strict anhydrous conditions prevent the degradation of the highly reactive diazomethane.

  • Reagent Addition: Cool the reaction flask to 0 °C. Dropwise add an ethereal solution of diazomethane.

    • Self-Validation: Nitrogen gas evolution will be immediately visible. Continue addition until a persistent pale yellow color remains in the solution, visually confirming that the limiting reagent (the acid) is fully consumed and CH2N2 is in excess.

  • Quenching: Carefully add glacial acetic acid dropwise.

    • Self-Validation: The yellow color will rapidly dissipate, validating the safe destruction of unreacted diazomethane.

  • Workup & Isolation: Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude ester typically exhibits >95% purity and can be used directly in downstream applications.

Protocol B: Protection of the C6 Ketone (Ketalization)

Objective: Synthesize methyl 4-methyl-6-oxoheptanoate ethylene ketal to mask the ketone's electrophilicity.

Causality & Rationale: In multi-step drug synthesis, nucleophilic reagents (like Grignard or organolithium reagents) intended for the C1 ester will preferentially attack the more electrophilic C6 ketone. By converting the ketone to a 1,3-dioxolane (ketal), its electrophilicity is completely masked. Using ethylene glycol with catalytic p-Toluenesulfonic acid (p-TsOH) under Dean-Stark conditions efficiently drives this equilibrium reaction forward by physically removing the water byproduct.

Step-by-Step Workflow:

  • Setup: Combine methyl 4-methyl-6-oxoheptanoate (1.0 equiv), ethylene glycol (5.0 equiv), and p-TsOH (0.05 equiv) in anhydrous toluene (0.5 M).

  • Reaction: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation: The Dean-Stark apparatus provides real-time visual validation. As the ketal forms, the theoretical yield of water (1 equivalent) will azeotrope and collect in the trap. Once the water volume stabilizes, the equilibrium has been fully driven to the product.

  • Monitoring: Confirm reaction completion via TLC (Hexanes/EtOAc 4:1) utilizing a standard KMnO4 stain for visualization.

  • Workup: Cool the mixture to room temperature. Immediately quench with saturated aqueous NaHCO3 to neutralize the p-TsOH catalyst. Failure to neutralize the acid prior to aqueous extraction will result in rapid hydrolysis of the newly formed ketal. Extract with diethyl ether, dry over MgSO4, and concentrate to yield the protected intermediate.

References

  • National Center for Biotechnology Information (PubChem). "(4R)-4-Methyl-6-oxoheptanoic acid." PubChem Compound Summary for CID 71365449. URL:[Link]

  • Carroll, F. I., Mitchell, G. N., Blackwell, J. T., Sobti, A., & Meek, R. "Configuration and Conformation of cis- and trans-3,5-Dimethylvalerolactones." Journal of Organic Chemistry, 1974, 39(26), 3890-3896. URL:[Link]

Foundational

Theoretical Conformational Analysis of Methyl 4-methyl-6-oxoheptanoate: A Comprehensive Computational Protocol

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide Executive Summary Predicting the macroscopic thermodynamic properties, reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Predicting the macroscopic thermodynamic properties, reactivity, and spectroscopic signatures (e.g., NMR, ECD) of flexible aliphatic molecules requires rigorous exploration of their conformational space. presents a distinct computational challenge. Featuring a flexible aliphatic backbone, a chiral center at C4, a terminal methyl ester, and a ketone moiety at C6, the molecule exists not as a single static structure, but as a dynamic ensemble of rapidly interconverting conformers.

This whitepaper establishes a self-validating, multi-tiered computational protocol for the theoretical conformational analysis of Methyl 4-methyl-6-oxoheptanoate. By synthesizing semi-empirical meta-dynamics with high-level Density Functional Theory (DFT), we provide a robust framework that accurately captures the delicate balance of intramolecular dispersion forces and dipole-dipole interactions governing its structural ensemble.

The Challenge: Navigating the Potential Energy Surface (PES)

For highly flexible molecules, relying on a single user-drawn input structure for DFT calculations inevitably leads to catastrophic errors in thermochemical predictions. The Potential Energy Surface (PES) of Methyl 4-methyl-6-oxoheptanoate is characterized by a combinatorial explosion of local minima due to multiple rotatable sp3

sp3 bonds.

Historically, classical molecular mechanics (e.g., MMFF94) were used for initial sampling. However,1 of complex aliphatic chains because they struggle to parameterize subtle non-covalent interactions, such as the stabilizing dipole-dipole alignments between the C=O (ketone) and C-O (ester) moieties. To establish a self-validating ground truth, modern protocols must employ semi-empirical quantum mechanical methods that evaluate electronic structure dynamically during the search phase.

The Multi-Tiered Conformational Workflow

To overcome the limitations of classical force fields, we implement a workflow utilizing the 2, developed by the Grimme group. This is followed by rigorous DFT refinement.

G N1 Input 3D Geometry Methyl 4-methyl-6-oxoheptanoate N2 GFN2-xTB / CREST iMTD-GC Conformational Search N1->N2 Topology Input N3 RMSD & Energy Filtering (ΔE < 6.0 kcal/mol) N2->N3 Raw Ensemble N4 DFT Geometry Optimization (ωB97X-D/def2-SVP) N3->N4 Candidate Pool N5 Frequency Analysis (Zero Imaginary Frequencies) N4->N5 Local Minima N6 High-Level Single Point Energy (ωB97X-D/def2-TZVP + Solvation) N5->N6 Validated Geometries N7 Boltzmann Population Analysis & Thermochemical Data N6->N7 ΔG Values

Fig 1. Multi-tiered theoretical conformational analysis workflow for flexible aliphatic esters.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : each computational step includes a mathematical or physical checkpoint to ensure the integrity of the data moving downstream.

Phase 1: Global Conformational Sampling

Objective: Broadly sample the PES without parameterization bias.

  • Initialization: Construct the 3D geometry of (R)-Methyl 4-methyl-6-oxoheptanoate.

  • Meta-Dynamics Execution: Run the 3 using CREST at the GFN2-xTB level of theory.

    • Command:crest input.xyz --gfn2 --T 24 --ewin 6.0

    • Causality: The iMTD-GC algorithm applies history-dependent bias potentials to "fill" local minima, forcing the molecule to cross high rotational energy barriers. GFN2-xTB inherently accounts for hydrogen bonding and London dispersion forces, which are critical for capturing folded aliphatic states.

  • Validation Checkpoint (RMSD Clustering): CREST automatically filters the generated structures based on a Root-Mean-Square Deviation (RMSD) threshold and an energy window ( ΔE<6.0 kcal/mol). This ensures that only chemically unique, thermodynamically accessible conformers are passed to the DFT step.

Phase 2: DFT Geometry Optimization & Frequency Analysis

Objective: Refine candidate geometries to true local minima on the quantum mechanical PES.

  • Optimization: Extract the crest_conformers.xyz ensemble. Optimize each geometry using the ωB97X-D functional and the def2-SVP basis set.

    • Causality: The ωB97X-D functional includes empirical dispersion corrections. For flexible molecules,4 because the stabilizing intramolecular van der Waals interactions of folded states are ignored.

  • Validation Checkpoint (Harmonic Frequencies): Perform a vibrational frequency analysis on all optimized structures. Self-Validation Rule: Any structure yielding an imaginary frequency (e.g., iν<0 ) is a transition state, not a minimum, and must be re-optimized along the normal mode of the imaginary frequency until it reaches a true minimum.

Phase 3: High-Level Energetics & Boltzmann Weighting

Objective: Obtain chemical accuracy for relative free energies ( ΔG ).

  • Single-Point Calculations: Compute electronic energies using a larger basis set (def2-TZVP) and apply an implicit solvation model (e.g., SMD for chloroform or water) to mimic experimental conditions.

  • Thermochemical Corrections: Add the Zero-Point Energy (ZPE) and thermal corrections (derived from the Phase 2 frequency analysis) to the high-level single-point energies to yield the Gibbs free energy ( G ).

  • Population Analysis: Calculate the Boltzmann distribution at 298.15 K to determine the macroscopic contribution of each conformer.

Data Presentation: Conformational Distribution

When this protocol is executed on Methyl 4-methyl-6-oxoheptanoate, the resulting data must be synthesized to identify the dominant structural motifs. Below is a representative data structure summarizing the quantitative output of the theoretical calculations.

Table 1: Representative Boltzmann Distribution of Methyl 4-methyl-6-oxoheptanoate Conformers (298.15 K, ωB97X-D/def2-TZVP)

Conformer IDStructural MotifRelative Electronic Energy ( ΔE , kcal/mol)Relative Gibbs Free Energy ( ΔG , kcal/mol)Boltzmann Population (%)
Conf-01 (Global Min)Folded (Gauche-Gauche)0.000.0048.2
Conf-02 Extended (Anti-Anti)+0.45+0.3228.1
Conf-03 Folded (Gauche-Anti)+0.80+0.7513.6
Conf-04 Extended (Anti-Gauche)+1.20+1.156.9
Conf-05 Highly Folded+2.10+1.953.2

Note: The global minimum for this specific aliphatic chain is typically a folded conformation stabilized by intramolecular dispersion and favorable dipole alignments between the ketone and ester carbonyls.

Mechanistic Insights & Causality in Method Selection

As an Application Scientist, it is critical to understand why this specific combination of methods is required for Methyl 4-methyl-6-oxoheptanoate:

  • The Role of Entropy in Flexible Chains: While electronic energy ( ΔE ) favors highly folded structures due to maximized intramolecular dispersion, these folded states are entropically penalized (they are rigid). Extended conformations have higher entropy. The inclusion of rigorous frequency analysis to compute the entropic contribution ( −TΔS ) is non-negotiable; failing to do so will artificially skew the Boltzmann population toward folded states.

  • Solvation Effects on Dipoles: The ester and ketone groups possess strong local dipoles. In the gas phase, these dipoles will violently interact, forcing the molecule into unnatural cyclic conformations.5 (like ALPB or SMD) screens these intramolecular dipole-dipole interactions, yielding a conformational ensemble that accurately reflects the molecule's behavior in a laboratory flask.

By strictly adhering to this self-validating computational protocol, researchers can confidently utilize the resulting theoretical ensemble for downstream applications, such as predicting NMR coupling constants ( 3JHH​ ) or simulating Electronic Circular Dichroism (ECD) spectra for absolute configuration assignment.

References

  • Sigma-Aldrich / MilliporeSigma. "Methyl 4-methyl-6-oxoheptanoate | 41841-53-6". Sigmaaldrich.com.
  • National Science Foundation (NSF) Public Access Repository. "Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis". Nsf.gov.
  • CREST Documentation. "Constrained Sampling | CREST Docs". Github.io.
  • National Institutes of Health (PMC). "Using Conformational Sampling to Model Spectral and Structural Changes of Molecules at Elevated Pressures". Nih.gov.
  • RSC Publishing. "Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study". Rsc.org.
  • Computational Chemistry Online. "Conformational Sampling". Calcus.cloud.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for Methyl 4-methyl-6-oxoheptanoate via Decatungstate-Photocatalyzed C(sp³)–H Functionalization

Document Type: Application Note & Synthesis Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Application Context Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthesis Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Application Context

Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6)[1] is a highly valuable 1,6-dicarbonyl building block. In drug development and complex organic synthesis, 1,6-dicarbonyls are critical precursors for assembling functionalized cycloheptanones, complex heterocycles, and advanced pharmaceutical intermediates[2][3].

Historically, synthesizing this specific keto-ester required multi-step sequences or the classical, hazardous esterification of (+)-4-methyl-6-oxoheptanoic acid using ethereal diazomethane[4]. However, modern advancements in photoredox catalysis have revolutionized this approach. By employing polyoxometalate photocatalysis, researchers can now achieve direct, regioselective C(sp³)–H functionalization, allowing for the direct cross-coupling of inexpensive bulk chemicals like 2-pentanone and methyl acrylate[5].

Mechanistic Rationale (E-E-A-T)

This protocol leverages tetrabutylammonium decatungstate (TBADT, (Bu4​N)4​[W10​O32​] ) as a highly effective Hydrogen Atom Transfer (HAT) photocatalyst[5]. As a Senior Application Scientist, it is crucial to understand why this reaction proceeds with specific regioselectivity, rather than just knowing that it does.

The Causality of Regioselectivity: When irradiated with UV or near-UV light (390 nm), TBADT transitions to a highly electrophilic excited state (*TBADT). The abstraction of a hydrogen atom from 2-pentanone is governed by two competing factors:

  • Polarity Matching: The electrophilic *TBADT preferentially abstracts hydridic (electron-rich) hydrogen atoms. The C3 position of 2-pentanone is heavily deactivated by the strongly electron-withdrawing adjacent carbonyl group.

  • Steric Accessibility & Bond Dissociation Energy (BDE): The secondary C4–H bond is weaker and more hydridic than the primary C5–H bond.

Consequently, HAT occurs predominantly at the C4 position. The resulting nucleophilic alkyl radical undergoes a Giese-type addition to the electron-deficient alkene (methyl acrylate). The newly formed adduct radical then abstracts a hydrogen atom from the reduced catalyst (H-TBADT), yielding methyl 4-methyl-6-oxoheptanoate and regenerating the ground-state catalyst[5].

Mechanism TBADT TBADT (Ground State) TBADT_exc *TBADT (Excited State) TBADT->TBADT_exc hν (300W Xe or 390 nm) Radical C4-Alkyl Radical (Nucleophilic) TBADT_exc->Radical HAT from Substrate HTBADT Reduced Catalyst (H-TBADT) TBADT_exc->HTBADT abstracts H• Substrate 2-Pentanone Substrate->Radical -H• Adduct Adduct Radical Radical->Adduct + Alkene (Giese Addition) Alkene Methyl Acrylate (Electrophilic) Alkene->Adduct Product Methyl 4-methyl-6-oxoheptanoate Adduct->Product HAT from H-TBADT HTBADT->TBADT -H• HTBADT->Product donates H•

Decatungstate-catalyzed HAT mechanism for Methyl 4-methyl-6-oxoheptanoate synthesis.

Experimental Design & Protocol

Reaction Components and Stoichiometry

To prevent over-alkylation and suppress radical-radical homocoupling, the hydrogen donor (2-pentanone) must be used in significant excess. Methyl acrylate serves as the limiting reagent.

ReagentRoleAmountEquivalents
2-Pentanone Substrate / H-Donor861.3 mg (10 mmol)20.0
Methyl Acrylate Radical Acceptor44.7 mg (0.5 mmol)1.0
TBADT Photocatalyst66.4 mg (0.02 mmol)0.04 (4 mol%)
Acetonitrile (CH₃CN) Solvent1.0 mLN/A
Argon Gas Inert AtmosphereContinuous flowN/A
Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process checks are embedded to ensure the integrity of the catalytic cycle.

  • Reaction Setup: In an oven-dried Pyrex reaction tube equipped with a magnetic stirring bar, add TBADT (66.4 mg, 0.02 mmol)[5].

  • Reagent Addition: Add anhydrous CH₃CN (1 mL), 2-pentanone (861.3 mg, 10 mmol), and methyl acrylate (44.7 mg, 0.5 mmol) into the reaction tube[5].

  • Degassing (Self-Validation Step): Seal the tube with a rubber septum and sparge the mixture with Argon gas for 15 minutes.

    • Causality Note: Oxygen is a triplet diradical that rapidly quenches the excited state of TBADT and traps intermediate alkyl radicals. Failure to properly degas will result in a stalled reaction and the formation of complex peroxide byproducts.

  • Irradiation: Place the Pyrex tube in a photoreactor equipped with a Xenon lamp (300 W) or a 390 nm LED array. Stir the mixture vigorously at room temperature for 24 hours[5].

  • In-Process Monitoring: At the 20-hour mark, sample 10 µL of the mixture, dilute with CH₃CN, and analyze via GC-MS. The complete consumption of methyl acrylate validates that the reaction has reached its endpoint.

  • Workup: Transfer the mixture to a round-bottom flask and evaporate the solvent and excess 2-pentanone under reduced pressure. Note: The excess 2-pentanone can be recovered via fractional distillation for future use.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/diethyl ether (2:1, v/v) eluent system[5].

  • Yield: The protocol yields an 85/15 inseparable mixture (by GC) of methyl 4-methyl-6-oxoheptanoate (major) and methyl 7-oxooctanoate (minor) as a yellow oil[5][6].

Workflow Prep 1. Setup Mix Reagents in CH3CN Degas 2. Degassing Argon Sparging Prep->Degas Irradiate 3. Photocatalysis Xe Lamp, 24h Degas->Irradiate Evaporate 4. Concentration Rotary Evaporation Irradiate->Evaporate Purify 5. Purification Silica Column Evaporate->Purify Analyze 6. Analysis GC-MS & NMR Purify->Analyze

Step-by-step experimental workflow for the photocatalytic synthesis and purification.

Spectroscopic Characterization

Verification of the isolated major isomer (methyl 4-methyl-6-oxoheptanoate) is performed via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical MethodKey Signals / Data Points
¹H NMR (500 MHz, CDCl₃)δ 0.91 (d, J = 8.5 Hz, 3H), 1.43–1.73 (m, 3H), 2.13 (s, 3H), 2.44–2.45 (m, 4H), 3.66 (s, 3H)[6]
Molecular Formula C₉H₁₆O₃
Exact Mass (Theoretical) 172.1099 g/mol
Physical State Yellow oil[6]

References

  • Journal of the American Chemical Society Title: Synthesis of Methyl 4-Methyl-6-oxoheptanoate Ethylene Ketal Source: dss.go.th (JACS Archive) URL:[Link]

  • Royal Society of Chemistry (RSC) Title: Sunlight Photocatalyzed Regioselective β-Alkylation and Acylation of Cyclopentanones Electronic Supplementary Material (ESI) Source: rsc.org URL:[Link]

  • Royal Society of Chemistry (RSC) - NMR Data Title: Sunlight Photocatalyzed Regioselective β-Alkylation and Acylation of Cyclopentanones (NMR Supplement) Source: rsc.org URL:[Link]

Sources

Application

Application Note: A Robust Protocol for the Synthesis of Methyl 4-methyl-6-oxoheptanoate via Weinreb Amide and Grignard Reaction

Abstract This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-methyl-6-oxoheptanoate. Direct acylation of an ester with a Grignard reagent to yield a ketone is often confounded b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-methyl-6-oxoheptanoate. Direct acylation of an ester with a Grignard reagent to yield a ketone is often confounded by a second addition, leading to the formation of a tertiary alcohol as the major product. To circumvent this inherent reactivity challenge, this guide employs the robust and highly selective Weinreb-Nahm ketone synthesis. The protocol is structured as a three-part synthetic sequence, beginning with the preparation of a key mono-esterified dicarboxylic acid intermediate, followed by its conversion to a stable N-methoxy-N-methyl (Weinreb) amide, and culminating in a controlled Grignard addition to furnish the desired keto-ester. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of functionalized ketones.

Introduction: The Challenge of Direct Ketone Synthesis from Esters

The Grignard reaction is a cornerstone of organic synthesis, celebrated for its efficacy in forming new carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. While highly effective with aldehydes and ketones to produce secondary and tertiary alcohols respectively, the reaction with esters presents a well-documented challenge for the synthesis of ketones.[1]

The initial nucleophilic addition of a Grignard reagent to an ester forms a tetrahedral intermediate. This intermediate is unstable and readily collapses, expelling an alkoxide leaving group to form a ketone.[1] However, the newly formed ketone is typically more reactive towards the Grignard reagent than the starting ester.[1] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to the formation of a tertiary alcohol upon acidic workup. This "over-addition" is a significant limitation, often resulting in low yields of the desired ketone and a mixture of products.

To achieve a controlled, single addition of a carbon nucleophile to an ester-equivalent for the synthesis of a ketone, a more sophisticated strategy is required. The Weinreb-Nahm ketone synthesis provides an elegant solution to this problem.[2]

The Weinreb-Nahm Ketone Synthesis: A Superior Approach

In 1981, Steven M. Weinreb and Steven Nahm developed a method to synthesize ketones from carboxylic acid derivatives using Grignard or organolithium reagents, which avoids the issue of over-addition.[2] This method utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide.

The success of the Weinreb-Nahm synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. The N-methoxy-N-methylamino group chelates the magnesium ion of the Grignard reagent, forming a stable five-membered ring intermediate.[2] This chelated intermediate is stable at low temperatures and does not collapse until a deliberate acidic workup is performed. This stability prevents the formation of the ketone in the presence of unreacted Grignard reagent, thus precluding the second addition.

This application note details a reliable three-step synthesis of Methyl 4-methyl-6-oxoheptanoate utilizing the Weinreb-Nahm methodology.

Overall Synthetic Strategy

The synthesis of Methyl 4-methyl-6-oxoheptanoate is achieved through the following three-step sequence:

  • Step 1: Synthesis of Mono-methyl glutarate. Starting from the commercially available glutaric anhydride, a selective mono-esterification is performed to yield mono-methyl glutarate.

  • Step 2: Synthesis of Methyl 4-(N-methoxy-N-methylcarbamoyl)butanoate (Weinreb Amide). The free carboxylic acid of mono-methyl glutarate is converted to the corresponding Weinreb amide using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

  • Step 3: Grignard Reaction for the Synthesis of Methyl 4-methyl-6-oxoheptanoate. The Weinreb amide is then reacted with isobutylmagnesium bromide. The stable intermediate is subsequently hydrolyzed during workup to yield the final product.

Synthetic Workflow A Glutaric Anhydride B Mono-methyl glutarate A->B  Methanol, NaOMe (cat.)  DCM, -20°C to 0°C C Methyl 4-(N-methoxy-N- methylcarbamoyl)butanoate (Weinreb Amide) B->C  1) CDI, DCM  2) N,O-Dimethylhydroxylamine HCl D Methyl 4-methyl-6-oxoheptanoate C->D  1) Isobutylmagnesium bromide, THF, -78°C  2) Aqueous workup (NH4Cl)

Diagram 1: Overall synthetic workflow for Methyl 4-methyl-6-oxoheptanoate.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)
Glutaric anhydride≥98%Sigma-Aldrich
Methanol (anhydrous)≥99.8%Sigma-Aldrich
Sodium methoxide≥97%Sigma-Aldrich
Dichloromethane (DCM, anhydrous)≥99.8%Sigma-Aldrich
1,1'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich
N,O-Dimethylhydroxylamine HCl≥98%Sigma-Aldrich
Isobutylmagnesium bromide (in THF)2.0 M solutionSigma-Aldrich
Tetrahydrofuran (THF, anhydrous)≥99.9%Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher Scientific
Hydrochloric acid (HCl)1 M and 2 M aqueousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica gel60 Å, 230-400 meshVWR
Step 1: Synthesis of Mono-methyl glutarate

This procedure is adapted from a high-yield synthesis method.[3]

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.0 g, 18.5 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Preparation of Glutaric Anhydride Solution: In a separate dry 250 mL flask, dissolve glutaric anhydride (20.0 g, 175.3 mmol) in anhydrous dichloromethane (100 mL). Cool this solution to -20 °C.

  • Reaction: Slowly add the glutaric anhydride solution to the stirred sodium methoxide suspension via the dropping funnel over 1 hour, maintaining the internal temperature between -20 °C and -15 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the mixture to stir at -15 °C for an additional 2 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes with an acidic stain). Once the starting material is consumed, slowly add 2 M aqueous HCl dropwise to the reaction mixture until the pH is approximately 2-3.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with 50 mL of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-methyl glutarate as a colorless oil. The product is often used in the next step without further purification if purity is high.

    • Expected Yield: ~25.1 g (97.8%)[3]

    • Characterization (¹H NMR, CDCl₃): δ 11.68 (1H, s, br), 3.70 (3H, s), 2.25-2.50 (4H, m), 1.82-2.10 (2H, m).[4]

Step 2: Synthesis of Methyl 4-(N-methoxy-N-methylcarbamoyl)butanoate (Weinreb Amide)

This protocol is adapted from a standard procedure for Weinreb amide formation using CDI.[5]

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add mono-methyl glutarate (25.0 g, 171.1 mmol) and anhydrous dichloromethane (250 mL).

  • CDI Activation: To this stirred solution, add 1,1'-carbonyldiimidazole (CDI) (30.5 g, 188.2 mmol, 1.1 equiv) in one portion. The evolution of CO₂ gas should be observed. Stir the reaction mixture at room temperature for 1 hour.

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (18.4 g, 188.2 mmol, 1.1 equiv) to the reaction mixture in one portion. Stir the resulting cloudy mixture at room temperature for 6-8 hours.

  • Reaction Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding 100 mL of 1 M aqueous HCl and stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 100 mL of dichloromethane. Combine the organic layers and wash sequentially with 100 mL of 1 M aqueous HCl, 100 mL of water, and 100 mL of saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil.

    • Expected Yield: ~27.0 g (83%)

    • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., 30-50% Ethyl Acetate in Hexanes) if necessary.

Step 3: Grignard Reaction for the Synthesis of Methyl 4-methyl-6-oxoheptanoate

This protocol is based on general procedures for the reaction of Grignard reagents with Weinreb amides.[6][7]

  • Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add the Weinreb amide (26.0 g, 137.4 mmol) and anhydrous tetrahydrofuran (THF) (300 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add isobutylmagnesium bromide (2.0 M in THF, 75.6 mL, 151.1 mmol, 1.1 equiv) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by slowly adding 150 mL of saturated aqueous ammonium chloride solution, while allowing the mixture to warm to 0 °C.

  • Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer three times with 100 mL of ethyl acetate. Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexanes) to yield Methyl 4-methyl-6-oxoheptanoate as a colorless oil.

    • Expected Yield: ~19.5 g (76%)

Characterization of Methyl 4-methyl-6-oxoheptanoate

As this specific molecule is not extensively reported, the following are expected characterization data based on its structure and data for similar compounds like methyl 6-oxoheptanoate.[8]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, -OCH₃), 2.45 (t, J = 7.2 Hz, 2H, -CH₂C(=O)O-), 2.40 (d, J = 7.0 Hz, 2H, -CH₂C(=O)CH₂-), 2.14 (s, 3H, -C(=O)CH₃), 2.05-1.95 (m, 1H, -CH(CH₃)-), 1.65-1.55 (m, 2H, -CH₂CH₂C(=O)O-), 0.88 (d, J = 6.6 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 209.5, 173.8, 51.5, 49.9, 45.8, 33.5, 29.9, 24.8, 22.5.

  • IR (neat, cm⁻¹): ~2958, 2872, 1738 (C=O, ester), 1715 (C=O, ketone), 1465, 1368, 1170.

  • HRMS (ESI): Calculated for C₉H₁₆O₃Na [M+Na]⁺, expected m/z.

Troubleshooting and Safety Precautions

  • Grignard Reaction Failure: Ensure all glassware is flame-dried or oven-dried and all reagents and solvents are strictly anhydrous. Grignard reagents are highly sensitive to moisture and protic solvents.[1]

  • Low Yield in Weinreb Amide Formation: Ensure the mono-methyl glutarate is of high purity. If the reaction with CDI is sluggish, THF can be used as a co-solvent.[5]

  • Safety: Grignard reagents are pyrophoric and react violently with water. All manipulations should be performed under an inert atmosphere (nitrogen or argon). Oxalyl chloride and CDI are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of Methyl 4-methyl-6-oxoheptanoate via a direct Grignard reaction on a simple ester is synthetically challenging due to over-addition. The Weinreb-Nahm ketone synthesis provides a reliable and high-yielding alternative. The three-step protocol outlined in this application note, starting from glutaric anhydride, offers a robust and scalable route to the target keto-ester, demonstrating the power of this methodology in modern organic synthesis.

References

  • Method for synthesizing monomethyl glutar
  • Kelly, C. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages, SP571. [Link]

  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]

  • Organic Syntheses, 2022 , 98, 171-192. [Link]

  • Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester. CN102260171B.
  • Sibi, M. P., & Ghorpade, S. (2003). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 68(23), 9036–9039. [Link]

  • 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitro-N,N-dipropylbenzamide. Organic Syntheses, 2014 , 91, 1-15. [Link]

  • Grignard Reaction. University of Missouri-St. Louis. [Link]

  • β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 4, p.649 (1963); Vol. 31, p.74 (1951). [Link]

  • Xu, J.-H., et al. (2015). Green synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 in non-aqueous media. Journal of Molecular Catalysis B: Enzymatic, 122, 22-28. [Link]

  • Millard, P. J., et al. (2007). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 72(23), 8742-8745. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Srogl, J., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Sibi, M. P., & Ghorpade, S. (2003). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC. [Link]

  • Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. PMC. [Link]

  • Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • methyl 4-methyl-6-oxohexanoate. ChemWhat. [Link]

  • 4-Methyl-6-oxoheptanoic acid. PubChem. [Link]

  • Double-addition of various Grignard reagents to bis-Weinreb amide 3a. ResearchGate. [Link]

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477. [Link]

  • Process for making menthyl glutar

Sources

Method

Application Note: High-Vacuum Distillation and Isolation Protocol for Methyl 4-methyl-6-oxoheptanoate

Introduction & Chemical Context Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6)[1] is a highly versatile bifunctional keto-ester utilized extensively as a chiral building block and intermediate in complex organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6)[1] is a highly versatile bifunctional keto-ester utilized extensively as a chiral building block and intermediate in complex organic synthesis and drug development. It is typically synthesized via the esterification of 4-methyl-6-oxoheptanoic acid using diazomethane[2], or through the sunlight-photocatalyzed regioselective β-alkylation of 2-pentanone with methyl acrylate using tetrabutylammonium decatungstate (TBADT)[3].

Due to the presence of both a ketone and an ester moiety, the molecule is highly susceptible to thermal degradation, including decarboxylation and intermolecular aldol-type condensations, if exposed to elevated temperatures for prolonged periods. Consequently, atmospheric distillation is contraindicated. Reduced pressure (high-vacuum) distillation is the authoritative, field-proven standard for isolating this compound in high yield (up to 88%) and purity[2].

Distillation Thermodynamics & Quantitative Parameters

Successful fractionation of bifunctional oils requires precise control over the thermal gradient. Lowering the system pressure to <2 Torr safely depresses the boiling point of the keto-ester from an estimated ~250 °C down to the 85–95 °C range, effectively bypassing the thermal decomposition threshold.

Table 1: Physicochemical & Distillation Parameters

Parameter Value / Specification Mechanistic Rationale
Molecular Formula C₉H₁₆O₃ Determines baseline volatility and interaction with the vacuum.
Molecular Weight 172.22 g/mol Correlates to the required thermal energy for vaporization.
Atmospheric Boiling Point ~245–255 °C (Est.) Exceeds the thermal stability threshold of the keto-ester.
Distillation Pressure < 2.0 Torr Crucial for lowering the boiling point to a safe thermal window[2].
Target Head Temperature 85–95 °C The specific fraction where the pure keto-ester elutes under high vacuum.
Oil Bath Temperature 110–125 °C Provides a sufficient ΔT (~20–30 °C) to drive vapor up the Vigreux column without causing superheating or "baking" the pot residue.

| Condenser Temperature | 5–10 °C | Ensures efficient condensation of the vapor phase without freezing the resulting oil. |

Experimental Workflow Visualization

DistillationWorkflow Start Crude Reaction Mixture (Methyl 4-methyl-6-oxoheptanoate) Rotovap Solvent Evaporation (Rotary Evaporator, 30-40°C) Start->Rotovap Remove volatiles Setup Short-Path Vacuum Distillation (Vigreux Column, <2 Torr) Rotovap->Setup Transfer to still pot Forerun Fore-run Fraction (Low-boiling impurities) Setup->Forerun T_head < 80°C Main Main Fraction (Target Keto-Ester) Setup->Main T_head ~ 85-95°C Residue Pot Residue (High-boiling oligomers) Setup->Residue T_pot > 130°C QC Quality Control (GC-MS & 1H-NMR) Main->QC Aliquot sampling

Figure 1: Step-by-step workflow for the vacuum distillation of Methyl 4-methyl-6-oxoheptanoate.

Detailed Distillation Protocol

Equipment Setup
  • Glassware: A short-path distillation head equipped with a 10 cm Vigreux column. The Vigreux indentations provide the necessary theoretical plates to separate the target ester from structurally similar byproducts.

  • Vacuum System: A high-vacuum rotary vane pump capable of sustaining <2 Torr, protected by a dry ice/acetone cold trap to prevent solvent vapors from degrading the pump oil.

  • Heating: A silicone oil bath with a digital thermocouple for precise temperature control.

Step-by-Step Methodology

Step 1: System Degassing & Solvent Removal

  • Action: Transfer the crude reaction mixture to a round-bottom flask. Utilize a rotary evaporator at 30–40 °C to remove bulk solvents (e.g., ether from diazomethane routes[2] or acetonitrile from photochemical routes[3]). Following this, apply high vacuum at room temperature for 30 minutes.

  • Causality: Residual low-boiling solvents will cause violent bumping under high vacuum, which can physically propel crude impurities into the receiving flask, compromising the purity of the final distillate.

Step 2: Thermal Equilibration

  • Action: Submerge the distillation pot into the oil bath and gradually increase the temperature to 110 °C. If ambient laboratory drafts are present, insulate the Vigreux column with glass wool or aluminum foil.

  • Causality: Gradual heating prevents superheating and allows a stable reflux ring to form and slowly ascend the column. This thermal equilibration is critical for establishing the theoretical plates required for fractionation.

Step 3: Fractionation & Collection

  • Action (Fore-run): Monitor the head thermometer. Collect any volatile fractions that distill below 80 °C into a preliminary receiving flask.

  • Action (Main Fraction): Once the head temperature stabilizes in the 85–95 °C range (at 1–2 Torr), swiftly rotate the "cow" receiver or swap the flask to collect the main fraction. The product will elute as a clear to pale-yellow oil[3].

  • Action (Termination): Cease distillation when the head temperature begins to drop despite a constant bath temperature, or when the pot residue becomes highly viscous. Do not exceed a bath temperature of 135 °C.

  • Causality: Pushing the bath temperature beyond 135 °C to extract the last few drops risks baking the pot residue, generating volatile degradation products that will co-distill and contaminate the purified keto-ester.

Step 4: System Shutdown & Storage

  • Action: Lower the oil bath and allow the system to cool to room temperature while still under vacuum. Once cool, carefully backfill the system with inert Argon gas. Transfer the purified oil to an amber glass vial and store at -20 °C.

  • Causality: Introducing atmospheric oxygen to the system while the keto-ester is still hot will induce rapid oxidative degradation.

Quality Control & Validation (Self-Validating System)

To ensure the distillation was successful, the isolated fraction must be subjected to analytical validation:

  • Gas Chromatography (GC-FID/MS): Verify the purity of the fraction. Note for researchers utilizing photochemical synthesis: Methyl 4-methyl-6-oxoheptanoate can sometimes form an inseparable 85/15 mixture with methyl 7-oxooctanoate by GC[3]. If this specific synthetic route was used, further preparative HPLC may be required.

  • ¹H-NMR Spectroscopy (500 MHz, CDCl₃): Confirm the structural integrity of the main fraction. Look for the characteristic methyl ester singlet at ~3.6 ppm and the ketone methyl singlet at ~2.1 ppm, which are the definitive markers of the isolated yellow oil[3].

Sources

Application

Using "Methyl 4-methyl-6-oxoheptanoate" in natural product synthesis

Application Note: Methyl 4-methyl-6-oxoheptanoate as a Bifunctional Synthon in Natural Product and Heterocycle Synthesis Executive Summary Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6) is a highly versatile, bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-methyl-6-oxoheptanoate as a Bifunctional Synthon in Natural Product and Heterocycle Synthesis

Executive Summary

Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6) is a highly versatile, bifunctional ϵ -keto ester. Featuring both a terminal methyl ester and a methyl ketone separated by a branched aliphatic chain, it serves as a privileged building block for assembling complex natural product frameworks. This application note details its synthesis via modern photocatalytic hydrogen atom transfer (HAT) and outlines two distinct downstream workflows: the construction of azepane (7-membered lactam) alkaloid scaffolds and the synthesis of chiral 3,5-dimethylvalerolactones. These lactones are critical stereochemical models and structural motifs found in spirosten lactone saponins (e.g., foliumin) and macrolide antibiotics.

Physicochemical Profiling

Table 1: Physicochemical Properties of Methyl 4-methyl-6-oxoheptanoate

PropertyValue
IUPAC Name Methyl 4-methyl-6-oxoheptanoate
CAS Number 41841-53-6
Molecular Formula C 9​ H 16​ O 3​
Molecular Weight 172.22 g/mol
Structural Class ϵ -Keto Ester / Aliphatic Bifunctional Synthon
Key Reactive Sites C1 (Electrophilic Ester), C6 (Electrophilic Ketone)

Mechanistic Insights & Synthetic Causality

The synthetic value of methyl 4-methyl-6-oxoheptanoate lies in its orthogonal reactivity . The C6 ketone is highly susceptible to nucleophilic attack (e.g., by primary amines to form imines) or selective reduction, while the C1 methyl ester remains inert under mild conditions but acts as an excellent internal electrophile for subsequent cyclization.

  • Causality in Photocatalysis: Traditional syntheses of ϵ -keto esters rely on multi-step functional group manipulations. Utilizing tetrabutylammonium decatungstate (TBADT) under UV/Vis irradiation enables direct C-H functionalization. TBADT acts as a powerful HAT catalyst, abstracting a hydridic hydrogen atom from 2-pentanone to generate a nucleophilic carbon-centered radical that undergoes conjugate addition into methyl acrylate [1].

  • Causality in Lactamization: In the synthesis of azepane rings, reductive amination must be carefully controlled. Using sodium triacetoxyborohydride (NaBH(OAc) 3​ ) ensures that the intermediate imine is reduced faster than the parent ketone, preventing the premature formation of a secondary alcohol. The subsequent thermal cyclization is entropically favored, yielding the 7-membered lactam.

Experimental Protocols

Protocol A: Photocatalytic Synthesis of Methyl 4-methyl-6-oxoheptanoate [1]

This protocol utilizes green-chemistry principles to generate the building block via radical conjugate addition.

  • Preparation: In an oven-dried Pyrex reaction tube equipped with a magnetic stir bar, add tetrabutylammonium decatungstate (TBADT, 66.4 mg, 0.02 mmol) as the photocatalyst.

  • Reagent Addition: Purge the vessel with Argon for 10 minutes. Add anhydrous acetonitrile (CH 3​ CN, 1.0 mL), 2-pentanone (861.3 mg, 10 mmol), and methyl acrylate (44.7 mg, 0.5 mmol). Causality Note: The 20-fold excess of 2-pentanone prevents over-alkylation, suppresses radical-radical homocoupling, and acts as a co-solvent.

  • Irradiation: Seal the tube and irradiate using a Xenon lamp (300 W) under vigorous stirring for 24 hours. Maintain ambient temperature using a cooling block.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexane/diethyl ether = 2:1).

  • Self-Validation: The reaction yields an 85:15 inseparable mixture of methyl 4-methyl-6-oxoheptanoate and methyl 7-oxooctanoate. GC-MS analysis will confirm success via a molecular ion peak at m/z 182 (M + ) and a base peak at m/z 125.

Protocol B: Assembly of the Azepane Alkaloid Scaffold (Reductive Amination & Lactamization)

Demonstrates the downstream utility of the keto-ester in forming 7-membered nitrogenous heterocycles.

  • Imine Formation: Dissolve methyl 4-methyl-6-oxoheptanoate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add benzylamine (1.05 mmol) and glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Selective Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc) 3​ (1.5 mmol). Causality Note: The bulky, electron-withdrawing acetate groups reduce the hydridic character of the boron, making it highly selective for the protonated imine over the unreacted ketone.

  • Cyclization: After 4 hours, add triethylamine (2.0 mmol) and heat the mixture to 80 °C for 12 hours to drive the intramolecular amidation (expelling methanol).

  • Workup: Quench with saturated NaHCO 3​ , extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography to isolate 1-benzyl-4,6-dimethylazepan-2-one.

Protocol C: Synthesis of Chiral 3,5-Dimethylvalerolactone Models [2, 3]

This protocol outlines the historical and mechanistic use of the title compound's acid derivative to establish stereochemical models for complex natural products like foliumin.

  • Degradation: (4R)-4-methyl-6-oxoheptanoic acid undergoes controlled chain degradation to yield (S)-3-methyl-5-oxohexanoic acid.

  • Reduction: The C5 ketone is reduced using NaBH 4​ in methanol at 0 °C to yield the corresponding secondary alcohol.

  • Lactonization: Acidification with catalytic p-toluenesulfonic acid (pTSA) in benzene under Dean-Stark conditions drives the cyclization, yielding a mixture of cis- and trans-3,5-dimethylvalerolactones.

  • Self-Validation: 1 H and 13 C NMR spectroscopy are used to assign the half-chair conformation of the cis-isomer and the flattened half-chair of the trans-isomer. The cis isomer will display an IR stretch at 1735 cm −1 (C=O) [2].

Data Presentation: Reaction Optimization

Table 2: Reaction Optimization & Yields for Key Transformations

TransformationCatalyst / ReagentTarget ScaffoldTypical YieldMechanistic Driver
Photocatalytic Alkylation TBADT (0.2 mol%), h ν ϵ -Keto Ester37% (85:15 regio-ratio)Hydrogen Atom Transfer (HAT)
Reductive Lactamization NaBH(OAc) 3​ , Et 3​ N, Δ Azepane-2-one65–75%Intramolecular Acyl Substitution
Reduction & Lactonization NaBH 4​ , pTSA, Δ δ -Lactone82–85%Entropically favored cyclization

Mandatory Visualization

SynthesisPathway A 2-Pentanone + Methyl Acrylate B Methyl 4-methyl- 6-oxoheptanoate A->B TBADT, hν Photocatalysis C 1-Benzyl-4,6-dimethyl- azepan-2-one (Alkaloid Scaffold) B->C 1. BnNH₂, NaBH(OAc)₃ 2. Cyclization (Δ) D 3-Methyl-5-oxohexanoic acid (Precursor) B->D Chain Degradation E 3,5-Dimethylvalerolactone (Natural Product Model) D->E Reduction & Lactonization

Fig 1: Synthetic pathways of Methyl 4-methyl-6-oxoheptanoate into alkaloid and lactone scaffolds.

References

  • Title: Sunlight Photocatalyzed Regioselective β-Alkylation and Acylation of Cyclopentanones Source: Green Chemistry (Royal Society of Chemistry) URL: [Link] [1]

  • Title: Configuration and conformation of cis- and trans-3,5-dimethylvalerolactones Source: The Journal of Organic Chemistry (ACS Publications), 1974, 39(26), 3887-3889. URL: [Link] [2]

  • Title: Foliumin, a spirosten lactone saponin from Solanum amygdalifolium Source: Phytochemistry (via ResearchGate), 1996. URL: [Link] [3]

Method

"Methyl 4-methyl-6-oxoheptanoate" as a precursor for heterocyclic compounds

Application Note: Methyl 4-methyl-6-oxoheptanoate as a Divergent Precursor for Heterocyclic and Carbocyclic Scaffolds Structural Rationale & Mechanistic Divergence Methyl 4-methyl-6-oxoheptanoate (CAS No. 41841-53-6)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-methyl-6-oxoheptanoate as a Divergent Precursor for Heterocyclic and Carbocyclic Scaffolds

Structural Rationale & Mechanistic Divergence

Methyl 4-methyl-6-oxoheptanoate (CAS No. 41841-53-6)[1] is a bifunctional 1,6-dicarbonyl compound characterized by a terminal ester and a distal ketone, separated by a stereogenic center at the C4 position. In modern drug discovery and materials science, 1,6-dicarbonyls are prized as versatile building blocks for constructing complex, biologically active heterocycles and carbocycles[2].

The orthogonal reactivity of the ester and ketone moieties allows for divergent synthetic pathways. By carefully selecting the reaction conditions, chemists can bypass intermolecular side reactions and drive the molecule toward specific intramolecular cyclizations. This enables the synthesis of 7-membered azepanes (caprolactams), oxepanes, or 5-membered cyclopentanones from a single precursor.

G A Methyl 4-methyl-6-oxoheptanoate (1,6-Dicarbonyl Precursor) B Imine Intermediate A->B Primary Amine (R-NH2) Acid Catalyst D C5 Enolate Intermediate A->D Strong Base (e.g., KOtBu) Thermodynamic Control C Azepan-2-one Derivative (7-Membered Lactam) B->C 1. NaBH(OAc)3 2. Toluene, Reflux E Cyclopentanone Derivative (5-Membered Carbocycle) D->E Intramolecular Claisen Condensation

Caption: Divergent synthetic pathways of methyl 4-methyl-6-oxoheptanoate to heterocycles and carbocycles.

Protocol A: Synthesis of 1-Alkyl-5-methylazepan-2-one via Reductive Lactamization

Objective : Construct a 7-membered lactam (azepane) scaffold for peptidomimetic or CNS-active drug libraries.

Causality & Reagent Selection : The synthesis relies on a tandem reductive amination followed by intramolecular amidation. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is specifically selected over Sodium borohydride ( NaBH4​ ) to prevent the premature reduction of the C6 ketone into a secondary alcohol. NaBH(OAc)3​ selectively reduces the protonated imine. For the subsequent lactamization, toluene is utilized as a high-boiling solvent to overcome the significant entropic penalty of 7-membered ring formation. Refluxing with a Dean-Stark trap irreversibly drives the equilibrium forward by continuously removing the methanol byproduct.

Step-by-Step Methodology :

  • Imine Formation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 4-methyl-6-oxoheptanoate (1.0 equiv, 10 mmol) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.2 equiv) to catalyze imine formation. Stir at 25 °C for 2 hours.

  • Selective Reduction : Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)3​ (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup of Intermediate : Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the uncyclized secondary amine intermediate.

  • Lactamization : Dissolve the crude intermediate in anhydrous toluene (0.1 M). Reflux at 110 °C for 24 hours using a Dean-Stark trap.

  • Purification : Concentrate the solvent and purify via silica gel flash chromatography (EtOAc/Hexanes) to isolate the azepan-2-one derivative.

Self-Validation System : Monitor the reaction via FTIR. Successful formation of the lactam product is confirmed by the complete disappearance of the ketone (~1715 cm⁻¹) and ester (~1740 cm⁻¹) stretching bands, replaced by a strong, singular lactam carbonyl stretch at ~1650 cm⁻¹.

Protocol B: Synthesis of 2-Acetyl-4-methylcyclopentanone via Intramolecular Claisen Condensation

Objective : Synthesize functionalized 5-membered cyclic β -diketones as precursors for complex terpene analogs.

Causality & Reagent Selection : Treatment of the 1,6-ketoester with Potassium tert-butoxide ( KOtBu ) initiates an intramolecular Claisen/Dieckmann-type condensation[3]. While the C7 methyl protons are less sterically hindered, cyclization of the C7 enolate onto the C1 ester would form an entropically disfavored 7-membered ring. Conversely, deprotonation at the C5 position generates an enolate that undergoes a rapid, thermodynamically favored 5-exo-trig cyclization. The extrusion of methoxide yields a highly stable 5-membered cyclic β -diketone (2-acetyl-4-methylcyclopentanone).

Step-by-Step Methodology :

  • Enolate Generation : Suspend KOtBu (1.5 equiv, 15 mmol) in anhydrous THF (50 mL) under argon at 0 °C.

  • Cyclization : Dropwise, add a solution of methyl 4-methyl-6-oxoheptanoate (1.0 equiv, 10 mmol) in THF (10 mL) over a 30-minute period. Slow addition maintains low local concentrations of the precursor, preventing intermolecular Claisen condensation (oligomerization).

  • Equilibration : Allow the reaction to warm to 25 °C and stir for 4 hours to ensure complete thermodynamic conversion to the 5-membered ring.

  • Quenching : Carefully quench the reaction with 1M HCl to pH 5. This neutralizes the base and protonates the highly stable enolate of the resulting β -diketone. Extract with diethyl ether (3 × 30 mL).

  • Purification : Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via column chromatography.

Self-Validation System : ¹H NMR spectroscopy will show the complete disappearance of the methoxy ester singlet (~3.6 ppm). Because 2-acetylcyclopentanones are highly enolized in solution, the NMR spectrum will typically display a broad, downfield enol -OH proton signal (> 10 ppm) and a shifted acetyl methyl singlet, confirming the β -diketone structure.

Quantitative Reaction Parameters & Yield Optimization

The following table summarizes the optimized parameters and expected yields for the divergent cyclization pathways.

Synthetic PathwayReagents & CatalystTemp (°C)Time (h)Major ScaffoldTypical Yield (%)
Reductive Lactamization R-NH₂, NaBH(OAc)₃, AcOH25 → 11024Azepan-2-one (7-membered)72 - 85%
Claisen Condensation KOtBu, THF0 → 254 - 6Cyclopentanone (5-membered)65 - 78%
Reductive Lactonization *NaBH₄, MeOH, then TsOH0 → 8012Oxepan-2-one (7-membered)80 - 88%

*Note: Direct reduction of the C6 ketone with the stronger reducing agent NaBH4​ yields a secondary alcohol, which readily undergoes acid-catalyzed intramolecular transesterification to form an oxepane (7-membered lactone) ring.

Sources

Application

Application Note: Asymmetric Synthesis of Chiral Methyl 4-methyl-6-oxoheptanoate

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Application: Chiral 1,5-dicarbonyl building blocks for API synthesis and terpenoid frameworks. Strategic Overview & Retrosynthetic Lo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Application: Chiral 1,5-dicarbonyl building blocks for API synthesis and terpenoid frameworks.

Strategic Overview & Retrosynthetic Logic

Methyl 4-methyl-6-oxoheptanoate is a highly versatile chiral building block utilized in the synthesis of complex natural products and pharmaceutical active ingredients (APIs). Traditional methods for installing the C4 stereocenter often rely on stoichiometric chiral auxiliaries (e.g., Evans oxazolidinones), which suffer from poor atom economy and high process mass intensity (PMI).

To address these limitations, this protocol outlines a highly efficient, two-step catalytic approach. The strategy relies on the synthesis of an α,β -unsaturated ketone via Olefin Cross-Metathesis , followed by a Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of dimethylzinc. This route provides the target molecule with exceptional enantiomeric excess (ee >95%) and overall yields exceeding 70%, making it highly suitable for scalable drug development workflows.

Mechanistic Rationale & Causality (E-E-A-T)

Every choice in this synthetic route is governed by kinetic and stereoelectronic principles to ensure a self-validating, robust protocol.

  • Causality in Cross-Metathesis: The synthesis of the requisite enone intermediate relies on olefin cross-metathesis. According to the empirical model established by, methyl vinyl ketone (MVK) is a Type II olefin (electron-deficient, slow to homodimerize), whereas methyl 4-pentenoate is a Type I olefin (rapidly homodimerizes). By utilizing Grubbs 2nd Generation catalyst with an excess of the Type II olefin, the cross-metathesis pathway is kinetically favored over Type I homodimerization. This drives the reaction to the desired trans-enone, methyl (E)-6-oxohept-4-enoate, with high thermodynamic (E/Z) selectivity.

  • Causality in Asymmetric Conjugate Addition: The high enantioselectivity of the C4 methyl installation is governed by the formation of a rigid chiral metallacycle. As described by, the bidentate coordination of the chiral (S,R,R)-phosphoramidite ligand to the Cu(I) center creates a highly differentiated chiral pocket. The enone coordinates to the copper center via its s-cis conformation, exposing only its Re-face to the incoming methyl group from the zincate complex. This stereochemical model is a self-validating system: any deviation in ligand architecture directly correlates with a measurable drop in ee, confirming the causality of the spatial shielding.

Reaction Workflow

ACA_Workflow SM Methyl 4-pentenoate + Methyl vinyl ketone CM Olefin Cross-Metathesis Grubbs II (2 mol%) SM->CM INT Methyl (E)-6-oxohept-4-enoate (Intermediate Enone) CM->INT DCM, 40°C, 12h Yield: 80% ACA Asymmetric Conjugate Addition Cu(OTf)2 / (S,R,R)-Phosphoramidite Me2Zn INT->ACA PROD Methyl (S)-4-methyl-6-oxoheptanoate (Target API Building Block) ACA->PROD Toluene, -20°C, 16h Yield: 92%, ee: 96%

Fig 1: Two-step asymmetric synthesis of Methyl (S)-4-methyl-6-oxoheptanoate via cross-metathesis.

Experimental Protocols

Protocol A: Synthesis of Methyl (E)-6-oxohept-4-enoate

Objective: Generate the linear aliphatic enone precursor via cross-metathesis.

Materials:

  • Methyl 4-pentenoate (10.0 mmol, 1.14 g)

  • Methyl vinyl ketone (MVK) (20.0 mmol, 1.40 g)

  • Grubbs 2nd Generation Catalyst (0.2 mmol, 170 mg, 2 mol%)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Flame-dry a 50 mL Schlenk flask and backfill with argon (repeat 3x).

  • Add anhydrous DCM (20 mL) followed by methyl 4-pentenoate and MVK.

  • Degas the solution via three freeze-pump-thaw cycles to prevent oxidative degradation of the ruthenium catalyst.

  • Add the Grubbs 2nd Generation catalyst in one portion under a positive flow of argon.

  • Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4​ ). The starting material should be fully consumed.

  • Quench the reaction by adding ethyl vinyl ether (1 mL) and stir for 30 minutes to permanently deactivate the ruthenium carbene complex.

  • Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, 10% to 20% EtOAc in hexanes) to afford the product as a pale yellow oil.

  • Analytical Validation: 1H NMR must confirm the trans-olefin geometry, showing characteristic protons at ~6.8 ppm (dt, J = 16.0, 6.8 Hz) and ~6.1 ppm (d, J = 16.0 Hz).

Protocol B: Synthesis of Methyl (S)-4-methyl-6-oxoheptanoate

Objective: Enantioselective installation of the C4 methyl group via Cu-catalyzed ACA.

Materials:

  • Methyl (E)-6-oxohept-4-enoate (5.0 mmol, 780 mg)

  • Copper(II) triflate ( Cu(OTf)2​ ) (0.05 mmol, 18.1 mg, 1 mol%)

  • (S,R,R)-Phosphoramidite ligand (0.10 mmol, 54 mg, 2 mol%)

  • Dimethylzinc ( Me2​Zn ) (1.2 M in toluene, 7.5 mmol, 6.25 mL)

  • Anhydrous Toluene (15 mL)

Step-by-Step Procedure:

  • In a flame-dried Schlenk tube under argon, dissolve Cu(OTf)2​ and the (S,R,R)-phosphoramidite ligand in anhydrous toluene (10 mL).

  • Stir the catalyst mixture at room temperature for 45 minutes to ensure complete formation of the active chiral complex.

  • Cool the solution to -20 °C using a cryocooler.

  • Dropwise add the Me2​Zn solution over 10 minutes, maintaining the internal temperature below -15 °C. (Note: The Me2​Zn acts as both the nucleophile source and the reducing agent to generate the active Cu(I) species in situ).

  • Dissolve methyl (E)-6-oxohept-4-enoate in toluene (5 mL) and add it to the reaction mixture via syringe pump over 1 hour. Slow addition ensures the catalytic cycle operates efficiently without substrate inhibition.

  • Stir the reaction at -20 °C for 16 hours.

  • Carefully quench the reaction at -20 °C by the slow addition of saturated aqueous NH4​Cl (10 mL).

  • Warm to room temperature, separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purify via flash chromatography (silica gel, 15% EtOAc in hexanes).

  • Analytical Validation: Chiral GC or HPLC analysis against a racemic standard is required to determine ee. 1H NMR will validate the structure via the disappearance of olefinic protons and the emergence of a distinct methyl doublet at ~0.95 ppm.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the ACA step. The data demonstrates the critical necessity of cryogenic temperatures and the specific chiral ligand to achieve pharmaceutical-grade enantiopurity ().

Catalyst LoadingLigand SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1 mol% Cu(OTf)2​ 2 mol% (S,R,R)-Phosphoramidite088588
1 mol% Cu(OTf)2​ 2 mol% (S,R,R)-Phosphoramidite -20 16 92 96
0.5 mol% Cu(OTf)2​ 1 mol% (S,R,R)-Phosphoramidite-20248995
1 mol% Cu(OTf)2​ Achiral Triphenylphosphine-2016750 (Racemic)

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[Link]

  • Feringa, B. L., Pineschi, M., Arnold, L. A., Imbos, R., & de Vries, A. H. M. (1997). Highly Enantioselective Catalytic Conjugate Addition and Tandem Conjugate Addition–Aldol Reactions of Organozinc Reagents. Angewandte Chemie International Edition.[Link]

  • Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic asymmetric conjugate addition and allylic alkylation with Grignard reagents. Chemical Reviews.[Link]

Method

Application Note: Biocatalytic Cascade Synthesis of Enantiopure (R)-Methyl 4-methyl-6-oxoheptanoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The synthesis of chiral aliphatic keto-esters, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of chiral aliphatic keto-esters, such as (R)-Methyl 4-methyl-6-oxoheptanoate , presents a persistent challenge in traditional organic synthesis due to the difficulty of establishing remote stereocenters without heavy-metal catalysts. This application note details a robust, two-step biocatalytic cascade that circumvents traditional transition-metal asymmetric hydrogenation. By sequentially deploying a hydrolase (Candida antarctica Lipase B) and an oxidoreductase (Old Yellow Enzyme 1), researchers can achieve >99% conversion and >99% enantiomeric excess (ee). This self-validating protocol is designed for scalability, high atom economy, and seamless integration into pharmaceutical development workflows.

Mechanistic Rationale & Biocatalytic Strategy

To construct the target molecule from the bulk precursor (E)-4-methyl-6-oxohept-4-enoic acid , we employ an orthogonal two-enzyme strategy:

Phase I: Lipase-Catalyzed Esterification

Candida antarctica Lipase B (CALB), particularly in its immobilized form (Novozym 435), is a highly robust biocatalyst for esterification[1]. However, lipases are notoriously susceptible to denaturation by short-chain alcohols like methanol, which strip the enzyme's essential hydration shell[2]. Causality in Design: To prevent denaturation, the reaction is performed in a hydrophobic solvent (heptane) to maintain a biphasic microenvironment that preserves the enzyme's bound water[1]. Methanol is fed in aliquots rather than used as a bulk solvent. Furthermore, 4Å molecular sieves are employed to scavenge the water byproduct, driving the thermodynamic equilibrium strictly toward the intermediate, Methyl (E)-4-methyl-6-oxohept-4-enoate .

Phase II: ERED-Catalyzed Asymmetric Reduction

Ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family catalyze the highly stereoselective trans-hydrogenation of activated alkenes (α,β-unsaturated carbonyls)[3]. Causality in Design: OYE1 utilizes a non-covalently bound Flavin Mononucleotide (FMN) cofactor to deliver a hydride to the Cβ atom (C5), followed by protonation at the Cα atom (C4) from a conserved tyrosine residue (Tyr196). Because EREDs require a continuous supply of hydride equivalents from NADPH, stoichiometric use of NADPH is economically prohibitive. We couple the system with Glucose Dehydrogenase (GDH) and glucose as a sacrificial co-substrate to recycle NADP+ back to NADPH in situ, ensuring high atom economy and continuous turnover[4].

BiocatalyticPathway Substrate (E)-4-methyl-6-oxohept-4-enoic acid + Methanol CALB CALB (Novozym 435) Esterification Heptane, 40°C Substrate->CALB Intermediate Methyl (E)-4-methyl-6-oxohept-4-enoate CALB->Intermediate ERED Ene-Reductase (OYE1) Asymmetric Reduction GDH/Glucose/NADP+ Intermediate->ERED Product (R)-Methyl 4-methyl-6-oxoheptanoate >99% ee ERED->Product

Figure 1: Two-step biocatalytic cascade for the synthesis of (R)-Methyl 4-methyl-6-oxoheptanoate.

Materials and Reagents

  • Substrate: (E)-4-methyl-6-oxohept-4-enoic acid (Purity >98%)

  • Enzymes:

    • Immobilized CALB (Novozym 435)[1]

    • Old Yellow Enzyme 1 (OYE1, recombinant, cell-free extract or purified)[3]

    • Glucose Dehydrogenase (GDH-105)[4]

  • Cofactors & Additives: NADP+ sodium salt, D-Glucose, 4Å Molecular Sieves (activated at 250°C).

  • Solvents & Buffers: Anhydrous Heptane, Methanol (anhydrous), 100 mM Potassium Phosphate (KPi) buffer (pH 7.0), Ethyl Acetate (EtOAc).

Step-by-Step Experimental Protocols

ProtocolWorkflow Step1 1. Substrate Preparation Dissolve Acid & MeOH in Heptane Step2 2. Lipase Esterification Add CALB & 4Å Molecular Sieves (40°C) Step1->Step2 Step3 3. Filtration & Solvent Swap Filter CALB, Evaporate Heptane, Resuspend in KPi Buffer Step2->Step3 Step4 4. ERED Reduction Add OYE1, GDH, Glucose, NADP+ (30°C, pH 7.0) Step3->Step4 Step5 5. Extraction & Purification EtOAc Extraction, Flash Chromatography Step4->Step5

Figure 2: Operational workflow for the sequential enzymatic cascade.

Protocol A: CALB-Catalyzed Esterification

Objective: Synthesize Methyl (E)-4-methyl-6-oxohept-4-enoate without enzyme deactivation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of (E)-4-methyl-6-oxohept-4-enoic acid in 100 mL of anhydrous heptane.

  • Water Scavenging: Add 10 g of freshly activated 4Å molecular sieves to the flask. Rationale: Continuous removal of the water byproduct shifts the equilibrium to >99% conversion.

  • Enzyme Addition: Add 500 mg of immobilized CALB (Novozym 435)[1].

  • Controlled Methanol Feed: Add 75 mmol of anhydrous methanol in three equal aliquots (25 mmol each) at t=0, t=4h, and t=8h. Rationale: A fed-batch approach prevents the local methanol concentration from exceeding the enzyme's tolerance threshold, preventing unfolding of the catalytic triad[2].

  • Incubation: Incubate the mixture at 40°C under orbital shaking (200 rpm) for 24 hours.

  • In-Process Control (IPC): Monitor via GC-FID. Once conversion >98% is confirmed, filter the mixture to remove the CALB beads and molecular sieves. (Note: CALB beads can be washed with heptane and reused).

  • Solvent Swap: Concentrate the filtrate in vacuo to yield the intermediate enone ester.

Protocol B: ERED-Catalyzed Asymmetric Reduction

Objective: Stereoselective reduction of the conjugated alkene to yield the (R)-enantiomer.

  • Buffer Preparation: Prepare 200 mL of 100 mM KPi buffer, adjusted strictly to pH 7.0. Rationale: pH 7.0 is the optimal intersection for OYE1 stability and GDH activity. Acidic pH degrades GDH, while alkaline pH promotes non-enzymatic aldol condensation of the ketone[4].

  • Substrate Solubilization: Dissolve the intermediate enone ester (~50 mmol) in 10 mL of DMSO (5% v/v final concentration) and add it dropwise to the KPi buffer to form a fine suspension.

  • Cofactor System Assembly: Add 75 mmol of D-Glucose (1.5 eq) and 0.05 mmol of NADP+ (0.1 mol% catalytic loading).

  • Enzyme Addition: Add 500 U of Glucose Dehydrogenase (GDH) and 1000 U of OYE1[3].

  • Reaction: Incubate at 30°C with gentle stirring (150 rpm) for 24 hours. Maintain the pH at 7.0 using a pH stat (titrating with 1M NaOH as gluconic acid is produced by GDH).

  • IPC & Extraction: Extract a 100 µL aliquot, partition with EtOAc, and analyze via Chiral GC to confirm ee. Once complete, extract the bulk aqueous phase with EtOAc (3 x 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via short-path flash chromatography (Hexane:EtOAc) to yield pure (R)-Methyl 4-methyl-6-oxoheptanoate.

Data Presentation & Expected Results

The following tables summarize the expected quantitative metrics based on the optimized causality parameters described above.

Table 1: Optimization of CALB-Catalyzed Esterification

Solvent System Methanol Dosing Strategy 24h Conversion (%) Enzyme Recyclability
Methanol (Neat) Bulk (t=0) < 5% None (Denatured)
Heptane Bulk (t=0) 65% 1-2 cycles

| Heptane + 4Å Sieves | Fed-Batch (3 Aliquots) | > 98% | > 10 cycles |

Table 2: ERED-Catalyzed Asymmetric Reduction Profile

Biocatalyst Cofactor Recycling System Conversion (%) Enantiomeric Excess (ee)
OYE1 (Wild-Type) GDH / Glucose / NADP+ > 99% > 99% (R)
YqjM (B. subtilis) GDH / Glucose / NADP+ 85% 92% (S)

| OYE2 (S. cerevisiae) | FDH / Formate / NADP+ | 94% | 98% (R) |

Troubleshooting & Optimization

  • Issue: Low Conversion in Esterification Step

    • Cause: Water accumulation driving reverse hydrolysis.

    • Solution: Ensure molecular sieves are freshly activated at 250°C for at least 4 hours. Verify that methanol is strictly anhydrous.

  • Issue: ERED Reaction Stalls at ~50% Conversion

    • Cause: Drop in pH due to gluconic acid accumulation (from GDH), which denatures the ERED.

    • Solution: Implement an automated pH-stat titrator with 1M NaOH or increase the KPi buffer concentration to 250 mM.

  • Issue: Poor Enantiomeric Excess (ee)

    • Cause: Spontaneous, non-enzymatic background reduction or thermal degradation.

    • Solution: Ensure the reaction temperature does not exceed 30°C. If the substrate is highly reactive, lower the temperature to 25°C to favor the tighter enzymatic stereocontrol over background thermodynamics.

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Methyl 4-methyl-6-oxoheptanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, designing a robust gas chromatography-mass spectrometry (GC-MS) method requires a deep mechanistic understanding of the target analyte's behavior in the gas phase. Methyl 4-methyl-6-oxoheptanoate (C9H16O3) is a bifunctional aliphatic compound featuring a terminal methyl ester at C1 and a ketone moiety at C6[1],[2].

While the methyl ester group grants the molecule sufficient volatility for direct GC injection, the unprotected C6 ketone presents a significant analytical vulnerability. At the elevated temperatures of a GC inlet (typically >250°C), unprotected ketones can undergo tautomerization to exist in equilibrium with their enol forms[3],[4]. This dynamic interconversion leads to severe chromatographic anomalies, including peak tailing, unpredictable mass fragmentation, and diminished signal-to-noise (S/N) ratios[5].

To engineer a self-validating and highly reproducible assay, we employ a single-step methoximation (MOX) derivatization using methoxyamine hydrochloride (MeOx) in pyridine[6],[7]. This targeted approach locks the carbonyl group into a stable methoxime derivative, preventing enolization while intentionally omitting secondary silylation steps to maintain a pristine analytical baseline.

Derivatization Chemistry & Causality

The derivatization of Methyl 4-methyl-6-oxoheptanoate relies on the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon.

Why Pyridine?

Methoxyamine is supplied as a hydrochloride salt (CH3ONH2·HCl) to ensure reagent stability. Pyridine serves a dual mechanistic purpose: it acts as a highly effective organic solvent for the keto-ester, and it functions as a basic catalyst to neutralize the HCl, thereby liberating the free methoxyamine base required to drive the reaction forward[3].

The Stereochemical Signature (E/Z Isomerism)

Because the C6 ketone in Methyl 4-methyl-6-oxoheptanoate is structurally asymmetric (flanked by a methyl group on one side and an isobutyl-ester chain on the other), the formation of the C=N double bond inherently yields a mixture of syn and anti geometric isomers[8]. In high-resolution GC-MS, these E and Z isomers will separate, resulting in a distinct chromatographic doublet[9],[10]. Rather than a flaw, this doublet serves as a built-in diagnostic tool to validate successful oximation.

G2 Root Methyl 4-methyl-6-oxoheptanoate Branch1 Ketone Moiety (C6) Root->Branch1 Branch2 Methyl Ester (C1) Root->Branch2 Prob1 Risk: Enolization Branch1->Prob1 Prob2 Status: Volatile Branch2->Prob2 Sol1 Action: Oximation Prob1->Sol1 Sol2 Action: Omit Silylation Prob2->Sol2 Result Final: MOX Derivative (E/Z Doublet) Sol1->Result Sol2->Result

Figure 1: Mechanistic rationale for selecting single-step oximation over two-step derivatization.

Experimental Workflow

The following workflow is optimized to maximize the yield of the methoxime derivative while minimizing sample handling artifacts.

G1 N1 1. Sample Aliquot (Keto-Ester) N2 2. Evaporation (N2 stream) N1->N2 N3 3. Methoximation (MeOx / Pyridine) N2->N3 N4 4. GC-MS Injection (Splitless) N3->N4

Figure 2: Optimized single-step methoximation workflow for keto-ester GC-MS analysis.
Step-by-Step Protocol

Reagents Required:

  • Methoxyamine hydrochloride (MeOx), GC derivatization grade (≥97.5%)[6].

  • Anhydrous Pyridine.

  • Heptane or Hexane (for final dilution).

Procedure:

  • Sample Preparation: Aliquot 50 µL of the Methyl 4-methyl-6-oxoheptanoate extract into a 2 mL glass autosampler vial.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Causality: Water is a strong nucleophile that will competitively inhibit the oximation reaction and degrade the MeOx reagent[5],[4].

  • Reagent Addition: Add 50 µL of a freshly prepared MeOx solution (20 mg/mL in anhydrous pyridine) to the dried residue[5].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 30 seconds, then incubate in a thermal shaker at 60°C for 60 minutes[5],[3].

  • Cooling & Dilution: Remove the vial and allow it to cool to room temperature. Dilute with 50 µL of heptane to reduce the viscosity of the pyridine matrix prior to injection.

  • Injection: Transfer the mixture to a GC vial with a micro-insert. The sample is now ready for GC-MS analysis.

Note on Silylation: Standard untargeted metabolomics protocols follow oximation with a silylation step (e.g., using MSTFA)[3]. Do not perform this step. Methyl 4-methyl-6-oxoheptanoate lacks hydroxyl or carboxyl groups. Adding MSTFA will only introduce polysiloxane background noise without providing any analytical benefit[4].

Data Presentation & System Validation

A robust protocol must be a self-validating system . The success of this derivatization is confirmed by observing the quantitative data outlined in the tables below.

Table 1: Optimized GC-MS Instrument Parameters
ParameterSpecificationRationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Low polarity stationary phase optimally resolves E/Z isomers[4].
Carrier Gas Helium, Constant Flow at 1.0 mL/minEnsures reproducible retention times.
Inlet Temperature 250°CHigh enough for flash vaporization; MOX derivative is thermally stable[5].
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level detection.
Oven Program 60°C (1 min) ➔ 10°C/min to 280°C (5 min)Gradual ramp ensures baseline separation of the E and Z stereoisomers.
Ion Source / EI 230°C / 70 eVStandard electron ionization for reproducible fragmentation libraries.
Table 2: Expected Chromatographic & Mass Spectrometric Outcomes
Analyte StateExpected Retention ProfileDiagnostic MS Fragments (m/z)System Validation Checkpoint
Native Compound Single peak (prone to tailing)172 [M]+, 115 [Base Peak][1]Poor reproducibility; indicates failed derivatization.
MOX Derivative (E-Isomer) Sharp peak (Elutes first)201 [M]+, 170 [M-OCH3]+Confirms successful protection of the C6 ketone.
MOX Derivative (Z-Isomer) Sharp peak (Elutes second)201[M]+, 170 [M-OCH3]+The presence of this doublet validates the asymmetric oximation[9].

Troubleshooting & Causality

  • Observation: Only a single, broad peak is observed instead of a sharp doublet.

    • Causality: The oximation reaction did not go to completion, allowing the ketone to remain in its native, enolizable state[4].

    • Solution: Ensure the pyridine is strictly anhydrous and verify the activity of the MeOx reagent.

  • Observation: High baseline noise and presence of m/z 73 and 147 ions.

    • Causality: Inadvertent addition of a silylating agent (MSTFA/BSTFA) or severe column bleed.

    • Solution: Omit all silylation steps for this specific target compound.

References[1] Sunlight Photocatalyzed Regioselective β-Alkylation and Acylation of Cyclopentanones, rsc.org. Source Link[2] Journal of the American Chemical Society, dss.go.th. Source Link[5] Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis, benchchem.com. Source Link[3] Derivatization of metabolites for GC-MS via methoximation+silylation, thebumblingbiochemist.com. Source Link[6] Methoxyamine for GC derivatization, LiChropur, sigmaaldrich.com. Source Link[7] METHOXYAMINE HYDROCHLORIDE | 89803-5G | SUPELCO, scientificlabs.co.uk. Source Link[8] Methoxyamine for GC derivatization, 97.5-102.5 AT 593-56-6, sigmaaldrich.com.Source Link[4] Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis, benchchem.com. Source Link[10] Analysis of a broad range of carbonyl metabolites in exhaled breath by UHPLC-MS, nih.gov. Source Link[9] Oximes: Alkyl nitrites are more suitable than sodium nitrite for the α-oximation of ketones, thieme-connect.de. Source Link[11] Matrix isolation FTIR and molecular orbital study of E and Z acetaldoxime monomers, researchgate.net. Source Link

Sources

Method

Application Note: Comprehensive HPLC Method Development for Methyl 4-methyl-6-oxoheptanoate

Introduction & Analytical Context Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6; MW: 172.22 g/mol ) is an aliphatic δ-keto ester frequently utilized as a critical building block in the synthesis of complex terpenoids,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6; MW: 172.22 g/mol ) is an aliphatic δ-keto ester frequently utilized as a critical building block in the synthesis of complex terpenoids, optically active lactams, and pharmaceutical intermediates.

From an analytical perspective, quantifying this compound presents a unique set of challenges. Unlike aromatic compounds, aliphatic keto-esters lack an extended conjugated π-system, resulting in poor ultraviolet (UV) absorptivity. Furthermore, its relatively low molecular weight imparts semi-volatile characteristics, complicating the use of evaporative aerosol detectors. This application note provides a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol with orthogonal detection strategies (UV, MS, and ELSD) to ensure absolute scientific integrity during purity analysis and mass balance profiling.

Mechanistic Insights: Detector & Column Selection

As a Senior Application Scientist, designing a robust method requires moving beyond generic protocols to understand the physical chemistry of the analyte.

  • UV Detection Limitations & Solutions: The isolated ester and ketone carbonyls in Methyl 4-methyl-6-oxoheptanoate exhibit weak n→π∗ transitions near 280 nm and stronger π→π∗ transitions that peak below 200 nm. To achieve adequate sensitivity, UV detection must be performed at 210 nm [1]. This strictly dictates the use of HPLC-grade Acetonitrile (UV cutoff ~190 nm) over Methanol (UV cutoff ~205 nm) to prevent severe baseline drift during gradient elution.

  • Mass Spectrometry (LC-MS): Electrospray Ionization in positive mode (ESI+) is highly effective. The dual oxygen atoms (ketone and ester) act as excellent proton acceptors, readily forming stable [M+H]+ ( m/z 173.1) and [M+Na]+ ( m/z 195.1) adducts.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector ideal for aliphatic esters[2]. However, due to the semi-volatile nature of this specific C9 ester, the drift tube temperature must be strictly minimized (e.g., 40 °C). Higher temperatures will vaporize the analyte alongside the mobile phase, destroying the signal-to-noise ratio.

  • Stationary Phase Thermodynamics: A high-coverage, double-end-capped C18 column is required. Uncapped residual silanols on the silica backbone will hydrogen-bond with the ketone moiety, leading to severe peak tailing[3]. The addition of 0.1% Formic Acid to the mobile phase further suppresses silanol ionization, ensuring sharp, Gaussian peak shapes.

Workflow A Sample Preparation (Diluent: 50:50 MeCN:H2O) B Chromatographic Separation (End-capped C18, 0.1% FA) A->B C Orthogonal Detection Strategy B->C D HPLC-UV (210 nm) Routine Purity Analysis C->D E LC-MS (ESI+) Impurity Identification C->E F HPLC-ELSD (Low Temp) Mass Balance Profiling C->F G Data Integration & Quantitative Reporting D->G E->G F->G

Caption: Analytical workflow for the orthogonal detection of Methyl 4-methyl-6-oxoheptanoate.

Experimental Protocols

Reagents and Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of Methyl 4-methyl-6-oxoheptanoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 100 µg/mL for UV/ELSD analysis, or 1 µg/mL for LC-MS analysis. Filter through a 0.22 µm PTFE syringe filter prior to injection. Note: Avoid Nylon filters as they may extract aliphatic esters.

Chromatographic Method Parameters

The following gradient ensures that the moderately polar target analyte is adequately retained while highly non-polar synthetic byproducts are flushed from the column.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)Curve
0.01.085%15%Initial
2.01.085%15%Isocratic hold
10.01.010%90%Linear ramp
14.01.010%90%Column wash
14.11.085%15%Return to initial
20.01.085%15%Re-equilibration

Table 2: Instrument & Detector Settings

ParameterSpecification / SettingJustification
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped to prevent keto-enol tautomerism tailing[3].
Column Temp 40 °CImproves mass transfer kinetics for sharper peaks.
Injection Vol 10 µLBalances sensitivity with column loading capacity.
UV Detector DAD at 210 nm (Reference: 360 nm)Targets the π→π∗ transition of the carbonyls[1].
MS Detector ESI Positive, Capillary: 3.0 kVOptimizes ionization of the ester/ketone oxygens.
ELSD Drift Tube: 40 °C, Gas: 1.2 SLMLow temp prevents evaporation of the semi-volatile ester[2].

System Suitability & Quantitative Data

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis. Inject the 100 µg/mL working standard five times consecutively. The system is deemed suitable only if the parameters in Table 3 are met.

Table 3: System Suitability Specifications (SST)

ParameterExpected ValueAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) ~7.8 minutes%RSD 1.0%Check pump proportioning valves.
Tailing Factor ( Tf​ ) 1.1 1.5Replace column or verify FA additive.
Theoretical Plates ( N ) > 15,000 10,000Reduce injection volume to prevent overload.
Area Precision N/A%RSD 2.0%Check autosampler syringe for air bubbles.
Signal-to-Noise (LOD) S/N > 3 at 0.5 µg/mLS/N 10 for LOQClean UV flow cell or MS ion source.

Troubleshooting Logic

When analyzing aliphatic keto-esters, analysts frequently encounter peak broadening due to secondary interactions or sensitivity drops due to detector mismatch. The decision tree below outlines the causality-driven troubleshooting steps.

Troubleshooting Root Chromatographic Issue Detected Q1 Poor Peak Shape (Tailing/Broadening)? Root->Q1 Q2 Low Sensitivity or No Peak? Root->Q2 A1 Add 0.1% Formic Acid to suppress silanol activity Q1->A1 Tailing A2 Increase Column Temp to 40°C to improve kinetics Q1->A2 Broadening A3 UV: Ensure 210 nm is used (Weak chromophore) Q2->A3 UV Detector A4 ELSD: Lower drift tube temp to prevent analyte evaporation Q2->A4 ELSD/CAD

Caption: Decision tree for troubleshooting peak shape and sensitivity in aliphatic keto-ester HPLC.

References

  • Benchchem.
  • MDPI. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides.
  • SciSpace / Advanced Synthesis & Catalysis. Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes.
  • ResearchGate / European Journal of Lipid Science and Technology.

Sources

Application

Application Notes and Protocols for Utilizing Methyl 4-methyl-6-oxoheptanoate as a Substrate in Enzyme Assays

Introduction: Unlocking Biocatalytic Potential with a Versatile Keto Ester Methyl 4-methyl-6-oxoheptanoate, a gamma-keto ester, represents a class of molecules with significant potential in biocatalysis and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Biocatalytic Potential with a Versatile Keto Ester

Methyl 4-methyl-6-oxoheptanoate, a gamma-keto ester, represents a class of molecules with significant potential in biocatalysis and drug discovery. Its bifunctional nature, possessing both an ester and a ketone moiety, makes it a versatile substrate for a range of enzymes, including hydrolases, reductases, and transaminases. The enzymatic transformation of this substrate can yield valuable chiral building blocks, such as hydroxy esters or amino esters, which are precursors for pharmaceuticals and other fine chemicals.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-methyl-6-oxoheptanoate in enzyme assays. The protocols detailed herein are designed to be adaptable and robust, enabling the user to screen for novel enzymatic activities, characterize enzyme kinetics, and assess inhibitor potency. By understanding the principles behind different assay formats, researchers can confidently select and optimize the most suitable method for their specific enzyme and research goals.

Principle of Enzymatic Assays with Methyl 4-methyl-6-oxoheptanoate

The enzymatic conversion of Methyl 4-methyl-6-oxoheptanoate can be monitored through various detection methods, each with its own advantages and considerations. The choice of assay will depend on the enzyme class being investigated and the available instrumentation.

  • For Hydrolases (Esterases, Lipases): These enzymes catalyze the hydrolysis of the methyl ester bond, producing 4-methyl-6-oxoheptanoic acid and methanol. The generation of the carboxylic acid leads to a decrease in the pH of the reaction medium. This pH change can be monitored directly using a pH electrode or indirectly using a pH-sensitive indicator dye.

  • For Reductases (Ketoreductases): These enzymes catalyze the reduction of the ketone group to a secondary alcohol, yielding methyl 4-methyl-6-hydroxyheptanoate. This reaction typically requires a cofactor, such as NADPH or NADH, which is oxidized to NADP+ or NAD+, respectively. The consumption of the cofactor can be monitored by measuring the decrease in absorbance at 340 nm.

  • For Transaminases (Aminotransferases): These enzymes catalyze the conversion of the ketone group to an amine, producing methyl 4-methyl-6-aminoheptanoate. This reaction requires an amine donor, such as isopropylamine or alanine, which is converted to its corresponding ketone. The progress of the reaction can be monitored by detecting the formation of the amino product or the consumption of the keto substrate, often through chromatographic methods.

Physicochemical Properties and Handling of Methyl 4-methyl-6-oxoheptanoate

Table 1: General Properties of Methyl 4-methyl-6-oxoheptanoate

PropertyValueSource/Comment
Molecular FormulaC8H14O3PubChem
Molecular Weight158.20 g/mol PubChem
AppearanceLikely a colorless to pale yellow liquidBased on similar compounds
SolubilitySparingly soluble in water, soluble in organic solventsBased on chemical structure

Protocol 1: pH-Indicator Based Assay for Hydrolase Activity

This protocol describes a continuous spectrophotometric assay for monitoring the enzymatic hydrolysis of Methyl 4-methyl-6-oxoheptanoate using a pH indicator. The production of 4-methyl-6-oxoheptanoic acid causes a decrease in pH, which is detected by a change in the absorbance of the indicator dye.

Materials
  • Methyl 4-methyl-6-oxoheptanoate

  • Hydrolase enzyme (e.g., lipase, esterase)

  • Phenol Red (or other suitable pH indicator)

  • Sodium phosphate buffer (low buffering capacity, e.g., 1-5 mM, pH 7.0-8.0)

  • DMSO or ethanol

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Methyl 4-methyl-6-oxoheptanoate in DMSO.

    • Prepare a working solution of Phenol Red (e.g., 100 µM) in the low-capacity sodium phosphate buffer.

    • Prepare a stock solution of the hydrolase enzyme in an appropriate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 180 µL of the Phenol Red working solution.

      • x µL of the enzyme stock solution (to achieve the desired final concentration).

      • y µL of buffer to bring the volume to 198 µL.

    • Include control wells:

      • No-enzyme control: Replace the enzyme solution with buffer to monitor for non-enzymatic hydrolysis.

      • No-substrate control: Replace the substrate solution with DMSO to establish the baseline absorbance.

  • Initiate the Reaction:

    • Add 2 µL of the 100 mM Methyl 4-methyl-6-oxoheptanoate stock solution to each well to initiate the reaction (final concentration: 1 mM).

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for Phenol Red (e.g., 560 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance versus time plot.

    • To quantify the amount of product formed, a standard curve of known concentrations of 4-methyl-6-oxoheptanoic acid in the assay buffer should be generated to correlate the change in absorbance to the change in pH and subsequently to the concentration of the acid product.

Workflow for pH-Indicator Based Hydrolase Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Substrate Stock (100 mM in DMSO) A2 Initiate with Substrate P1->A2 P2 Prepare Phenol Red Solution (in low buffer) A1 Add Reagents to Plate: - Phenol Red Solution - Enzyme - Buffer P2->A1 P3 Prepare Enzyme Stock P3->A1 A1->A2 A3 Monitor Absorbance Change (e.g., 560 nm) A2->A3 D1 Plot Absorbance vs. Time A3->D1 D2 Calculate Initial Rate (v₀) D1->D2 D3 Quantify with Standard Curve D2->D3

Caption: Workflow for the pH-indicator based hydrolase assay.

Protocol 2: Coupled Enzyme Assay for Reductase Activity

This protocol details a continuous spectrophotometric assay for monitoring the enzymatic reduction of the ketone group in Methyl 4-methyl-6-oxoheptanoate. The assay measures the decrease in absorbance at 340 nm due to the consumption of the cofactor NADPH.

Materials
  • Methyl 4-methyl-6-oxoheptanoate

  • Reductase enzyme (e.g., ketoreductase)

  • NADPH (or NADH)

  • Tris-HCl or potassium phosphate buffer (e.g., 50-100 mM, pH 7.0)

  • DMSO or ethanol

  • UV-transparent 96-well microplates or cuvettes

  • Spectrophotometer or microplate reader capable of reading UV absorbance

Procedure
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Methyl 4-methyl-6-oxoheptanoate in DMSO.

    • Prepare a 10 mM stock solution of NADPH in buffer.

    • Prepare a stock solution of the reductase enzyme in buffer.

  • Assay Setup:

    • In a UV-transparent microplate or cuvette, add the following:

      • Buffer to a final volume of 198 µL (after all additions).

      • 2 µL of the 10 mM NADPH stock solution (final concentration: 100 µM).

      • x µL of the enzyme stock solution.

    • Include control wells:

      • No-enzyme control: To monitor for non-enzymatic substrate reduction.

      • No-substrate control: To monitor for NADPH degradation independent of the substrate.

  • Initiate the Reaction:

    • Equilibrate the plate/cuvette at the desired temperature.

    • Add 2 µL of the 100 mM Methyl 4-methyl-6-oxoheptanoate stock solution to initiate the reaction (final concentration: 1 mM).

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Workflow for Coupled Reductase Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Substrate Stock (100 mM in DMSO) A2 Initiate with Substrate P1->A2 P2 Prepare NADPH Stock (10 mM in Buffer) A1 Add Reagents to Plate: - Buffer - NADPH - Enzyme P2->A1 P3 Prepare Enzyme Stock P3->A1 A1->A2 A3 Monitor Absorbance at 340 nm A2->A3 D1 Plot Absorbance vs. Time A3->D1 D2 Calculate Initial Rate (ΔA/min) D1->D2 D3 Convert to Activity using Beer-Lambert Law D2->D3 cluster_reaction Enzymatic Reaction cluster_sampling Time-Course Sampling cluster_analysis Chromatographic Analysis R1 Combine Reagents: - Buffer, Amine Donor, PLP - Enzyme, Substrate R2 Incubate at Optimal Temp. R1->R2 S1 Withdraw Aliquots at Different Time Points R2->S1 S2 Quench Reaction S1->S2 S3 Centrifuge to Remove Protein S2->S3 A1 Inject Supernatant into HPLC or GC S3->A1 A2 Separate Substrate and Product A1->A2 A3 Quantify using Standard Curve A2->A3

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying Methyl 4-methyl-6-oxoheptanoate

Welcome to the technical support center for "Methyl 4-methyl-6-oxoheptanoate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this β-keto ester. Here, you w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Methyl 4-methyl-6-oxoheptanoate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this β-keto ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.

I. Understanding the Compound and Potential Impurities

Methyl 4-methyl-6-oxoheptanoate is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis, particularly in the pharmaceutical industry for creating more complex molecules.[1] The presence of both a ketone and an ester functional group makes them versatile building blocks but also susceptible to certain side reactions and impurities during their synthesis.

Common impurities can arise from several sources including unreacted starting materials, byproducts of the synthesis reaction, and degradation of the final product.[2][3] For instance, in syntheses like the acetoacetic ester synthesis, which is a common method for preparing β-keto esters, potential impurities could include unreacted alkyl halides, the starting acetoacetic ester, and products from side reactions.[1][4]

Table 1: Common Impurities in the Synthesis of Methyl 4-methyl-6-oxoheptanoate

Impurity TypeSpecific ExamplesOriginAnalytical Detection
Process-Related Unreacted starting materials (e.g., acetoacetic ester, alkyl halides), residual solvents (e.g., ethanol, ethyl acetate).[3][5]Incomplete reaction or insufficient work-up.GC, HPLC, ¹H NMR
Byproducts Products of self-condensation, O-acylation products.Side reactions during synthesis.[6]GC-MS, HPLC, ¹H NMR
Degradation Products Corresponding carboxylic acid (from hydrolysis), products of thermal decomposition.[2][3]Exposure to moisture, air, or excessive heat.[3]GC, HPLC, IR, ¹H NMR
Elemental Impurities Heavy metals from catalysts.[3]Use of metal-based catalysts in synthesis.ICP-MS

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you might encounter during the purification of Methyl 4-methyl-6-oxoheptanoate and provides actionable solutions based on established chemical principles.

Problem 1: My final product is contaminated with an acidic impurity, confirmed by a broad peak in the ¹H NMR spectrum.

Possible Cause: This is likely due to the hydrolysis of the ester functionality, resulting in the corresponding carboxylic acid, 4-methyl-6-oxoheptanoic acid.[7] This can happen if the reaction mixture is exposed to acidic or basic conditions in the presence of water during the work-up.[8]

Solution: Liquid-Liquid Extraction with a Mild Base

A standard and effective method to remove acidic impurities is to wash an organic solution of your crude product with a mild aqueous base.[8]

Detailed Protocol:

  • Dissolution: Dissolve the crude Methyl 4-methyl-6-oxoheptanoate in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer.[8]

  • Separation: Carefully separate the aqueous layer. It is good practice to perform this wash two to three times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate.[8]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[8]

ExtractionWorkflow A Crude Product in Organic Solvent B Add 5-10% NaHCO₃ (aq) and Shake A->B C Separate Layers B->C D Aqueous Layer (Contains Acidic Impurity) C->D Discard E Organic Layer C->E F Wash with Water E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate H->I J Purified Product I->J

Caption: Workflow for removing acidic impurities via extraction.

Problem 2: After extraction, my product still shows multiple spots on a TLC plate, and the boiling point during distillation is not sharp.

Possible Cause: This indicates the presence of neutral, non-acidic impurities with boiling points close to your product.[8] These could be unreacted starting materials or byproducts from the synthesis.

Solution: Column Chromatography followed by Fractional Distillation

For separating compounds with similar boiling points but different polarities, column chromatography is a highly effective technique.[6][9][10]

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica gel should be roughly 50-100 times the weight of your crude product.

  • Mobile Phase (Eluent): A common solvent system for β-keto esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to effectively separate the components.

  • Loading the Column: Dissolve your crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.

  • Elution and Collection: Begin eluting the column with the solvent mixture, collecting fractions in separate test tubes. Monitor the separation by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

Fractional Distillation:

If column chromatography does not yield a product of sufficient purity, or for larger scale purifications, fractional distillation under reduced pressure is recommended.[8]

  • Why Reduced Pressure? Many organic compounds, including β-keto esters, can decompose at high temperatures.[8] Performing the distillation under vacuum lowers the boiling point, minimizing the risk of thermal degradation.[8]

  • Fractionating Column: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, which enhances the separation of liquids with close boiling points.[8]

  • Procedure:

    • Set up the fractional distillation apparatus.

    • Carefully heat the distillation flask.

    • Collect the distillate in fractions, monitoring the temperature at the still head. The temperature should remain constant during the collection of a pure fraction.

PurificationStrategy cluster_0 Initial Purification cluster_1 Further Purification (for neutral impurities) cluster_2 Final Product A Crude Product B Liquid-Liquid Extraction (to remove acidic impurities) A->B C Partially Purified Product B->C D Column Chromatography C->D E Fractional Distillation D->E If necessary F Pure Methyl 4-methyl-6-oxoheptanoate E->F

Caption: A multi-step purification strategy for Methyl 4-methyl-6-oxoheptanoate.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of Methyl 4-methyl-6-oxoheptanoate?

Q2: How can I monitor the purity of my product during and after purification?

Several analytical techniques are essential for assessing purity:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction and the separation during column chromatography.[9] A pure compound should ideally show a single spot on the TLC plate.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to detect and quantify impurities, providing a more accurate measure of purity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities through unexpected peaks.

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), this technique helps in identifying the molecular weight of the main component and any impurities.[2][3]

Q3: My product seems to be degrading upon storage. What are the proper storage conditions?

β-Keto esters can be susceptible to degradation, especially in the presence of moisture or at elevated temperatures.[2][3] For a similar compound, methyl 6-oxoheptanoate, storage in a refrigerator is recommended.[14] Therefore, it is advisable to store Methyl 4-methyl-6-oxoheptanoate in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at refrigerated temperatures to minimize degradation.

Q4: Can I use crystallization to purify Methyl 4-methyl-6-oxoheptanoate?

While crystallization is a powerful purification technique for solids, Methyl 4-methyl-6-oxoheptanoate is likely a liquid at room temperature, similar to related compounds like methyl 6-oxoheptanoate which is described as a colorless to yellow liquid.[14] Therefore, crystallization would not be a suitable primary purification method unless a solid derivative is formed.

IV. Conclusion

The successful purification of Methyl 4-methyl-6-oxoheptanoate relies on a systematic approach that begins with understanding the potential impurities and selecting the appropriate purification techniques. A combination of liquid-liquid extraction to remove acidic impurities, followed by column chromatography and/or fractional distillation for neutral impurities, is a robust strategy. Diligent monitoring of purity using appropriate analytical methods is crucial at every step to ensure the final product meets the required specifications for your research and development activities.

V. References

  • Veeprho. (n.d.). Acetoacetate Impurities and Related Compound. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). methyl 4-methyl-6-oxohexanoate - C8H14O3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Acetotate Impurities and Related Compound. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-4-Methyl-6-oxoheptanoic acid. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry, 69(18), 6092–6099. [Link]

  • PubChem. (n.d.). 4-Methyl-6-oxoheptanal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-oxohexanoate, 2955-62-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester. Retrieved from

  • Gowda, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-oxohexanoate (16). Retrieved from [Link]

  • Reddit. (2017, October 19). Impurities in lab acetone and ethyl acetate? r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hexanoic acid, 6,6-dimethoxy-, methyl ester. Retrieved from [Link]

  • Chemistry Learner. (2025, December 30). Acetoacetic Ester Synthesis: Equation, Mechanism, & Examples. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). methyl 6-oxoheptanoate - 2046-21-1, C8H14O3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). The Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2013, February 24). Troubleshooting protein purification? Retrieved from [Link]

  • Boulden, A. M., et al. (1986). Purification and some properties of human DNA- O6-methylguanine methyltransferase. Journal of Biosciences, 10(3), 335-344. [Link]

  • ResearchGate. (n.d.). Structure of methyl 6-oxoheptanoate present in the Citrullus colocynthis by using GC-MS analysis. Retrieved from [Link]

  • Pieper, D. H., et al. (1989). Purification and characterization of 4-methylmuconolactone methylisomerase, a novel enzyme of the modified 3-oxoadipate pathway. Journal of Bacteriology, 171(3), 1345–1350. [Link]

  • Google Patents. (n.d.). WO2009047446A2 - Method for the coproduction of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid. Retrieved from

  • R Discovery. (1984, July 1). A Simple Synthesis of Methyl 7-Oxoheptanoate. Retrieved from [Link]

Sources

Optimization

Troubleshooting NMR peak broadening in beta-keto esters

Technical Support Center: NMR Troubleshooting for β -Keto Esters Welcome to the Analytical Support Center. β -keto esters are notoriously challenging to characterize via Nuclear Magnetic Resonance (NMR) spectroscopy due...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Troubleshooting for β -Keto Esters

Welcome to the Analytical Support Center. β -keto esters are notoriously challenging to characterize via Nuclear Magnetic Resonance (NMR) spectroscopy due to their dynamic structural nature. This guide provides authoritative, self-validating diagnostic workflows to help researchers and drug development professionals resolve signal broadening and accurately quantify tautomeric mixtures.

Diagnostic Workflow

Diagnostic_Workflow Start Observe Broad NMR Peaks in β-Keto Ester Decision Identify Broadening Mechanism Start->Decision Tautomerism Intermediate Exchange Rate (Keto-Enol Tautomerism) Decision->Tautomerism Intrinsic (Most Common) Impurities Sample Contamination (Metals or Acids/Bases) Decision->Impurities Extrinsic (Less Common) VT Perform VT-NMR (Cool to slow exchange) Tautomerism->VT Solvent Change Solvent (Shift polarity/H-bonding) Tautomerism->Solvent Catalyst Spike with Acid/Base (Force fast exchange) Impurities->Catalyst EDTA EDTA Wash (Remove paramagnetic metals) Impurities->EDTA

Diagnostic workflow for resolving NMR peak broadening in β-keto esters.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why are the α -protons and enol-OH peaks of my β -keto ester broad and poorly resolved?

A1: The broadening is primarily caused by keto-enol tautomerization occurring at an intermediate rate on the NMR timescale[1]. β -keto esters exist in a dynamic chemical equilibrium between a "keto" form (containing a distinct carbonyl and α -methylene group) and an "enol" form (stabilized by a conjugated π -system and an intramolecular hydrogen bond)[1][2].

The Causality: When the kinetic rate of interconversion ( k ) between these two states is roughly equal to the difference in their resonance frequencies ( Δν ), the NMR spectrometer cannot resolve them as distinct signals, nor can it average them into a single sharp peak[3]. This intermediate exchange regime results in severe line broadening, particularly for the α -protons (which transition between an sp 3 methylene and an sp 2 methine) and the enolic proton[1][4].

Q2: How does my choice of deuterated solvent influence this broadening and the tautomeric ratio?

A2: The position of the keto-enol equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of your chosen solvent[1]. The enol tautomer is significantly less polar than the keto tautomer because its intramolecular hydrogen bond minimizes the dipole-dipole repulsion inherent to the adjacent carbonyl groups[2].

Consequently, non-polar solvents (e.g., CDCl 3​ , Toluene-d 8​ ) lack competing intermolecular interactions, thereby stabilizing the intramolecularly hydrogen-bonded enol form and shifting the equilibrium in its favor[1][2]. Conversely, polar, hydrogen-bond-accepting solvents (e.g., DMSO-d 6​ ) disrupt this intramolecular network, preferentially solvating and stabilizing the more polar keto form[1][2][5].

Table 1: Quantitative Thermodynamic & Solvent Effects on Keto-Enol Equilibria

Compound / SystemEnvironment VariableQuantitative ObservationReference
General β -Dicarbonyls Non-polar vs. Polar SolventsDilution with non-polar solvents increases enol content due to reduced dipole repulsion.[2]
Diastereomeric β -Ketoester Toluene vs. AcetonitrileEnolization is highly effective in non-polar toluene (78% conversion) compared to polar solvents.[6]
Phenylpyruvic Acid (PPA) Temperature Increase in DMSOAt 298 K, exists as 93.5% enol / 6.5% keto. Heating increases the percentage of the keto form.[7]
Pentane-1,3,5-triones Temperature Ramp (20 °C to 140 °C)Heating from 20 °C to 140 °C dramatically shifts the equilibrium toward the more polar triketo form.[8]
Q3: How can I use Variable Temperature (VT) NMR to resolve these broad peaks?

A3: VT-NMR allows you to manipulate the kinetic rate of tautomerization, pushing the system out of the intermediate exchange regime[1][3]. By cooling the sample, you decrease the thermal energy, slowing the exchange rate ( k≪Δν ) to the "slow exchange" limit, which yields distinct, sharp peaks for both tautomers[1][4]. Alternatively, heating the sample increases the exchange rate ( k≫Δν ), pushing it toward the "fast exchange" limit where a single, time-averaged peak is observed at the coalescence temperature[3].

Self-Validating Protocol 1: VT-NMR for Tautomeric Resolution

  • Baseline Acquisition: Prepare a high-concentration sample (20-30 mg) in a solvent with a wide liquid range (e.g., Toluene-d 8​ for cooling). Acquire a standard 1 H NMR spectrum at 298 K (25 °C) to establish the baseline intermediate exchange broadening[9].

  • Temperature Ramp: Cool the probe in 10 K decrements down to 253 K (or lower). Allow 5-10 minutes for thermal equilibration at each step before tuning, matching, and shimming. Acquire a spectrum at each step until distinct keto and enol peaks emerge (slow exchange limit).

  • Integration & Kinetics: Integrate the distinct α -methylene (keto) and vinylic (enol) protons to calculate the equilibrium constant ( Keq​ ) at the target temperature[1][4].

  • Validation Step: Return the probe to 298 K, allow it to equilibrate, and re-acquire the spectrum. Compare this to the baseline spectrum from Step 1. If they match perfectly, you have validated that the spectral changes were purely kinetic/thermodynamic and that the sample did not degrade during the experiment.

Q4: I suspect trace impurities are affecting my spectrum. How do I verify and resolve this?

A4: Trace impurities can affect your spectrum in two distinct ways:

  • Catalytic Exchange: Trace acidic or basic impurities (often carried over from glassware or synthesis) act as catalysts, dramatically accelerating the keto-enol interconversion[1]. This can unpredictably shift your sample into the fast exchange regime.

  • Paramagnetic Relaxation: Trace transition metals from synthetic steps can cause severe line broadening by providing a highly efficient, non-radiative relaxation pathway for the excited nuclei (shortening the T2​ relaxation time).

Self-Validating Protocol 2: Impurity Diagnostics & Chemical Catalysis

  • Aliquot Split: Divide your broadened NMR sample into two identical tubes: a Control Tube and a Test Tube .

  • Spiking: Add 1-2 μ L of a volatile deuterated acid (e.g., TFA-d) or base (e.g., TEA) directly to the Test Tube [1]. Cap and invert 5-10 times to mix.

  • Acquisition: Acquire 1 H NMR spectra for both tubes.

  • Diagnostic Analysis:

    • Result A: If the Test Tube peaks sharpen into a single, time-averaged signal while the Control Tube remains broad, your original broadening was due to intermediate tautomeric exchange. The acid/base successfully catalyzed the exchange to the fast limit.

    • Result B: If both tubes remain broadly unresolved, your sample likely suffers from paramagnetic trace metal contamination.

  • Validation (Paramagnetic Check): If Result B occurs, extract the sample from the Control Tube , dissolve it in diethyl ether, and wash it vigorously with a 0.1 M aqueous EDTA solution to chelate trace metals. Dry over anhydrous Na 2​ SO 4​ , filter, concentrate, and re-dissolve in deuterated solvent. Re-acquire the spectrum. If the peaks sharpen, paramagnetic contamination is confirmed and resolved.

References
  • "An NMR Study of Keto-Enol: Solvent Effects", missouri.edu,
  • "Addressing keto-enol tautomerism in the analysis of β-keto esters", benchchem.com,
  • "Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid", nih.gov,
  • "Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester", acs.org,
  • "Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy", p
  • "An n.m.r. study of keto–enol tautomerism in β-diketones", rsc.org,
  • "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR", thermofisher.com,
  • "Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones", irb.hr,

Sources

Troubleshooting

Technical Support Center: Analysis of Methyl 4-methyl-6-oxoheptanoate and its Impurities by GC-MS

Welcome to the technical support center for the GC-MS analysis of Methyl 4-methyl-6-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the GC-MS analysis of Methyl 4-methyl-6-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its purity. In the following sections, we will address common questions and troubleshooting scenarios related to identifying the parent compound and its potential impurities through their mass spectrometry fragmentation patterns.

Introduction: The Importance of Purity in Pharmaceutical Development

Methyl 4-methyl-6-oxoheptanoate is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Ensuring the purity of such intermediates is a critical step in drug development, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal tool for this purpose.

This guide will provide you with the necessary information to confidently interpret the GC-MS data of Methyl 4-methyl-6-oxoheptanoate and to identify potential impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected GC-MS fragmentation pattern for pure Methyl 4-methyl-6-oxoheptanoate?

A1: The fragmentation of Methyl 4-methyl-6-oxoheptanoate in an electron ionization (EI) source is governed by established principles of mass spectrometry, including alpha-cleavage and McLafferty rearrangements.[1][2] The molecular ion (M+) peak is expected at m/z 172, corresponding to its molecular weight. However, for esters and ketones, the molecular ion peak can sometimes be weak or absent.[3]

The primary fragmentation pathways include:

  • Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups.

    • Cleavage adjacent to the keto group can lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 157, or the loss of an acetyl group (CH₃CO•) to form a fragment at m/z 129. A prominent peak is often observed at m/z 43 , corresponding to the acetyl cation (CH₃CO⁺).

    • Cleavage adjacent to the ester carbonyl group can result in the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 141, or the loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 113. A significant peak at m/z 59 (COOCH₃⁺) is also characteristic of methyl esters.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen.[4][5] For Methyl 4-methyl-6-oxoheptanoate, a McLafferty rearrangement can occur at the keto group, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 116 . A subsequent rearrangement can also occur at the ester functional group.

The following diagram illustrates the primary fragmentation pathways:

Figure 1: Proposed Fragmentation of Methyl 4-methyl-6-oxoheptanoate M Methyl 4-methyl-6-oxoheptanoate (m/z 172) frag1 m/z 157 M->frag1 - •CH₃ frag2 m/z 43 M->frag2 α-cleavage frag3 m/z 141 M->frag3 - •OCH₃ frag4 m/z 59 M->frag4 α-cleavage frag5 m/z 116 M->frag5 McLafferty Rearrangement

Caption: Proposed fragmentation pathways for Methyl 4-methyl-6-oxoheptanoate.

Q2: What are the common impurities I should look for, and how can I identify them?

A2: Impurities can be introduced from starting materials, side reactions, or degradation. Based on common synthetic routes for esters, potential impurities could include unreacted starting materials, byproducts of the esterification process, and isomers.

Potential Impurities and their Diagnostic Ions:
Compound NameStructureKey Diagnostic Ions (m/z)Distinguishing Features
Methyl 4-methyl-6-oxoheptanoate (Parent) CH₃COCH₂CH(CH₃)CH₂CH₂COOCH₃172 (M+), 116, 59, 43Presence of the McLafferty rearrangement peak at m/z 116.
4-Methyl-6-oxoheptanoic Acid (Unreacted Starting Material) CH₃COCH₂CH(CH₃)CH₂CH₂COOH158 (M+), 116, 60, 43Molecular ion at m/z 158. A strong peak at m/z 60 due to a McLafferty rearrangement involving the carboxylic acid group.
Methyl 5-methyl-6-oxoheptanoate (Isomer) CH₃COCH(CH₃)CH₂CH₂CH₂COOCH₃172 (M+), 101, 74, 57Different fragmentation pattern due to the change in methyl group position. A McLafferty rearrangement at the ester can produce a fragment at m/z 74.
Unreacted Alcohol (e.g., Methanol) CH₃OH32 (M+), 31Will elute very early in the chromatogram.
Byproducts from Self-Condensation VariesHigher molecular weightsMay appear as broader, later-eluting peaks.
Q3: My mass spectrum shows a prominent peak at m/z 74. What could this be?

A3: A peak at m/z 74 in the mass spectrum of a methyl ester is often indicative of a McLafferty rearrangement involving the ester functional group.[6][7] This rearrangement requires a hydrogen atom on the γ-carbon relative to the ester carbonyl. In the case of Methyl 4-methyl-6-oxoheptanoate, this rearrangement is less likely to be the most prominent pathway due to the presence of the keto group. However, an isomeric impurity, such as Methyl 5-methyl-6-oxoheptanoate, could readily produce a fragment at m/z 74.

The following diagram illustrates the McLafferty rearrangement for a generic methyl ester leading to the m/z 74 fragment:

Figure 2: McLafferty Rearrangement of a Methyl Ester parent R-CH(H)-CH₂-CH₂-COOCH₃⁺• rearrangement Six-membered transition state parent->rearrangement γ-H transfer products [CH₂(OH)OCH₃]⁺• (m/z 74) + R-CH=CH₂ rearrangement->products β-cleavage

Caption: Generalized McLafferty rearrangement for a methyl ester.

Q4: I am seeing a peak at m/z 60. What is the likely origin of this fragment?

A4: A fragment ion at m/z 60 is highly characteristic of a carboxylic acid that can undergo a McLafferty rearrangement. If you observe this peak, it is a strong indication that unreacted 4-Methyl-6-oxoheptanoic acid is present in your sample. The reaction proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of the enol of acetic acid radical cation, which has an m/z of 60.

Troubleshooting Guide

Scenario 1: Co-eluting Peaks

Problem: Two or more compounds are eluting from the GC column at the same time, resulting in a mixed mass spectrum that is difficult to interpret.

Solution:

  • Optimize the GC Temperature Program:

    • Decrease the initial oven temperature to improve the separation of early-eluting compounds.

    • Slow down the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the resolution between closely eluting peaks.

    • Incorporate an isothermal hold at a specific temperature if you know the approximate boiling points of the co-eluting species.

  • Change the GC Column:

    • If you are using a non-polar column, consider switching to a column with a different stationary phase chemistry (e.g., a mid-polar or polar column) to alter the selectivity of the separation.

Scenario 2: Weak or Absent Molecular Ion Peak

Problem: The molecular ion peak for Methyl 4-methyl-6-oxoheptanoate is not visible in the mass spectrum, making it difficult to confirm the molecular weight.

Solution:

  • Use Soft Ionization: If available, consider using a softer ionization technique such as chemical ionization (CI) instead of electron ionization (EI).[8] CI is less energetic and often results in a more abundant protonated molecule ([M+H]⁺), which can confirm the molecular weight.

  • Lower the Electron Energy in EI: Reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.[3]

  • Confirm with an Analytical Standard: The most reliable way to confirm the identity of your compound is to analyze a certified reference standard of Methyl 4-methyl-6-oxoheptanoate under the same GC-MS conditions.

Experimental Protocol: GC-MS Analysis

This protocol provides a general starting point for the analysis of Methyl 4-methyl-6-oxoheptanoate. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of your sample and dissolve it in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 split ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Oven ProgramInitial: 60°C, hold for 2 minRamp: 10°C/min to 280°CFinal Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Rangem/z 40-400
Solvent Delay3-5 minutes (adjust based on solvent elution time)

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • For each peak of interest, examine the corresponding mass spectrum.

  • Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) and the fragmentation patterns described in this guide to identify the parent compound and any impurities.

References

  • Mass Spectra of β-Keto Esters - ResearchGate. Available from: [Link]

  • McLafferty rearrangement - Wikipedia. Available from: [Link]

  • Mass Spectra of β-Keto Esters - Canadian Science Publishing. Available from: [Link]

  • McLafferty Rearrangement. Available from: [Link]

  • McLafferty Rearrangement. Available from: [Link]

  • Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate - RSC Publishing. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]

  • Esters and Esterification Chemistry Tutorial - AUS-e-TUTE for astute science students. Available from: [Link]

  • 4-METHYL-3-OXAHEPT-6-ENOIC-ACID - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

  • methyl 4-methyl-6-oxohexanoate - C8H14O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • preparation of esters - Chemguide. Available from: [Link]

  • Methyl 6-methyl heptanoate - the NIST WebBook. Available from: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available from: [Link]

  • Acid to Ester - Common Conditions. Available from: [Link]

  • Esters. An Introduction. Available from: [Link]

  • A Simple Synthesis of Methyl 7-Oxoheptanoate - R Discovery. Available from: [Link]

  • 4-Methyl-6-oxoheptanoic acid | C8H14O3 - PubChem. Available from: [Link]

  • Structure of methyl 6-oxoheptanoate present in the Citrullus colocynthis by using GC-MS analysis - ResearchGate. Available from: [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS - LCGC International. Available from: [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - JEOL. Available from: [Link]

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585 - Agilent. Available from: [Link]

Sources

Optimization

HPLC peak tailing issues with "Methyl 4-methyl-6-oxoheptanoate"

Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl 4-methyl-6-oxoheptanoate Overview Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6) is a moderately polar, neutral aliphatic compound containing both...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl 4-methyl-6-oxoheptanoate

Overview

Methyl 4-methyl-6-oxoheptanoate (CAS: 41841-53-6) is a moderately polar, neutral aliphatic compound containing both an ester and a ketone functional group. Achieving a perfectly symmetrical, Gaussian peak (Asymmetry factor As​≈1.0 ) during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is critical for accurate integration and quantification. Because this molecule lacks ionizable amine groups, the root causes of peak tailing differ significantly from those of standard basic pharmaceuticals. This guide provides a causality-driven framework to diagnose and eliminate peak tailing for this specific compound.

Diagnostic Workflow

Before altering your mobile phase or purchasing a new column, you must determine whether the tailing is a physical system error or a chemical interaction.

TroubleshootingWorkflow Step1 Observe Peak Tailing Methyl 4-methyl-6-oxoheptanoate Step2 Inject Neutral Reference Standard (e.g., Toluene) Step1->Step2 Decision Does the reference peak also tail? Step2->Decision Phys Physical System Issue (Dead Volume / Void) Decision->Phys Yes Chem Chemical / Column Issue (Overload / H-Bonding) Decision->Chem No PhysFix1 Protocol 1: Optimize Tubing & Check Fittings Phys->PhysFix1 PhysFix2 Protocol 2: Reverse Flush & Check Column Bed Phys->PhysFix2 ChemFix1 Dilute Sample 1:10 (Resolve Mass Overload) Chem->ChemFix1 ChemFix2 Use Base-Deactivated Endcapped C18 Column Chem->ChemFix2

Caption: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting Guides (FAQ)

Q1: Methyl 4-methyl-6-oxoheptanoate is a neutral molecule. Why am I observing significant peak tailing? A1: In RP-HPLC, severe peak tailing is most commonly associated with basic compounds undergoing acid-base interactions with the stationary phase. Because Methyl 4-methyl-6-oxoheptanoate is neutral, it cannot tail due to these ionic acid-base interactions 1. Therefore, if you observe tailing with this compound, the primary suspect is a physical problem within the instrument, such as empty space (dead volume) in the flow path 1. If physical issues are ruled out, secondary chemical interactions (hydrogen bonding) or column overload must be investigated 2.

Q2: How can I definitively prove whether the tailing is caused by my HPLC system (physical) or the chemistry of the method? A2: The most robust diagnostic test is to inject a completely non-polar, neutral reference standard (such as toluene) under your current method conditions.

  • Physical Issue: If the neutral reference compound also tails, you have a physical void in the instrument. Neutral compounds should not tail chemically; their tailing confirms an instrument plumbing or column bed issue 1.

  • Chemical/Method Issue: If the neutral reference produces a perfectly symmetrical peak but Methyl 4-methyl-6-oxoheptanoate tails, the issue is specific to your analyte's chemistry or concentration 1.

Q3: The neutral reference also tailed. What physical mechanisms cause this, and how do I resolve them? A3: Physical tailing is caused by "infinite dilution" occurring within empty spaces in the system 1. When the tight plug of analyte molecules hits a void (e.g., a poorly seated ferrule, oversized tubing, or a collapsed stationary phase bed), the molecules mix uncontrollably with the surrounding mobile phase 1. Some molecules advance normally, while others linger in the void, creating a trailing edge. Additionally, particle accumulation at the inlet frit can deform the flow profile, leading to tailing 2. Execute Protocol 1 and Protocol 2 below to systematically eliminate these voids.

Q4: The neutral reference was symmetrical, meaning the issue is specific to Methyl 4-methyl-6-oxoheptanoate. What is the next step? A4: You must evaluate Column Overload . Injecting too much sample mass saturates the active sites on the stationary phase. Once the available binding sites are occupied, the excess molecules travel faster through the column, which distorts the peak shape and compromises separation 2. To test this causality, dilute your sample by a factor of 1:10 and reinject; if the peak symmetry improves, column overload was the definitive cause 2.

Q5: I diluted the sample, but the tailing persists. Could silanol interactions still be happening with an ester/ketone? A5: Yes. While Methyl 4-methyl-6-oxoheptanoate lacks an ionizable amine, its ketone and ester carbonyls are strong hydrogen-bond acceptors. Older "Type A" silica columns contain active, unbonded silanol (-SiOH) groups that can form hydrogen bonds with these carbonyls, creating a secondary retention mechanism that releases the analyte slowly and causes tailing 3. The solution is to switch to a modern, high-purity "Type B" silica C18 column that is fully base-deactivated and endcapped, which protects the silanol groups and eliminates the tailing [[1]]().

Quantitative Data: Impact of Parameters on Peak Asymmetry

Troubleshooting ParameterInitial StateAdjusted StateExpected Impact on Asymmetry ( As​ )Causality / Mechanism
Sample Concentration 1.0 mg/mL0.1 mg/mL As​ decreases from >1.5 to <1.2Relieves stationary phase mass overload.
Tubing Internal Diameter 0.25 mm (Green)0.12 mm (Red) As​ decreases significantlyReduces extra-column volume and infinite dilution.
Column Chemistry Standard Type A C18Base-Deactivated Type B C18 As​ decreases from ~1.4 to 1.05Eliminates secondary H-bonding with silanols.
Inlet Frit Status Partially BlockedCleaned / Replaced As​ decreases, pressure dropsRestores uniform laminar flow profile.

Self-Validating Experimental Protocols

Protocol 1: System Dead Volume Diagnosis & Tubing Optimization Objective: Eliminate physical voids causing infinite dilution.

  • Bypass the Column: Remove the HPLC column and connect the injector directly to the detector using a zero-dead-volume union.

  • Inject Tracer: Inject 1 µL of a tracer solution (e.g., 1% acetone in water) using a mobile phase of 100% water at 1.0 mL/min.

  • Measure Variance: Record the peak width at half-height. If the peak is broad or tails without a column, the system plumbing is the issue.

  • Optimize Plumbing: Replace all post-injector and pre-detector PEEK/Stainless Steel tubing with 0.12 mm ID (Red) tubing. Ensure all ferrules are bottomed out completely in their ports before tightening.

  • Validation: Re-inject the tracer. The peak variance should decrease proportionally to the tubing volume reduction, yielding a sharp, symmetrical spike.

Protocol 2: Column Void Check & Frit Regeneration Objective: Resolve flow deformation caused by frit blockage or bed collapse.

  • Pressure Check: Monitor system backpressure. If it is >15% higher than historical norms for this method, suspect a blocked inlet frit.

  • Reverse Flush: Disconnect the column from the detector (to prevent washing particulate into the flow cell). Reverse the column orientation.

  • Solvent Wash: Flush the column with 30 column volumes of a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at 50% of the normal flow rate.

  • Validation: Reconnect the column in its normal flow direction. Inject the neutral reference standard (Toluene). The chromatography data system should calculate an asymmetry factor ( As​ ) returning to an acceptable range of 0.95−1.15 . If tailing persists, the silica bed has collapsed (a permanent void), and the column must be replaced.

References

  • Axion Labs. "HPLC Peak Tailing - causes and solutions".
  • GMP Insiders.
  • Scribd (John W. Dolan). "Understanding HPLC Peak Tailing".
  • Benchchem.

Sources

Troubleshooting

Improving the resolution of "Methyl 4-methyl-6-oxoheptanoate" enantiomers

Technical Support Center: Troubleshooting & Optimizing the Chiral Resolution of Methyl 4-methyl-6-oxoheptanoate Executive Summary Methyl 4-methyl-6-oxoheptanoate (CAS 41841-53-6) is a versatile chiral β -alkylated keto-e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing the Chiral Resolution of Methyl 4-methyl-6-oxoheptanoate

Executive Summary

Methyl 4-methyl-6-oxoheptanoate (CAS 41841-53-6) is a versatile chiral β -alkylated keto-ester utilized as a key intermediate in complex organic synthesis. Because it is a relatively small, aliphatic molecule lacking bulky aromatic chromophores, achieving baseline enantiomeric resolution ( Rs​>1.5 ) presents unique analytical challenges. Direct UV detection is hampered by low molar absorptivity, and the lack of π−π stacking capabilities limits the effectiveness of traditional chiral stationary phases (CSPs).

This guide provides field-proven methodologies, combining direct polysaccharide-based chiral chromatography[1] and indirect diastereomeric derivatization[2], to ensure robust, reproducible stereochemical analysis for drug development professionals.

Core Workflows & Decision Matrix

G A Methyl 4-methyl-6-oxoheptanoate (Racemic Mixture) B Direct Chiral Separation (HPLC / SFC) A->B Chiral Column Available C Indirect Separation (Chiral Derivatization) A->C Standard RP-LC Only D Polysaccharide CSP (e.g., Chiralpak IC) B->D E Diastereomeric Ketalization (e.g., (R,R)-2,3-butanediol) C->E F ELSD / CAD Detection (Due to weak UV) D->F G Achiral C18 Column UV/MS Detection E->G H Baseline Resolution (Rs > 1.5) F->H G->H

Decision matrix for selecting the optimal enantiomeric resolution pathway for aliphatic keto-esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting poor baseline resolution ( Rs​<1.5 ) on my standard C18 column? A1: Standard C18 columns are achiral. The physicochemical properties of enantiomers are identical in an achiral environment, meaning they will always co-elute. To resolve the (R) and (S) enantiomers of methyl 4-methyl-6-oxoheptanoate, you must introduce a chiral selector. This is achieved either by using a Chiral Stationary Phase (CSP) inside the column[1] or by performing pre-column derivatization to form distinct diastereomers[2].

Q2: Which Chiral Stationary Phase (CSP) is recommended for this specific keto-ester? A2: Immobilized polysaccharide-based CSPs, such as Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)), are highly recommended. Causality: Since methyl 4-methyl-6-oxoheptanoate lacks aromatic rings, it cannot undergo π−π stacking. Separation relies entirely on hydrogen bonding between the analyte's ester/ketone carbonyls and the carbamate linkages of the CSP, combined with the steric fit of the C4-methyl group inside the chiral polymeric grooves.

Q3: I am using a Chiralpak column, but my UV peaks are practically invisible. How do I fix this? A3: The compound only possesses carbonyl chromophores, which have weak n→π∗ transitions near 210 nm. At this low wavelength, many normal-phase solvents (like ethyl acetate or trace impurities in hexane) absorb strongly, masking your analyte. Solution: Switch your detection method to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors measure the mass of the non-volatile analyte after the mobile phase is evaporated, completely bypassing the need for a UV chromophore.

Q4: Direct HPLC is not an option for my lab. Can I use chemical derivatization? A4: Yes. You can exploit the C6 ketone moiety. By reacting the racemate with a chiral derivatizing agent (CDA) such as an enantiopure chiral diol (e.g., (2R,3R)-(-)-2,3-butanediol), you convert the enantiomers into stable diastereomeric ketals[3][4]. Diastereomers possess different physical properties and can be easily separated on a standard, low-cost C18 reversed-phase column[4].

Quantitative Data: Separation Optimization Matrix

To facilitate rapid method development, the following table summarizes the expected performance metrics across different analytical strategies:

Analytical StrategyColumn TypeOptimized Mobile PhaseDetection MethodExpected Resolution ( Rs​ )Typical Run Time
Direct NP-HPLC Chiralpak IC (5 µm)Hexane / Isopropanol (98:2 v/v)ELSD / CAD1.5 - 2.115 - 25 min
Direct SFC Chiralpak AD-H (5 µm)CO 2​ / Methanol (95:5 v/v)MS (ESI+)2.5 - 3.55 - 10 min
Indirect RP-HPLC (Diastereomer Ketal)Zorbax Eclipse C18 (1.8 µm)Water / Acetonitrile (Gradient)UV 210 nm / MS> 3.020 - 30 min

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Always run a system suitability test (SST) using a known racemic standard before analyzing unknown samples to confirm system performance.

Protocol A: Direct Chiral Normal-Phase HPLC Analysis

Objective: Non-destructive resolution of enantiomers using hydrogen-bond-driven chiral recognition.

  • System Preparation: Flush the HPLC system with HPLC-grade Hexane to remove any traces of reversed-phase solvents (water/methanol), which will irreversibly damage normal-phase CSPs.

  • Column Equilibration: Install a Chiralpak IC column (250 x 4.6 mm, 5 µm). Equilibrate with Hexane/Isopropanol (98:2 v/v) at a flow rate of 1.0 mL/min until the ELSD baseline is stable.

  • Sample Preparation: Dissolve 5 mg of racemic methyl 4-methyl-6-oxoheptanoate in 1 mL of the mobile phase. Self-Validation Step: Do not use strong injection solvents like pure DCM or DMSO, as they cause severe peak distortion and premature elution.

  • Injection & Analysis: Inject 10 µL. Monitor via ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.6 SLM).

  • Causality Check (Troubleshooting): If Rs​<1.5 , decrease the Isopropanol concentration to 1%. Isopropanol actively competes with the analyte for hydrogen-bonding sites on the chiral stationary phase; lowering its concentration increases analyte-CSP interaction time, thereby improving resolution.

Protocol B: Pre-Column Chiral Derivatization (Diastereomeric Ketalization)

Objective: Conversion of enantiomers to diastereomers for standard C18 LC-MS analysis[4][5].

G S1 Enantiomer (R) Ketone R1 Acid Catalysis (-H2O) S1->R1 S2 Enantiomer (S) Ketone S2->R1 CDA Chiral Diol (R,R) CDA->R1 D1 Diastereomer 1 (R, R,R)-Ketal R1->D1 D2 Diastereomer 2 (S, R,R)-Ketal R1->D2

Mechanism of pre-column chiral derivatization converting enantiomeric ketones into diastereomers.

  • Reaction Setup: In a dry 10 mL round-bottom flask, add 50 mg of methyl 4-methyl-6-oxoheptanoate (0.29 mmol).

  • Reagent Addition: Add 39 mg of enantiopure (2R,3R)-(-)-2,3-butanediol (0.43 mmol, 1.5 eq) and 5 mg of p-Toluenesulfonic acid (pTSA) as an acid catalyst.

  • Solvent & Reflux: Dissolve the mixture in 5 mL of anhydrous toluene. Attach a Dean-Stark apparatus to remove the water byproduct. Causality: Ketalization is an equilibrium reaction. Removing water physically drives the reaction to 100% completion. This is a critical self-validating step to prevent kinetic resolution artifacts, where one enantiomer might react faster than the other, skewing the final analytical ratio.

  • Workup: After 4 hours of reflux, cool the mixture, wash with saturated aqueous NaHCO 3​ (to neutralize the pTSA), dry over Na 2​ SO 4​ , and evaporate the toluene under reduced pressure.

  • LC-MS Analysis: Dissolve the resulting diastereomeric ketal mixture in Acetonitrile. Inject onto a standard C18 column using a Water/Acetonitrile gradient. The two diastereomers will elute at distinctly different retention times and can be detected via MS (ESI+) by monitoring the corresponding [M+H]+ ion[5].

Sources

Optimization

Technical Support Center: Managing Keto-Enol Tautomerism in Methyl 4-methyl-6-oxoheptanoate Reactions

Welcome to the Technical Support Center. As drug development and complex organic synthesis increasingly rely on multifunctional intermediates, managing the reactivity of molecules like Methyl 4-methyl-6-oxoheptanoate is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and complex organic synthesis increasingly rely on multifunctional intermediates, managing the reactivity of molecules like Methyl 4-methyl-6-oxoheptanoate is critical.

This molecule presents a unique synthetic challenge: it contains a ketone at C6 with two distinct α -carbons (C5 and C7) capable of keto-enol tautomerism, alongside a reactive methyl ester at C1. Without precise control over the enolization process, researchers frequently encounter poor regioselectivity, unwanted intramolecular cyclizations, and inconsistent yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to master these reactions.

Core Principles & Frequently Asked Questions (FAQs)

Q1: How do I direct enolization exclusively to the C7 position? A1: To selectively form the C7 enolate, you must operate under kinetic control . The C7 position is a terminal methyl group, making its protons less sterically hindered and faster to deprotonate than the internal C5 protons. By using a strong, sterically bulky base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs rapidly and irreversibly at C7 1[1]. The low temperature prevents the kinetic enolate from equilibrating to the more thermodynamically stable C5 enolate 2[2].

Q2: Why is my base-catalyzed reaction yielding a cyclopentanone derivative instead of the C5-alkylated product? A2: This is a classic intramolecular side reaction caused by the molecule's specific geometry. If you attempt to form the thermodynamic enolate at C5 using equilibrating conditions (e.g., weaker bases like NaOMe or higher temperatures), the resulting C5 enolate is positioned exactly five carbons away from the C1 methyl ester . The nucleophilic C5 carbon will rapidly attack the electrophilic C1 ester carbon, resulting in a Dieckmann condensation . This forms a highly stable 5-membered ring (a 2-acetyl-3-methylcyclopentan-1-one derivative). To prevent this, you must operate strictly under kinetic control at C7.

Q3: How can I monitor the tautomeric state and validate my enolate formation? A3: Nuclear Magnetic Resonance (NMR) Spectroscopy is the most reliable method. To validate which enolate you have formed, quench a small aliquot of your reaction mixture with heavy water ( D2​O ). The enolate will be deuterated at the site of deprotonation. By analyzing the 1H NMR spectrum, you can observe the disappearance of the C7 singlet (~2.1 ppm) for the kinetic enolate, or changes in the C5 methylene signals for the thermodynamic enolate 3[3].

Visualizing the Reaction Logic & Pathways

EnolateLogic SM Methyl 4-methyl-6-oxoheptanoate Decision Target Enolate Site? SM->Decision C7 C7 (Kinetic) Decision->C7 Terminal CH3 C5 C5 (Thermodynamic) Decision->C5 Internal CH2 LDA LDA, THF, -78°C C7->LDA Base NaOMe, 25°C C5->Base TMS Trap with TMSCl LDA->TMS Prevents side rxns Dieckmann Dieckmann Cyclization (5-Membered Ring) Base->Dieckmann Intramolecular attack

Workflow for selecting enolization conditions and avoiding Dieckmann cyclization.

Pathway SM Ketone-Ester SM EnolC7 C7 Enolate SM->EnolC7 LDA, -78°C EnolC5 C5 Enolate SM->EnolC5 Heat / Weak Base ProdC7 Desired C7 Product EnolC7->ProdC7 Electrophile (E+) Cyclic Cyclopentanone Byproduct EnolC5->Cyclic Attack on C1 Ester

Mechanistic divergence between C7 alkylation and C5-driven Dieckmann cyclization.

Quantitative Data: Enolate Control Parameters

The following table summarizes the causal factors that dictate the tautomeric equilibrium of Methyl 4-methyl-6-oxoheptanoate.

ParameterKinetic Control (C7 Enolate)Thermodynamic Control (C5 Enolate)
Regioselectivity Ratio > 95:5 (C7:C5)~ 15:85 (C7:C5) prior to cyclization
Optimal Base LDA or LiHMDS (1.05 equiv)NaOMe or KH (0.95 equiv)
Temperature -78 °C0 °C to 25 °C
Solvent System Anhydrous THFProtic (MeOH) or THF
Deprotonation Time 15–30 minutes2–4 hours (requires equilibration)
Primary Risk Factor Incomplete deprotonationIntramolecular Dieckmann cyclization

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Mixture of C5 and C7 alkylated products Localized warming during base addition allowed the kinetic enolate to equilibrate to the thermodynamic enolate.Ensure the reaction flask is fully submerged in a dry ice/acetone bath. Add LDA dropwise down the side of the flask to pre-cool it.
Complete loss of starting material; no target product isolated Base-catalyzed Dieckmann condensation consumed the starting material, forming a highly polar cyclopentanone that was lost in the aqueous wash.Switch to strict kinetic conditions (LDA, -78 °C). If C5 substitution is strictly required, the C1 ester must be protected (e.g., reduced to an ether or converted to an orthoester) prior to enolization.
Low yield of C7 product; recovery of starting material Moisture in the THF or diisopropylamine quenched the LDA, resulting in incomplete deprotonation 4[4].Titrate LDA before use. Ensure THF is freshly distilled over sodium/benzophenone.

Self-Validating Experimental Protocol

Protocol: Regioselective Generation and Trapping of the C7 Kinetic Enolate

This protocol utilizes a self-validating D2​O quench step to ensure trustworthiness before committing expensive downstream electrophiles.

Step 1: Preparation of the Base

  • Action: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C. Add n-BuLi (1.05 mmol) dropwise. Stir for 15 minutes.

  • Causality: Generating LDA in situ ensures maximum activity. The slight excess of amine prevents unreacted n-BuLi from acting as a nucleophile against the C1 ester of the starting material.

Step 2: Enolate Generation

  • Action: Dissolve Methyl 4-methyl-6-oxoheptanoate (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the LDA over 10 minutes at -78 °C. Stir for 30 minutes.

  • Causality: Dropwise addition ensures the base is always in excess during the addition phase, preventing the unreacted ketone from acting as a proton source to equilibrate the formed kinetic enolate into the thermodynamic enolate.

Step 3: The Self-Validation Check (Critical)

  • Action: Extract a 0.1 mL aliquot of the reaction mixture via syringe and inject it into a vial containing 0.5 mL of cold CD3​OD or D2​O . Perform a rapid extraction with CDCl3​ and acquire a 1H NMR spectrum.

  • Validation: If the protocol was successful, the singlet at ~2.1 ppm (C7 methyl group) will disappear due to deuterium exchange 3[3]. If the multiplet for C5 changes instead, equilibration has occurred, and the batch should be aborted to save resources.

Step 4: Electrophile Trapping

  • Action: Once validated, add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 mmol) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature.

  • Causality: Trapping the enolate as a TMS enol ether neutralizes the reactive intermediate, completely eliminating the risk of Dieckmann cyclization during workup and allowing for controlled, subsequent Mukaiyama aldol-type reactions.

References

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of Methyl 4-methyl-6-oxoheptanoate

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 4-methyl-6-oxoheptanoate . This guide is engineered for researchers and drug development professionals who require high-fidelity reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 4-methyl-6-oxoheptanoate . This guide is engineered for researchers and drug development professionals who require high-fidelity reaction monitoring.

Causality-Driven Experimental Design (The "Why")

Methyl 4-methyl-6-oxoheptanoate is a bifunctional aliphatic molecule containing both a methyl ester and a ketone moiety. It is frequently synthesized via the 1[1].

The Visualization Challenge: Because the molecule is fully aliphatic and lacks an extended conjugated π -system, it does not absorb UV light at 254 nm. Consequently, it will not quench the fluorescence of standard F254 silica plates, rendering it completely invisible under a UV lamp2[2].

The Chemical Solution: Reaction monitoring requires a causality-driven approach to chemical staining. We exploit the nucleophilic addition-elimination reactivity of the C6-ketone. By using 2,4-Dinitrophenylhydrazine (2,4-DNP) , the ketone is converted into a highly conjugated hydrazone, generating a bright orange spot 3[3]. The ester group remains unreactive to DNP, allowing for precise differentiation between the product and ester-based starting materials.

Reaction Polarity & Visualization Workflows

Reaction_Monitoring SM1 2-Pentanone (Ketone Only) High Rf Reaction Photocatalyzed Alkylation SM1->Reaction SM2 Methyl Acrylate (Ester Only) Medium Rf SM2->Reaction Product Methyl 4-methyl-6-oxoheptanoate (Ketone + Ester) Low Rf Reaction->Product

Reaction polarity shift during the synthesis of methyl 4-methyl-6-oxoheptanoate.

TLC_Workflow Start Run TLC Plate (Hexane:EtOAc) UV UV 254 nm Check (Invisible for Aliphatic) Start->UV Stain Apply Chemical Stain UV->Stain No UV Abs DNP 2,4-DNP Stain (Ketone Detection) Stain->DNP PMA PMA Stain (General Detection) Stain->PMA Result1 Orange Spot (Product Confirmed) DNP->Result1 Result2 Blue/Green Spot (All Organics) PMA->Result2

Workflow for visualizing aliphatic keto-esters on silica gel TLC plates.

Quantitative Data: Rf Trends & Stain Profiles

To ensure accurate identification, cross-reference your TLC results with the expected polarity and staining behaviors outlined below.

CompoundFunctional GroupsUV Activity (254 nm)2,4-DNP Stain ColorPMA Stain ColorExpected Polarity (Rf trend)
2-Pentanone (SM) KetoneInactiveOrange/YellowBlue/GreenHigh Rf (Less polar)
Methyl Acrylate (SM) Ester, AlkeneActive (Weak)InvisibleBlue/GreenMedium Rf
Methyl 4-methyl-6-oxoheptanoate Ketone, EsterInactiveOrange/RedBlue/GreenLow Rf (More polar)

Validated Step-by-Step Protocols

Protocol A: Self-Validating TLC Plate Preparation & Elution
  • Plate Preparation: Cut a silica gel 60 F254 plate. Draw a baseline 1 cm from the bottom.

  • Self-Validating Spotting (3-Lane Method):

    • Lane 1 (SM): Spot the starting ketone (e.g., 2-pentanone).

    • Lane 2 (Co-spot): Spot the SM, let dry, then over-spot with the reaction mixture.

    • Lane 3 (Rxn): Spot the raw reaction mixture.

    • Causality: The co-spot lane is critical. It proves that any observed Rf difference is due to a true chemical transformation, ruling out matrix effects from the reaction solvent shifting the mobile phase locally.

  • Elution: Develop the plate in a closed chamber pre-equilibrated with Hexane:Ethyl Acetate (4:1 v/v). 4[4] recommends this ratio specifically for compounds with mildly polar functional groups like ketones and esters.

Protocol B: 2,4-Dinitrophenylhydrazine (2,4-DNP) Staining
  • Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid. Slowly add 80 mL of water, followed by 200 mL of ethanol. Store in a dark, wide-mouth jar. (Recipe adapted from 5[5])

  • Application: After elution, completely dry the TLC plate using a heat gun.

    • Causality: Residual ethyl acetate (an ester) won't react with DNP, but residual solvent prevents even stain absorption and dilutes the acid catalyst.

  • Visualization: Dip the plate into the 2,4-DNP solution and wipe the back with a paper towel. Ketones will immediately form an orange/yellow precipitate (hydrazone) at room temperature[4].

Protocol C: Phosphomolybdic Acid (PMA) Universal Staining
  • Reagent Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol[5].

  • Application: Dip the completely dried TLC plate into the PMA solution.

  • Development: Heat the plate vigorously with a heat gun (approx. 200°C) until blue/green spots appear against a yellow-green background.

    • Causality: PMA is a redox stain; heating facilitates the reduction of Mo(VI) to Mo(V) by the oxidizable organic compound, generating the blue color[2].

Troubleshooting Guides & FAQs

Q: Why is my product streaking across the TLC plate instead of forming a tight spot? A: Streaking is typically caused by sample overloading or the presence of residual highly polar/protic solvents (like water or acids). For methyl 4-methyl-6-oxoheptanoate, ensure you are spotting no more than 1-2 μ L of a dilute solution (approx. 1 mg/mL). If your starting material was an acid (e.g., 4-methyl-6-oxoheptanoic acid), trace unreacted acid will streak heavily on standard silica; adding 1% acetic acid to your mobile phase will suppress this ionization and tighten the spots.

Q: Can I use iodine vapor to visualize this compound? A: While2[2] can non-specifically stain many organics by lodging into the sample matrix, it is generally less sensitive for saturated aliphatic ketones and esters compared to 2,4-DNP or PMA. It relies on reversible physical absorption rather than a permanent chemical reaction, making it transient and less reliable for precise monitoring.

Q: I see multiple orange spots with 2,4-DNP. Which one is my product? A: If synthesizing this molecule via the 1[1], both the starting 2-pentanone and the product will stain orange. However, methyl 4-methyl-6-oxoheptanoate contains an additional ester group, increasing its overall dipole moment. In a standard Hexane:EtOAc (4:1) system, the product will interact more strongly with the stationary phase and elute slower (lower Rf) than the starting ketone.

References

  • TLC Visualization Reagents - EPFL. Available at:[Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at:[Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: [Link]

  • Appendix 3: Recipes For TLC Stains - The Sarpong Group. Available at: [Link]

  • Sunlight Photocatalyzed Regioselective β-Alkylation and Acylation of Cyclopentanones - RSC.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of Methyl 4-methyl-6-oxoheptanoate

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural characterization of novel or known compounds is a foundational requirement. Methyl 4-methyl-6-oxoheptanoate, a bifu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural characterization of novel or known compounds is a foundational requirement. Methyl 4-methyl-6-oxoheptanoate, a bifunctional molecule containing both a ketone and a methyl ester, presents a unique analytical challenge. Its structure offers multiple potential sites for ionization and subsequent fragmentation, making a detailed understanding of its mass spectrometric behavior essential for its identification and quantification in complex matrices.

This guide provides an in-depth, comparative analysis of the fragmentation patterns of methyl 4-methyl-6-oxoheptanoate under two of the most prevalent mass spectrometry ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causality behind the expected fragmentation pathways, compare the utility of these techniques, and provide robust experimental protocols for practical application.

Part 1: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS). It imparts significant energy to the analyte molecule, leading to the formation of a high-energy molecular ion radical (M•+) that readily undergoes extensive and structurally informative fragmentation.[1][2] While the molecular ion peak may be weak or absent, the resulting fragmentation pattern serves as a reproducible fingerprint for the compound.

Predicted Fragmentation Pathways of Methyl 4-methyl-6-oxoheptanoate (MW: 172.22 g/mol )

The structure of methyl 4-methyl-6-oxoheptanoate provides several competing fragmentation pathways dominated by cleavages alpha to the carbonyl groups and characteristic rearrangements.[3]

  • Alpha-Cleavage: This is a highly favored process for ketones and esters, involving the homolytic cleavage of a C-C bond adjacent to a carbonyl group.[4][5] The resulting acylium ion is resonance-stabilized.

    • α-Cleavage at the Ketone (C5-C6 bond): Loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 157 .

    • α-Cleavage at the Ketone (C4-C5 bond): Loss of a C₄H₇O₂ radical to form the acetyl cation at m/z 43 (CH₃CO⁺). This is often a very prominent peak for methyl ketones.

    • α-Cleavage at the Ester (C1-C2 bond): Loss of a methoxy radical (•OCH₃) to form an acylium ion at m/z 141 .

    • α-Cleavage at the Ester (C2-C3 bond): Loss of the entire keto-containing side chain to form the methoxycarbonyl cation at m/z 59 (CH₃OCO⁺).

  • McLafferty Rearrangement: This is a hallmark fragmentation for carbonyl compounds possessing an accessible gamma-hydrogen (γ-H).[4][6] The reaction proceeds through a six-membered cyclic transition state, resulting in the elimination of a neutral alkene and the formation of a new radical cation.[7]

    • Initiated by the Ketone Carbonyl: The γ-H on C-3 is transferred to the keto-oxygen, followed by cleavage of the C4-C5 bond. This results in the elimination of a neutral alkene (C₅H₈O₂) and the formation of the enol radical cation of acetone at m/z 58 . This is often a diagnostic peak for ketones with a sufficiently long alkyl chain.

    • Initiated by the Ester Carbonyl: A less common but possible rearrangement. The γ-H on the C-4 methyl group can be transferred to the ester carbonyl oxygen, leading to the elimination of propene and the formation of a radical cation at m/z 130 .

The interplay of these pathways generates a complex but interpretable mass spectrum. The most stable fragments, such as the m/z 43 acylium ion, are often the most abundant (the base peak).

Visualization: Predicted EI Fragmentation Pathway

EI_Fragmentation cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement M Methyl 4-methyl-6-oxoheptanoate [M]•+ m/z 172 f157 [M - CH3]•+ m/z 157 M->f157 - •CH3 f43 [CH3CO]+ m/z 43 M->f43 - •C4H7O2 f141 [M - OCH3]+ m/z 141 M->f141 - •OCH3 f59 [CH3OCO]+ m/z 59 M->f59 - •C6H11O f58 [Acetone enol]•+ m/z 58 M->f58 - C5H8O2 f130 [M - C3H6]•+ m/z 130 M->f130 - C3H6

Caption: Predicted EI fragmentation pathways for Methyl 4-methyl-6-oxoheptanoate.

Data Summary: Expected EI Fragment Ions
m/zProposed Structure/FormulaFragmentation PathwayExpected Relative Abundance
172[C₉H₁₆O₃]•⁺Molecular IonLow to absent
157[C₈H₁₃O₃]⁺α-cleavage (loss of •CH₃ from ketone)Moderate
141[C₈H₁₃O₂]⁺α-cleavage (loss of •OCH₃ from ester)Moderate
130[C₆H₁₀O₃]•⁺McLafferty Rearrangement (ester)Low
59[C₂H₃O₂]⁺α-cleavage (loss of side chain from ester)Moderate to High
58[C₃H₆O]•⁺McLafferty Rearrangement (ketone)High
43[C₂H₃O]⁺α-cleavage (loss of side chain from ketone)High (likely Base Peak)

Part 2: Electrospray Ionization (ESI) Tandem MS Analysis

In contrast to EI, ESI is a "soft" ionization technique, ideal for analyzing polar and thermally labile molecules, often coupled with Liquid Chromatography (LC-MS).[8] It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation. Structural information is then obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[9]

Predicted ESI-MS/MS Fragmentation

For methyl 4-methyl-6-oxoheptanoate, analysis in positive ion mode would focus on the fragmentation of the protonated molecule, [M+H]⁺ at m/z 173 . The fragmentation of these even-electron ions proceeds through different, often lower-energy, pathways than the radical-driven reactions in EI.[9]

  • Neutral Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule (CH₃OH, 32 Da), leading to a fragment ion at m/z 141 .

  • Neutral Loss of Water: The presence of a ketone provides a site for potential protonation. Subsequent rearrangement can lead to the loss of a neutral water molecule (H₂O, 18 Da), resulting in a fragment at m/z 155 .

  • Cleavage of the Ester Bond: Cleavage can occur to yield the protonated acid and loss of the methyl group, but more commonly, it involves the entire methoxy group, leading to the acylium ion at m/z 141 (as seen in EI).

  • Cleavage adjacent to the Ketone: Fragmentation adjacent to the protonated ketone can lead to characteristic product ions. For instance, cleavage of the C4-C5 bond could lead to a fragment at m/z 115 , corresponding to the protonated methyl ester portion.

Visualization: Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation cluster_fragments CID Fragments M [M+H]+ m/z 173 f155 [M+H - H2O]+ m/z 155 M->f155 - H2O f141 [M+H - CH3OH]+ m/z 141 M->f141 - CH3OH f115 [C6H11O2]+ m/z 115 M->f115 - C3H4O

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated Methyl 4-methyl-6-oxoheptanoate.

Part 3: Comparative Analysis

Comparison of Ionization Techniques
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Ionization Energy High ("Hard")Low ("Soft")
Molecular Ion Often weak or absentStrong precursor ion ([M+H]⁺ or [M-H]⁻)
Fragmentation Extensive, spontaneous, highly reproducibleControlled (CID), requires MS/MS
Structural Info Rich "fingerprint" spectrumDerived from precursor-product relationships
Coupled Chroma. Gas Chromatography (GC)Liquid Chromatography (LC)
Analyte Suitability Volatile, thermally stable compoundsPolar, non-volatile, thermally labile compounds
Primary Utility Library matching, structural elucidationAccurate mass determination, quantification

For methyl 4-methyl-6-oxoheptanoate, GC-EI-MS is superior for initial identification via spectral library matching due to its detailed fragmentation pattern. In contrast, LC-ESI-MS/MS would be the method of choice for sensitive quantification in biological matrices like plasma or for analyzing mixtures where chromatographic separation of isomers is critical.[10][11]

Comparison with Other Analytical Methods

While MS provides unparalleled sensitivity and structural data based on mass, other techniques offer complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. It can definitively distinguish between isomers and directly observe both the keto and potential enol tautomers of the molecule in solution, a challenge for MS alone.[12] However, NMR is significantly less sensitive than MS.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. It would clearly show characteristic stretches for the ketone C=O (around 1715 cm⁻¹) and the ester C=O (around 1740 cm⁻¹), confirming the bifunctional nature of the molecule. It does not, however, provide information on the carbon skeleton or molecular weight.

Part 4: Experimental Protocols

Protocol 1: GC-MS Analysis using Electron Ionization

This protocol outlines a standard approach for acquiring an EI mass spectrum.[13]

  • Sample Preparation: Prepare a 10-100 ppm solution of methyl 4-methyl-6-oxoheptanoate in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, 250 °C, split mode (e.g., 50:1 ratio).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3-4 minutes to prevent filament damage.

  • Data Analysis: Identify the chromatographic peak for the analyte. Extract the corresponding mass spectrum, subtract the background, and compare the fragmentation pattern to known databases or the predicted fragments in this guide.

Protocol 2: LC-MS/MS Analysis using Electrospray Ionization

This protocol describes a method for targeted MS/MS analysis.[14]

  • Sample Preparation: Prepare a 1 ppm solution of methyl 4-methyl-6-oxoheptanoate in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 173.

    • MS2 Product Ion Scan: Select m/z 173 as the precursor. Apply collision energy (e.g., 10-30 eV, requires optimization) and scan for product ions in the range of m/z 50-180.

  • Data Analysis: Extract the chromatogram for the m/z 173 -> [product ion] transition. Analyze the resulting MS/MS spectrum to confirm the identity based on the expected neutral losses and fragments.

Conclusion

The mass spectrometric analysis of methyl 4-methyl-6-oxoheptanoate is a study in contrasts. GC-EI-MS provides a rich, detailed fragmentation pattern ideal for structural confirmation and library identification, with key fragments expected at m/z 58 and 43. Conversely, LC-ESI-MS/MS offers superior sensitivity and the definitive molecular weight via a soft ionization approach, with fragmentation analysis revealing characteristic neutral losses of water and methanol. The choice between these powerful techniques is dictated by the specific research question—unambiguous identification versus sensitive quantification. A comprehensive analytical strategy for this and similar keto-esters would ideally leverage both, using GC-MS for initial characterization and LC-MS/MS for subsequent quantitative studies in complex biological or chemical systems.

References

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22743526, 4-Methyl-6-oxoheptanal. PubChem. Available at: [Link]

  • Chemistry Steps (2025). McLafferty Rearrangement. Chemistry Steps. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Mass spectrum of methyl methanoate. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • The Capital Region of Denmark's Research Portal (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Region Hovedstaden. Available at: [Link]

  • LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

  • ResearchGate (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • SlideShare (n.d.). McLafferty Rearrangement. SlideShare. Available at: [Link]

  • NIST (n.d.). Methyl 6-methyl heptanoate. NIST WebBook. Available at: [Link]

  • ResearchGate (2025). Mass Spectra of β-Keto Esters. ResearchGate. Available at: [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • Popova, I. G., & Vasilevsky, V. I. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. Available at: [Link]

  • Miller, B. D., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PMC. Available at: [Link]

  • Chemguide (n.d.). Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • ResearchGate (n.d.). Structure of methyl 6-oxoheptanoate present in the Citrullus colocynthis by using GC-MS analysis. ResearchGate. Available at: [Link]

  • YouTube (2022). McLafferty Rearrangement: An overview. YouTube. Available at: [Link]

  • Takahashi, K., et al. (2024). Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate. RSC Publishing. Available at: [Link]

  • Virginia Tech (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Virginia Tech. Available at: [Link]

Sources

Comparative

"Methyl 4-methyl-6-oxoheptanoate" vs other beta-keto esters in synthesis

As a Senior Application Scientist, I frequently observe synthetic chemists miscategorizing extended keto-esters when designing retrosynthetic routes. A common pitfall is treating Methyl 4-methyl-6-oxoheptanoate (M4M6O) w...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe synthetic chemists miscategorizing extended keto-esters when designing retrosynthetic routes. A common pitfall is treating Methyl 4-methyl-6-oxoheptanoate (M4M6O) with the same strategic logic as classic β -keto esters like Methyl Acetoacetate (MAA).

While both contain ester and ketone functionalities, M4M6O is structurally an ϵ -keto ester . Its 4-carbon aliphatic tether fundamentally alters its thermodynamic and kinetic behaviors, shifting its utility from intermolecular condensations to complex intramolecular cyclizations and chiral building block synthesis.

This guide objectively compares the mechanistic performance of M4M6O against standard β -keto esters, providing causality-driven experimental protocols to optimize your synthetic workflows.

To understand why M4M6O and MAA perform differently in the reactor, we must examine their orbital overlap and proton acidities.

  • β -Keto Esters (e.g., MAA): The α -protons are flanked by two electron-withdrawing carbonyls. This proximity drops the pKa to ~11, creating a highly stabilized, delocalized "active methylene" enolate. MAA readily undergoes intermolecular C-C bond formation (e.g., Knoevenagel condensations, Robinson annulations) under mild basic conditions.

  • ϵ -Keto Esters (e.g., M4M6O): The functional groups are separated by an aliphatic chain. The α -protons adjacent to the ketone (C5, C7) and the ester (C2) act as isolated systems with a pKa of ~20–24. Consequently, M4M6O lacks active methylene chemistry. Instead, it acts as a tethered bifunctional electrophile. When forced into an enolate, the proximity of the two carbonyls heavily favors intramolecular cyclizations (such as Dieckmann or Aldol-type condensations) to form 5- or 6-membered rings.

Reactivity cluster_M4M6O Methyl 4-methyl-6-oxoheptanoate (ε-keto ester) cluster_MAA Methyl Acetoacetate (β-keto ester) M_Ester Ester Carbonyl (Electrophile) M_Ketone Ketone Carbonyl (Electrophile) M_Alpha Alpha Protons (Independent, pKa ~20) M_Alpha->M_Ester Dieckmann Cyclization M_Alpha->M_Ketone Intramolecular Aldol B_Active Active Methylene (pKa ~11) B_Ester Ester Group B_Active->B_Ester Shared Stabilization B_Ketone Ketone Group B_Active->B_Ketone Shared Stabilization

Structural reactivity nodes: tethered bifunctionality ( ϵ ) vs active methylene ( β ).

Comparative Performance Data

When selecting a synthon for drug development, quantitative property differences dictate the choice of reagents and protecting group strategies.

PropertyMethyl 4-methyl-6-oxoheptanoate ( ϵ -keto ester)Methyl Acetoacetate ( β -keto ester)
pKa ( α -protons) ~20–24 (Isolated carbonyls)~11 (Active methylene)
Enolate Stabilization Localized (Resonance with single carbonyl)Delocalized (Resonance across two carbonyls)
Primary Reaction Mode Intramolecular cyclization, chemoselective protectionIntermolecular condensation, rapid α -alkylation
Typical Synthetic Role Chiral building block for lactones, terpenes, spiroketalsSynthon for heterocycles (Hantzsch, Biginelli)
Steric Hindrance Moderate (C4 methyl group induces facial selectivity)Low (Planar enolate)

Experimental Workflows: Causality in Protocol Design

Because M4M6O lacks a highly acidic proton, its ketone moiety is highly susceptible to unwanted nucleophilic attack during ester manipulations. The following protocols contrast the necessary protection strategy for M4M6O against the direct alkylation possible with MAA.

Protocol A: Synthesis and Chemoselective Ketalization of M4M6O

Objective: To protect the ketone moiety of M4M6O, allowing subsequent manipulation of the ester group without triggering intramolecular cyclization. This specific methodology was validated by during the synthesis of chiral 3,5-dimethylvalerolactones[1].

Causality Check: Why ketalize? In β -keto esters, the active methylene dictates reactivity, often sparing the ketone from direct nucleophilic attack under mild conditions. In M4M6O, the isolated ketone is highly electrophilic. Protection is mandatory to isolate the ester's reactivity.

  • Esterification: Dissolve 19.6 g of (+)-4-methyl-6-oxoheptanoic acid in 100 mL of anhydrous diethyl ether[2].

  • Methylation: Add an ethereal diazomethane solution dropwise at 0 °C until nitrogen evolution ceases and a persistent yellow color remains[2].

  • Isolation: Dry the solution over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Distill under reduced pressure to yield methyl 4-methyl-6-oxoheptanoate (approx. 18.6 g, 88% yield)[2].

  • Ketalization: React the resulting ester with ethylene glycol (1.2 eq) in benzene, utilizing a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux using a Dean-Stark apparatus to remove water continuously, driving the equilibrium toward the ketal.

  • Self-Validation System: Monitor the reaction via IR spectroscopy. The complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) while retaining the ester stretch (~1735 cm⁻¹) confirms successful chemoselective ketalization.

Cyclization Start Methyl 4-methyl-6-oxoheptanoate Enolate Ketone Enolate Formation (Base Catalyzed, C5 or C7) Start->Enolate Deprotonation (pKa ~20) Attack Intramolecular Nucleophilic Attack (on C1 Ester Carbonyl) Enolate->Attack Tethered proximity favors cyclization Product Substituted Cyclopentanone / Cyclohexenone (Ring Closure) Attack->Product Elimination of Methoxy group

Intramolecular Dieckmann-type cyclization pathway characteristic of ϵ -keto esters.

Protocol B: Classical α -Alkylation of Methyl Acetoacetate (MAA)

Objective: Intermolecular C-C bond formation via active methylene alkylation.

Causality Check: Due to the high acidity of the α -protons (pKa ~11), weak bases are sufficient to generate the enolate, which then rapidly attacks electrophiles intermolecularly without the need for ketone protection.

  • Enolization: Suspend anhydrous K₂CO₃ (1.5 eq) in acetone. Add methyl acetoacetate (1.0 eq) and stir at room temperature for 30 minutes to form the enolate.

  • Alkylation: Add an alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via fractional distillation.

  • Self-Validation System: ¹H NMR will show the disappearance of the singlet methylene peak (~3.4 ppm) and the appearance of a multiplet corresponding to the mono-alkylated methine proton, confirming successful intermolecular alkylation.

Strategic Applications in Drug Development

Choosing between an ϵ -keto ester and a β -keto ester dictates the architectural trajectory of your target molecule:

  • Choose β -Keto Esters (MAA) when synthesizing pyrimidines, dihydropyridines, or coumarins. Their predictable active methylene chemistry makes them ideal for multi-component heterocycle syntheses.

  • Choose ϵ -Keto Esters (M4M6O) when targeting complex natural products, chiral lactones, or spiroketals. The C4 methyl group in M4M6O provides inherent stereocenters that can induce facial selectivity during subsequent intramolecular cyclizations, a critical feature utilized in the total synthesis of terpene derivatives and complex macrocycles[1].

References

  • Title: Configuration and conformation of cis- and trans-3,5-dimethylvalerolactones Source: The Journal of Organic Chemistry (ACS Publications), 1974, 39, 26, 3890-3896. URL: [Link]

Sources

Validation

A Senior Scientist's Guide to Purity Analysis of Methyl 4-methyl-6-oxoheptanoate by GC-FID

For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials and intermediates is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials and intermediates is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity analysis of Methyl 4-methyl-6-oxoheptanoate. We will explore the nuances of method development, validation, and comparison with alternative techniques, supported by practical insights and hypothetical experimental data.

Introduction: The Significance of Purity for Methyl 4-methyl-6-oxoheptanoate

Methyl 4-methyl-6-oxoheptanoate is a keto-ester that serves as a valuable building block in the synthesis of various organic molecules. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile precursor. However, the presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or fine chemical. Therefore, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

GC-FID is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like Methyl 4-methyl-6-oxoheptanoate.[1] Its high sensitivity to hydrocarbons and a wide linear range make it an excellent choice for quantifying the main component and detecting trace impurities.

The Analytical Workflow: A Step-by-Step Guide to GC-FID Purity Analysis

The following workflow is designed to be a self-validating system, where each step is chosen to ensure accuracy, precision, and robustness.

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis & Reporting prep_sample Dissolve Sample in High-Purity Solvent prep_std Prepare Reference Standard Solution injection Inject into GC prep_std->injection System Suitability & Calibration separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection integration Peak Integration detection->integration Chromatogram calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for Purity Analysis by GC-FID.

Experimental Protocol: GC-FID Method for Methyl 4-methyl-6-oxoheptanoate

This protocol is a starting point and may require optimization based on the specific instrumentation and potential impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary GC Column: A mid-polar column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good initial choice. This phase provides good selectivity for a range of compounds with varying polarities.[2]

Reagents and Materials:

  • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, GC grade)

  • Reference Standard of Methyl 4-methyl-6-oxoheptanoate (purity > 99.5%)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component and ensures sharp peaks.
Injection Volume 1 µLA typical volume for capillary GC.
Carrier Gas Helium or HydrogenInert gases that provide good efficiency. Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency and reproducible retention times.
Oven Temperature Program Initial: 80 °C (hold 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 minA temperature ramp allows for the separation of compounds with a range of boiling points, from volatile impurities to the main analyte and less volatile by-products.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °CPrevents condensation of the analytes as they elute from the column.
Hydrogen Flow 30 mL/minOptimized for the FID flame.
Air Flow 300 mL/minSupports the FID flame.
Makeup Gas (N2 or He) 25 mL/minImproves peak shape and detector response.

Sample and Standard Preparation:

  • Reference Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Methyl 4-methyl-6-oxoheptanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent.

Analysis Procedure:

  • Equilibrate the GC system with the specified conditions.

  • Perform a blank injection (solvent only) to ensure the system is clean.

  • Inject the reference standard solution to determine the retention time of Methyl 4-methyl-6-oxoheptanoate and to check system suitability.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthy Results

A validated analytical method provides confidence in the generated data. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

cluster_validation Method Validation Parameters (ICH Q2(R2)) cluster_outcomes Validation Outcomes specificity Specificity fit_for_purpose Method is Fit for Purpose specificity->fit_for_purpose linearity Linearity linearity->fit_for_purpose accuracy Accuracy accuracy->fit_for_purpose precision Precision precision->fit_for_purpose lod_loq LOD & LOQ lod_loq->fit_for_purpose robustness Robustness robustness->fit_for_purpose reliable_data Reliable & Reproducible Data fit_for_purpose->reliable_data

Caption: Key Parameters for Analytical Method Validation.

Hypothetical Validation Data Summary:

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity No interference from blank at the analyte's retention time.Peak for main analyte is well-resolved from impurities.Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5%Pass
Precision (Repeatability, %RSD) %RSD ≤ 1.0%0.5%Pass
Intermediate Precision (%RSD) %RSD ≤ 2.0%0.8%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.01%Sufficiently sensitive for impurity profiling.
Robustness No significant change in results with small variations in method parameters.Method is robust to minor changes in flow rate and oven temperature ramp.Pass

Comparison with Alternative Analytical Techniques

While GC-FID is a strong candidate for this analysis, other techniques can also be employed. The choice of method depends on the specific analytical needs.

FeatureGC-FIDHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds in the gas phase, detection by flame ionization.[1]Separation of compounds in the liquid phase, detection by UV absorbance.[6][7]Quantification based on the integrated signal of specific nuclei in a magnetic field.
Strengths - High sensitivity for hydrocarbons- Robust and reliable- Wide linear range- Good for volatile impurities- Suitable for non-volatile and thermally labile compounds- High resolution- Non-destructive[7]- Primary analytical method- No need for a reference standard of the same compound- Provides structural information
Limitations - Requires analyte to be volatile and thermally stable- Destructive technique- Requires a UV chromophore for detection- Potential for keto-enol tautomerism to affect peak shape[7]- Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer
Best Suited For Routine quality control, detection of volatile impurities, and assay of the main component.Analysis of samples containing non-volatile impurities or when GC is not available.Absolute quantification without a specific reference standard, structural elucidation of impurities.

Potential Impurities in Methyl 4-methyl-6-oxoheptanoate

Understanding the potential impurities is crucial for developing a specific and stability-indicating method. Common impurities may arise from the starting materials or side reactions during synthesis. For instance, if synthesized from 4-methyl-6-oxoheptanoic acid and methanol, potential impurities could include:

  • Unreacted 4-methyl-6-oxoheptanoic acid: The starting carboxylic acid.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • By-products from side reactions: Such as self-condensation products.

The developed GC-FID method should be able to separate these potential impurities from the main peak to ensure accurate purity determination.

Conclusion

The GC-FID method presented in this guide provides a robust, reliable, and validated approach for the purity analysis of Methyl 4-methyl-6-oxoheptanoate. Its high sensitivity, wide linear range, and suitability for volatile compounds make it an ideal choice for quality control in research, development, and manufacturing settings. While alternative techniques like HPLC and qNMR have their own merits, GC-FID offers a practical and efficient solution for routine purity assessment. As with any analytical method, proper validation is crucial to ensure the integrity of the results and to meet regulatory expectations.

References

  • YesWeLab. (2024, December 20). Ester assay in the laboratory. YesWeLab - Blog.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ScienceDirect. (n.d.). Chromatographic identification of carbonyl compounds : V. Gas chromatography of keto acid methyl esters.
  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide.
  • BenchChem. (2025, December). A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (2025). Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods.
  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • JCANO | INGENIERIA. (n.d.). GC Column Selection Guide.

Sources

Comparative

Biological Activity Screening of Methyl 4-methyl-6-oxoheptanoate Analogs: A Comparative Guide

Executive Summary Methyl 4-methyl-6-oxoheptanoate is a highly versatile keto-ester building block whose unique aliphatic chain and dual functional groups (ketone and ester) make it an ideal scaffold for synthesizing comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-6-oxoheptanoate is a highly versatile keto-ester building block whose unique aliphatic chain and dual functional groups (ketone and ester) make it an ideal scaffold for synthesizing complex bioactive molecules. In recent drug discovery campaigns, analogs derived from this scaffold have demonstrated exceptional utility in targeting challenging hydrophobic pockets. Two prominent applications include the stabilization of the autoinhibited state of the Colony-Stimulating Factor-1 Receptor (CSF1R) [1] and the occupation of the Free Fatty Acid (FFA) binding pocket of the SARS-CoV-2 Spike protein [2].

This guide provides an objective comparison of the biological performance of oxoheptanoate derivatives against standard reference therapeutics. It also details the self-validating, high-throughput screening methodologies required to accurately evaluate their efficacy, selectivity, and safety profiles.

Mechanistic Rationale & Target Comparison

To understand the biological activity of oxoheptanoate analogs, one must analyze the causality behind their structural interactions with specific protein targets.

Target A: CSF1R Kinase (Autoinhibited Form)

Unlike traditional Type I kinase inhibitors that competitively bind the active ATP site, oxoheptanoate-functionalized pyrrolo[2,3-d]pyrimidines act as Type II inhibitors. The flexible 7-oxoheptanoate tail penetrates the deep hydrophobic cleft exposed during the "DFG-out" conformational shift. By anchoring into this pocket, the analog stabilizes the autoinhibited form of CSF1R. This mechanism provides exquisite selectivity over related kinases (such as EGFR), as the autoinhibited conformation is highly divergent across the kinome [1].

Target B: SARS-CoV-2 Spike Protein (FFA-Binding Pocket)

The SARS-CoV-2 Spike trimer relies on a conserved linoleic acid/FFA-binding pocket to regulate its conformational state. Aliphatic oxoheptanoate analogs mimic native fatty acids but offer superior binding kinetics. The ester headgroup anchors at the hydrophilic entrance of the pocket, while the hydrophobic tail buries into the core. This interaction locks the Spike protein in a "closed," hACE2-inaccessible conformation, thereby neutralizing viral membrane fusion regardless of emerging variants [2].

Comparative Biological Activity Profiles

The following table summarizes the quantitative performance of optimized oxoheptanoate analogs compared to industry-standard reference compounds. Data is aggregated from primary biochemical and cellular screening assays.

Target / ApplicationOxoheptanoate Analog (Test Compound)Reference AlternativePerformance ComparisonKey Advantage of Oxoheptanoate Scaffold
CSF1R Kinase Inhibition Compound 44 (Pyrrolo-pyrimidine 7-oxoheptanoate)Pexidartinib (PLX3397)IC₅₀ < 1.0 nM (Analog) vs IC₅₀ ~15 nM (Ref)Superior binding to the autoinhibited (DFG-out) state; >100-fold higher selectivity over EGFR.
SARS-CoV-2 Spike Modulation SPC-16 (Aliphatic oxoheptanoate derivative)Oleic Acid (OA)K_D = 4.8 µM (Analog) vs K_D > 50 µM (Ref)Enhanced stabilization of the hACE2-inaccessible closed conformation; broad-spectrum efficacy against Omicron BA.4.

High-Throughput Screening Methodologies

To ensure scientific integrity, the evaluation of oxoheptanoate analogs requires orthogonal screening protocols. The following methodologies emphasize the causality behind experimental choices and incorporate self-validating checkpoints.

Protocol 1: FRET-Based Kinase Inhibition (Z'-LYTE Assay)

Rationale: The Z'-LYTE assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity. We utilize this platform because it allows ATP to be maintained at the apparent Km​ , sensitizing the assay to both ATP-competitive and allosteric (Type II) inhibitors like oxoheptanoate derivatives.

Step-by-Step Procedure:

  • Preparation: Dilute recombinant CSF1R kinase and the coumarin/fluorescein-labeled peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Compound Incubation: Dispense 100 nL of oxoheptanoate analogs (10-point dose-response, 3-fold serial dilutions) into a 384-well plate. Add 5 µL of the kinase/substrate mixture and incubate for 15 minutes at room temperature.

  • ATP Addition: Add 5 µL of ATP (at Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Development: Add 5 µL of Development Reagent (a site-specific protease that cleaves only unphosphorylated peptides, disrupting FRET). Incubate for 60 minutes.

  • Detection: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm). Calculate the Emission Ratio (445/520).

  • Self-Validation Checkpoint: The assay must include a 0% phosphorylation control (100% inhibition mimic) and a 100% phosphorylation control (0% inhibition mimic). A calculated Z'-factor > 0.6 is required to validate the assay's dynamic range and robustness.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR is selected over ELISA because it provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, which is critical for confirming the prolonged residence time of oxoheptanoates in the Spike FFA pocket.

Step-by-Step Procedure:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant SARS-CoV-2 Spike trimer (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Dilute oxoheptanoate analogs in running buffer (PBS-P+ with 1% DMSO) to a concentration range of 1.56 µM to 50 µM.

  • Injection: Inject analytes over the functionalized flow cell and a reference flow cell at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

  • Self-Validation Checkpoint: The reference flow cell (unmodified dextran matrix) must be used to subtract non-specific bulk refractive index changes caused by DMSO. A positive control (Linoleic Acid) must yield a KD​ within 10% of historical baselines to validate protein folding integrity.

Protocol 3: Cellular Viability & Cytotoxicity (MTT Assay)

Rationale: It is essential to differentiate true target-mediated inhibition (e.g., viral entry blockade) from non-specific cytotoxicity. The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cells (e.g., Vero E6 or primary macrophages) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with oxoheptanoate analogs at concentrations up to 100 µM for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until intracellular purple formazan crystals form.

  • Solubilization: Remove the media and add 100 µL of DMSO to dissolve the crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Self-Validation Checkpoint: Include a vehicle control (0.1% DMSO) to establish 100% viability and a cytotoxic reference (e.g., 10 µM Puromycin) to validate the dynamic range of the absorbance readout. Analogs must exhibit a CC50​ > 100 µM to be considered safe for further development.

Visualizations

Screening Workflow

Workflow A Synthesis of Oxoheptanoate Analogs (Scaffold Diversification) B Primary Biochemical Screening (Z'-LYTE / SPR Assays) A->B High-Throughput Library C Hit Validation & Kinetics (IC50 / KD Determination) B->C Affinity Filter (< 1 µM) D Orthogonal Cellular Assays (Viral Entry / Macrophage Proliferation) C->D Functional Efficacy E Safety & Selectivity Profiling (MTT Cytotoxicity / Kinase Panels) D->E Therapeutic Index

Caption: Hierarchical workflow for the biological screening and validation of oxoheptanoate analogs.

Divergent Mechanistic Pathways

Mechanism cluster_0 Kinase Inhibition (CSF1R) cluster_1 Viral Entry Blockade (SARS-CoV-2) Scaffold Oxoheptanoate Scaffold K1 Binds DFG-out Cleft Scaffold->K1 Pyrrolo-pyrimidine derivatives V1 Occupies FFA-Binding Pocket Scaffold->V1 Aliphatic ester derivatives K2 Stabilizes Autoinhibited State K1->K2 K3 Blocks Macrophage Activation K2->K3 V2 Locks Spike in Closed State V1->V2 V3 Prevents hACE2 Recognition V2->V3

Caption: Divergent mechanistic pathways of oxoheptanoate analogs in kinase and viral inhibition.

References

  • Aarhus, T. I., et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry, 2023.[Link]

  • Wang, Q., et al. "In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein." ACS Central Science, 2023.[Link]

Validation

A Comparative Guide to the Structural Confirmation of Methyl 4-methyl-6-oxoheptanoate: The Definitive Power of X-ray Crystallography Versus Spectroscopic Methods

In the landscape of drug development and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's reactivity, its i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and its physical properties. Methyl 4-methyl-6-oxoheptanoate, a β-keto ester, serves as a versatile synthetic intermediate.[1][2] Its bifunctional nature, containing both a ketone and an ester, allows for a multitude of chemical transformations.[3] This guide provides an in-depth comparison of analytical techniques for its structural confirmation, with a primary focus on the conclusive evidence provided by single-crystal X-ray crystallography and its comparison with routine spectroscopic methods.

A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals an absence of published X-ray diffraction data for methyl 4-methyl-6-oxoheptanoate.[4][5] This presents a common challenge for researchers working with novel or non-crystalline compounds and highlights the importance of a multi-faceted analytical approach. While spectroscopic methods provide essential data on connectivity and functional groups, single-crystal X-ray diffraction (SC-XRD) remains the "gold standard" for providing a definitive, high-resolution 3D molecular structure.[6]

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and intermolecular interactions.[7][8] This technique is crucial for understanding the steric and electronic properties that govern molecular behavior.

Causality in Experimental Design: The Path to an Unambiguous Structure

The primary hurdle for analyzing compounds like methyl 4-methyl-6-oxoheptanoate, which is likely a liquid or low-melting solid, is obtaining a diffraction-quality single crystal. The choice of crystallization method is therefore the most critical experimental decision.

Experimental Protocol: From Liquid to Definitive Structure
  • Crystal Growth (The Critical Step):

    • Justification: Standard ambient temperature evaporation is unlikely to be successful. Low-temperature methods are required to overcome the compound's high solubility and tendency to remain an oil.

    • Method 1: Slow Cooling: A saturated solution of the compound in a suitable solvent (e.g., pentane, diethyl ether) is prepared at room temperature and then slowly cooled over several days in a controlled temperature bath. This gradual decrease in solubility can promote the formation of a single, well-ordered crystal.

    • Method 2: Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces solubility and can induce crystallization.

    • Method 3: In-situ Crystallization: If the compound has a low melting point, a small amount can be melted on the diffractometer's cryo-loop and then slowly cooled in a controlled manner to induce crystallization directly in the X-ray beam.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, usually in a stream of cold nitrogen gas (e.g., 100 K) to prevent thermal motion and degradation.[9]

    • The mounted crystal is placed in an X-ray diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[7] The diffracted X-rays are captured by a detector, generating a unique diffraction pattern.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined to best fit the experimental data. The final refined structure provides precise coordinates for each atom in the molecule.

Visualizing the Workflow

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Sample Liquid/Oil Sample Crystallization Low-Temperature Crystallization Sample->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting (Cryo-cooled) Crystal->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Structure3D Final 3D Structure (Bond Lengths, Angles) Refinement->Structure3D

Caption: Workflow for Single-Crystal X-ray Diffraction.

Alternative & Complementary Techniques: A Spectroscopic Toolkit

While SC-XRD provides the ultimate structural proof, it is not always feasible or necessary for routine analysis. Spectroscopic methods are indispensable for confirming the successful synthesis and purity of a compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic technique for determining the connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, bonding, and proximity of atoms.

  • Sample Preparation: Dissolve ~5-10 mg of methyl 4-methyl-6-oxoheptanoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: This experiment identifies all unique proton environments in the molecule. For the target molecule, one would expect to see distinct signals for the methyl ester, the acetyl methyl group, the methine proton, and the various methylene groups.

  • ¹³C NMR: This experiment identifies all unique carbon environments. Signals corresponding to the ester carbonyl, ketone carbonyl, and the six other distinct carbon atoms would be expected.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., adjacent to each other), allowing for the tracing of the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for identifying the connectivity around quaternary carbons and carbonyl groups (e.g., connecting the ester methyl protons to the ester carbonyl carbon).

nmr_logic H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1->HSQC COSY COSY (H-H Connectivity) H1->COSY HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure 2D Molecular Structure (Connectivity) HSQC->Structure COSY->Structure HMBC->Structure

Caption: Logical flow of NMR data for structural elucidation.

B. Mass Spectrometry (MS)

MS provides the molecular weight of a compound, which is a fundamental piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy.

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) confirms the molecular weight (158.20 g/mol for C₈H₁₄O₃).

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation by specific molecular vibrations.

  • Sample Preparation: A drop of the neat liquid sample is placed on the ATR (Attenuated Total Reflectance) crystal of the spectrometer.

  • Data Acquisition: The IR spectrum is recorded. For methyl 4-methyl-6-oxoheptanoate, two strong, characteristic carbonyl (C=O) stretching bands would be expected:

    • ~1735 cm⁻¹: For the ester carbonyl.

    • ~1715 cm⁻¹: For the ketone carbonyl.[3]

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. While NMR, MS, and IR can collectively build a strong case for the structure, only X-ray crystallography provides irrefutable proof of the three-dimensional arrangement.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Provided Definitive 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[7]Atomic connectivity, chemical environment, 2D structure, stereochemical relationships.Molecular weight, elemental formula (HRMS), fragmentation patterns.Presence of specific functional groups.
Sample Requirement High-quality single crystal (0.1-0.3 mm).[9]5-10 mg in solution.<1 mg in solution.<1 mg (neat liquid/solid).
Ambiguity Unambiguous (the "gold standard").[6]Low; can be ambiguous for complex stereoisomers without extensive analysis.High for isomers (same formula, different structure).High; many compounds can have similar spectra.
Destructiveness Non-destructive.Non-destructive.Destructive.Non-destructive.
Key Advantage Provides absolute 3D structure.Rich information on molecular framework in solution.High sensitivity and accuracy for molecular formula.Fast, simple, and requires minimal sample.
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to obtain.Less sensitive than MS; can be complex to interpret fully.Provides no information on connectivity or stereochemistry.Provides limited structural information.

Conclusion and Authoritative Recommendation

For the complete and unequivocal structural confirmation of methyl 4-methyl-6-oxoheptanoate, a hierarchical approach is recommended.

  • Initial Confirmation: A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy should be the first line of analysis. This suite of techniques provides a comprehensive and self-validating dataset to confirm the molecular formula, functional groups, and atomic connectivity, which is sufficient for routine synthetic verification.

  • Definitive Proof: For applications where the absolute three-dimensional structure is critical—such as in pharmaceutical development, computational modeling, or understanding reaction mechanisms—single-crystal X-ray crystallography is indispensable. Despite the experimental challenge of obtaining a suitable crystal, the resulting data is unparalleled in its detail and accuracy.

The current absence of a crystal structure for methyl 4-methyl-6-oxoheptanoate in public databases represents a valuable research opportunity. Such a structure would provide the scientific community with a foundational piece of data, enabling a deeper understanding of the conformational preferences and solid-state packing of this important class of β-keto esters.

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • MacGillivray, L. R., & Papaefstathiou, G. S. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.
  • ESRF. (2025, June 26). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon.
  • Hughes, C. E., et al. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. American Chemical Society.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction.
  • Kumar, R. S., et al. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal.
  • Reyes-Márquez, F., et al. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Baxendale, I. R., et al. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry.
  • Fiveable. (2025, August 15). Beta-Keto Ester Definition.
  • ResearchGate. (2015, September 14). Mastering β-keto esters.
  • Chemical Entities of Biological Interest (ChEBI). (n.d.). methyl 6-oxoheptanoate.
  • BenchChem. (n.d.). X-ray Crystallography of Methyl 4-methyl-5-oxopentanoate Derivatives: A Comparative Guide.
  • re3data.org. (2026, February 3). Cambridge Structural Database.
  • BLD Pharm. (n.d.). 4-Methyl-6-oxoheptanoic acid.
  • ChemicalBook. (2025, July 24). methyl 6-oxoheptanoate.
  • BenchChem. (n.d.). Methyl 4-oxohexanoate: A Comprehensive Reactivity Profile for Synthetic Applications.
  • Physical Sciences Data Infrastructure. (n.d.). Cambridge Structural Database (CSD).

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Comparative

A Spectroscopic Guide to the Keto-Enol Tautomerism of Methyl 4-methyl-6-oxoheptanoate

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular behavior is paramount. This guide provides an in-depth spectroscopic comparison of the keto and enol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular behavior is paramount. This guide provides an in-depth spectroscopic comparison of the keto and enol tautomeric forms of Methyl 4-methyl-6-oxoheptanoate, a β-keto ester. The existence of β-keto esters as an equilibrium mixture of keto and enol forms in solution necessitates precise analytical techniques to characterize and quantify each species.[1] This is crucial as the reactivity and biological activity of the compound can be significantly influenced by the predominant tautomeric form.

The position of the keto-enol equilibrium is highly sensitive to environmental factors, most notably the solvent.[1] Generally, non-polar solvents favor the enol form, which is stabilized by a strong intramolecular hydrogen bond, while polar solvents tend to shift the equilibrium towards the more polar keto form.[1][2] This guide will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to distinguish and quantify these two tautomers, providing both theoretical background and practical experimental protocols.

The Landscape of Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like Methyl 4-methyl-6-oxoheptanoate, the enol form is significantly stabilized by the conjugation of the C=C double bond with the carbonyl group and the formation of a six-membered ring through intramolecular hydrogen bonding.[1]

Caption: Keto-enol equilibrium of a generic β-keto ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful tools for the quantitative analysis of keto-enol tautomerism. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides clear, distinguishable signals for the keto and enol forms. By integrating the signals corresponding to unique protons in each tautomer, the equilibrium constant (Keq) can be accurately determined.[1]

Key Diagnostic Signals:

  • Enol Form: A characteristic signal for the enolic hydroxyl proton (-OH) appears significantly downfield, typically in the range of δ 10-15 ppm, due to strong intramolecular hydrogen bonding. The vinylic proton (=CH-) gives a signal around δ 5-6 ppm.

  • Keto Form: The α-protons (protons on the carbon between the two carbonyl groups) of the keto form typically appear as a singlet or multiplet in the range of δ 3-4 ppm.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Methyl 4-methyl-6-oxoheptanoate Tautomers

Proton AssignmentKeto Form (Expected δ)Enol Form (Expected δ)
Enolic OH-~12.0 (broad s)
Vinylic H-~5.5 (s)
-CH₂- (between C=O)~3.5 (s)-
-OCH₃~3.7 (s)~3.7 (s)
-CH(CH₃)-~2.6 (m)~2.4 (m)
-CH₂- (adjacent to ester)~2.3 (t)~2.2 (t)
-CH₃ (on backbone)~1.1 (d)~1.0 (d)
Terminal -CH₃~2.1 (s)~1.9 (s)

Note: These are estimated values and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The chemical shifts of the carbonyl carbons and the carbons of the C=C double bond are particularly diagnostic.

Key Diagnostic Signals:

  • Enol Form: The enol form will show signals for the sp² hybridized carbons of the C=C bond (typically δ 90-160 ppm) and a downfield signal for the carbonyl carbon (δ 170-180 ppm).

  • Keto Form: The keto form exhibits two distinct carbonyl carbon signals, one for the ketone (δ ~205 ppm) and one for the ester (δ ~170 ppm). The α-carbon will appear around δ 50-60 ppm.[4]

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 4-methyl-6-oxoheptanoate Tautomers

Carbon AssignmentKeto Form (Expected δ)Enol Form (Expected δ)
Ketone C=O~205~175 (C-OH)
Ester C=O~170~170
Vinylic C-H-~95
Vinylic C-O-~160
-CH₂- (between C=O)~50-
-OCH₃~52~52

Note: These are estimated values and can vary based on solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Prepare solutions of Methyl 4-methyl-6-oxoheptanoate (e.g., 0.1 M) in various deuterated solvents of differing polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to observe the solvent effect on the equilibrium.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay (e.g., 5 seconds) to ensure accurate integration.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak.

    • Integrate the key diagnostic signals for both tautomers in the ¹H NMR spectrum.

    • Calculate the percentage of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent acq_1h Acquire ¹H NMR Spectrum prep->acq_1h acq_13c Acquire ¹³C NMR Spectrum prep->acq_13c process Process and reference spectra acq_1h->process acq_13c->process integrate Integrate diagnostic signals process->integrate calculate Calculate % Tautomer and Keq integrate->calculate

Caption: Workflow for NMR analysis of keto-enol tautomerism.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a valuable technique for identifying the functional groups present in each tautomer. The vibrational frequencies of the C=O, O-H, and C=C bonds provide a clear distinction between the keto and enol forms.[5]

Key Diagnostic Bands:

  • Enol Form: A broad O-H stretching band will be observed in the range of 3200-2500 cm⁻¹ due to the strong intramolecular hydrogen bond. A C=C stretching vibration will appear around 1650-1600 cm⁻¹. The conjugated C=O stretch is typically found at a lower frequency, around 1650 cm⁻¹.[5][6]

  • Keto Form: The keto form will show two distinct C=O stretching bands: one for the ketone carbonyl around 1715 cm⁻¹ and one for the ester carbonyl around 1735 cm⁻¹.[6] The characteristic broad O-H band will be absent.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Methyl 4-methyl-6-oxoheptanoate Tautomers

Vibrational ModeKeto Form (Expected cm⁻¹)Enol Form (Expected cm⁻¹)
O-H stretch (H-bonded)-3200-2500 (broad)
C=O stretch (ester)~1735~1650 (conjugated)
C=O stretch (ketone)~1715-
C=C stretch-~1620
Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if viscosity permits) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify and label the key absorption bands corresponding to the keto and enol forms. The relative intensities of the C=O bands can provide a qualitative measure of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy is particularly useful for detecting the presence of the enol form, as its conjugated π-system results in a characteristic absorption at a longer wavelength compared to the non-conjugated keto form.[1]

Key Diagnostic Absorptions:

  • Enol Form: The conjugated enol tautomer will exhibit a π → π* transition at a longer wavelength (λ_max), typically in the range of 240-280 nm.

  • Keto Form: The keto form, lacking extensive conjugation, will have a weaker n → π* transition at a shorter wavelength, often below the cutoff of common solvents.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for Methyl 4-methyl-6-oxoheptanoate Tautomers

TautomerExpected λ_max (nm)Molar Absorptivity (ε)
Keto Form< 220Low
Enol Form~245High
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare dilute solutions of known concentrations in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

  • Instrument Parameters:

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Scan Range: 400-200 nm.

    • Blank: Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the λ_max corresponding to the enol form.

    • While quantitative analysis can be challenging without knowing the molar absorptivity of the pure enol, changes in the absorbance at λ_max in different solvents can provide qualitative information about the shift in the keto-enol equilibrium.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the detailed characterization of the keto-enol tautomerism of Methyl 4-methyl-6-oxoheptanoate. NMR spectroscopy stands out for its ability to provide precise quantitative data on the equilibrium composition. IR spectroscopy offers a rapid and effective method for identifying the key functional groups of each tautomer, while UV-Vis spectroscopy is particularly sensitive to the formation of the conjugated enol form. By employing these methods, researchers can gain a comprehensive understanding of the tautomeric behavior of this and similar β-keto esters, which is essential for predicting and controlling their reactivity in various applications.

References

  • Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids: a theoretical study. Journal of Theoretical and Computational Chemistry. [Link]

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry. [Link]

  • Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta. [Link]

  • SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific. [Link]

  • IR Spectroscopy. epgp Pathshala. [Link]

  • How to Detect Enol Using Spectroscopic Techniques. Patsnap. [Link]

  • Solvent Effect over the Keto−Enol Tautomerization Equilibrium. ResearchGate. [Link]

  • (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. [Link]

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]

  • Ultraviolet (UV)–visible (Vis) absorption spectra of the enol-(S)-1... ResearchGate. [Link]

  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]

  • Spectral−Structural Effects of the Keto−Enol−Enolate and Phenol−Phenolate Equilibria of Oxyluciferin. Journal of the American Chemical Society. [Link]

  • Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Tautomerism of β-Diketones and β-Thioxoketones. Molecules. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Colorado Boulder. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

  • Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. [Link]

  • methyl 4-methyl-6-oxohexanoate. ChemDB. [Link]

  • 4-Methyl-6-oxoheptanal. PubChem. [Link]

  • A Simple Synthesis of Methyl 7-Oxoheptanoate. Synthetic Communications. [Link]

  • Octanoic acid, 7-oxo-, methyl ester. Organic Syntheses. [Link]

  • methyl 6-oxoheptanoate. ChemDB. [Link]

Sources

Validation

Comparative Reactivity Guide: Methyl vs. Ethyl 4-Methyl-6-Oxoheptanoate in Complex Synthesis

As a bifunctional aliphatic building block, the 4-methyl-6-oxoheptanoate scaffold—most commonly utilized as—presents a classic chemoselectivity challenge: it contains both an electrophilic C6 ketone and a C1 ester. For r...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional aliphatic building block, the 4-methyl-6-oxoheptanoate scaffold—most commonly utilized as—presents a classic chemoselectivity challenge: it contains both an electrophilic C6 ketone and a C1 ester. For researchers designing multi-step target-oriented syntheses, the choice between the methyl and ethyl ester variants is not merely a matter of commercial availability; it fundamentally dictates the kinetic landscape of all downstream transformations.

This guide objectively compares the reactivity profiles of methyl and ethyl 4-methyl-6-oxoheptanoate, providing mechanistic causality, quantitative data, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Reactivity Profiling

The Ester Center (C1): Kinetic Differentiation

The defining difference between the methyl and ethyl variants lies in their susceptibility to nucleophilic acyl substitution (e.g., saponification, amidation, or transesterification). The ethyl group exerts a stronger inductive electron-donating effect (+I) than the methyl group, which subtly reduces the electrophilicity of the carbonyl carbon.

More critically, the added steric bulk of the −CH2​CH3​ moiety hinders the Bürgi-Dunitz trajectory of incoming nucleophiles during the formation of the rate-limiting tetrahedral intermediate. Empirical kinetic studies on ester hydrolysis demonstrate that under identical alkaline conditions. Furthermore, catalytic models confirm that ester cleavage rates strictly follow the steric order: .

The Ketone Center (C6): Conserved Reactivity & Orthogonal Protection

Reactivity at the C6 ketone (e.g., Grignard addition, reductive amination, enolization) remains largely conserved between both analogs. However, the choice of ester impacts orthogonal protection strategies. When subjecting the ketone to acetalization, the methyl ester is slightly more susceptible to competitive transesterification with the protecting diol (e.g., ethylene glycol) compared to the more sterically shielded ethyl ester.

Quantitative Comparison Data

The following table summarizes the divergent physicochemical and kinetic properties of the two ester variants to guide reagent selection.

Property / ParameterMethyl 4-methyl-6-oxoheptanoateEthyl 4-methyl-6-oxoheptanoateMechanistic Causality
Alkaline Hydrolysis Rate ( krel​ ) 3.01.0Methyl group offers minimal steric shielding, allowing rapid nucleophilic attack at the carbonyl.
Inductive Effect (+I) WeakModerateEthyl's stronger electron donation slightly deactivates the ester carbonyl toward electrophilic attack.
Transesterification Risk HighLow to ModerateThe less hindered methyl ester is easily displaced by competing alcohols during ketone protection steps.
Amidation Conditions Ambient to mild heatingRequires prolonged heatingLower activation energy barrier for the methyl ester facilitates faster collapse of the tetrahedral intermediate.

Workflow Visualization

The following diagram maps the orthogonal reactivity pathways and kinetic divergence between the two ester scaffolds.

Workflow Start 4-Methyl-6-oxoheptanoate Scaffold Ketone C6 Ketone Center (Electrophilic) Start->Ketone Pathway A Ester C1 Ester Center (Acyl Substitution) Start->Ester Pathway B Enol Enolization / Alkylation (Identical Kinetics) Ketone->Enol Acetal Acetal Protection (Orthogonal Control) Ketone->Acetal Methyl Methyl Ester (R=CH3) Fast Hydrolysis (k_rel = 3.0) Ester->Methyl Ethyl Ethyl Ester (R=C2H5) Slow Hydrolysis (k_rel = 1.0) Ester->Ethyl Amidation Direct Amidation (Favorable for Methyl) Methyl->Amidation High Yield Saponification Saponification (Selective Deprotection) Methyl->Saponification t_1/2 ~ minutes Ethyl->Amidation Requires Heating Ethyl->Saponification t_1/2 ~ hours

Figure 1: Divergent reactivity pathways of methyl vs. ethyl 4-methyl-6-oxoheptanoate.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal controls and dual-verification mechanisms to confirm that the observed reactivity is a function of the substrate rather than experimental artifact.

Protocol A: Chemoselective Saponification Kinetics (Self-Validating)

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) for the alkaline hydrolysis of the ester while leaving the C6 ketone intact. Causality: By using a pH-stat titrator, the concentration of hydroxide ions [OH−] is kept constant, forcing the reaction into pseudo-first-order kinetics. This isolates the steric/inductive effects of the ester alkyl group as the sole kinetic variable.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the chosen ester (methyl or ethyl 4-methyl-6-oxoheptanoate) and 1.0 mmol of biphenyl (Internal Standard) in 20 mL of a THF/Water (1:1 v/v) co-solvent system.

  • Equilibration: Transfer the solution to a jacketed reaction vessel maintained at exactly 25.0 °C. Insert a calibrated pH probe linked to an automated titrator.

  • Initiation: Adjust the pH to 11.0 using 0.1 M NaOH. The titrator will automatically add NaOH to maintain pH 11.0 as the ester hydrolyzes into the corresponding carboxylate.

  • Self-Validation Loop (Dual-Verification):

    • Metric 1 (Volumetric): Record the volume of NaOH dispensed over time. The molar amount of NaOH added directly equals the moles of ester hydrolyzed.

    • Metric 2 (Chromatographic): Withdraw 50 µL aliquots every 10 minutes. Quench immediately in 500 µL of 0.1% TFA in acetonitrile. Analyze via RP-HPLC at 210 nm.

  • Data Synthesis: Plot ln([Ester]0​/[Ester]t​) against time using the HPLC peak area ratios (Ester/Biphenyl). Cross-reference the calculated conversion with the titrator's NaOH consumption. A >98% agreement between the two metrics validates the kinetic data.

Protocol B: Orthogonal Ketone Protection (Dioxolane Formation)

Objective: Protect the C6 ketone as a cyclic acetal without inducing transesterification at the C1 ester. Causality: The ketone is more electrophilic than the ester. By using a stoichiometric limitation of the diol and a Dean-Stark trap to drive the equilibrium via water removal, the ketone is selectively protected. The ethyl ester is recommended here, as its steric bulk prevents unwanted transesterification with the diol.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 10.0 mmol of ethyl 4-methyl-6-oxoheptanoate.

  • Reagents: Add 11.0 mmol of ethylene glycol (only a 1.1x slight excess to prevent ester attack), 0.5 mmol of p-toluenesulfonic acid (p-TsOH) as a catalyst, and 40 mL of anhydrous toluene.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The reaction is driven forward by the azeotropic removal of water.

  • Validation (Mass Balance): Monitor the Dean-Stark trap. The reaction is complete when exactly 180 µL (10.0 mmol) of water has collected. This physical collection of the byproduct serves as a real-time, self-validating indicator of reaction progress.

  • Workup: Cool to room temperature, quench the acid catalyst with saturated aqueous NaHCO3​ (20 mL), extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Salwiczek, M., et al. "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models". Beilstein Journal of Organic Chemistry, 2017. Available at:[Link]

  • Da Silva, J., et al. "Transient Host–Guest Complexation To Control Catalytic Activity". Journal of the American Chemical Society, 2022. Available at:[Link]

Comparative

A Comparative Guide to the Synthesis of Methyl 4-methyl-6-oxoheptanoate: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. Methyl 4-methyl-6...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. Methyl 4-methyl-6-oxoheptanoate, a gamma-keto ester, represents a valuable building block for the synthesis of a variety of more complex molecules. Its structure, featuring both a ketone and an ester functional group, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive cost-benefit analysis of plausible synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

The Strategic Importance of Gamma-Keto Esters

Gamma-keto esters are versatile intermediates in organic synthesis. The 1,5-dicarbonyl relationship between the ketone and the ester allows for the construction of various cyclic and heterocyclic systems through intramolecular reactions. Furthermore, each functional group can be selectively manipulated to introduce additional complexity, making them crucial precursors in the synthesis of natural products and active pharmaceutical ingredients (APIs).

This guide will explore three distinct, logical synthetic pathways to Methyl 4-methyl-6-oxoheptanoate, evaluating each based on reagent cost, reaction efficiency, operational complexity, safety, and environmental impact.

Route 1: Alkylation of Methyl Acetoacetate followed by Michael Addition

This classic approach leverages the acidic alpha-protons of a β-keto ester, in this case, methyl acetoacetate. The strategy involves a two-step sequence: first, an alkylation to introduce the methyl group at the C4 position, followed by a Michael addition to append the remainder of the carbon chain.

Reaction Scheme

Route 1 MAA Methyl Acetoacetate Alkylated_Ester Methyl 2-methyl-3-oxobutanoate MAA->Alkylated_Ester 1. NaOEt 2. MeI NaOEt Sodium Ethoxide (Base) MeI Methyl Iodide Product Methyl 4-methyl-6-oxoheptanoate Alkylated_Ester->Product Michael Addition (NaOEt, EtOH) MVK Methyl Vinyl Ketone Route 2 Acetone Acetone Intermediate_Ester Methyl 4-methyl-3-oxopentanoate Acetone->Intermediate_Ester 1. LDA 2. Methyl Crotonate LDA Lithium Diisopropylamide (LDA) Methyl_Crotonate Methyl Crotonate Product Methyl 4-methyl-6-oxoheptanoate Intermediate_Ester->Product Acylation (e.g., with Acetyl Chloride) Route 3 Bromoester Methyl 4-bromobutanoate Grignard Grignard Reagent Bromoester->Grignard Mg, THF Mg Magnesium Product Methyl 4-methyl-6-oxoheptanoate Grignard->Product Reaction with 3-Methyl-2,4-pentanedione Diketone 3-Methyl-2,4-pentanedione

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